2-(3-Bromo-5-chlorophenyl)acetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLUEMZAOJCLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697063 | |
| Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056454-88-6 | |
| Record name | (3-Bromo-5-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromo-5-chlorophenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(3-Bromo-5-chlorophenyl)acetonitrile CAS number 1056454-88-6
An In-Depth Technical Guide to 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS 1056454-88-6)
For the modern researcher and drug development professional, access to versatile and well-characterized building blocks is paramount. This compound emerges as a significant intermediate, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling, empowering scientists to effectively integrate this compound into their research and development endeavors.
Compound Profile and Physicochemical Properties
This compound is a di-halogenated phenylacetonitrile derivative. The presence of bromine, chlorine, and a nitrile functional group on the aromatic ring system imparts a distinct reactivity profile, making it a valuable precursor in medicinal chemistry and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1056454-88-6 | N/A |
| Molecular Formula | C₈H₅BrClN | N/A |
| Molecular Weight | 230.49 g/mol | N/A |
| Boiling Point | 315.3 ± 27.0 °C (Predicted) | [1] |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >97% | N/A |
digraph "this compound" { graph [fontname="Arial", fontsize=12, label="Molecular Structure of this compound", labelloc=t, pad="0.5"]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH₂"]; C8 [label="C"]; N1 [label="N"]; Br1 [label="Br"]; Cl1 [label="Cl"];
// Benzene ring with substituents C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C3 -- Br1; C5 -- Cl1;
// Acetonitrile group C7 -- C8; C8 -- N1 [style=triple];
// Positioning for better layout {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} {rank=same; C7;} {rank=same; C8;} {rank=same; N1;} }
Caption: Molecular Structure of this compound.
Synthesis and Purification: A Detailed Protocol
The most direct and reliable method for the synthesis of this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This transformation is a cornerstone of organic synthesis, providing a robust route to arylacetonitriles.[2]
Synthetic Strategy: The Cyanation of 3-Bromo-5-chlorobenzyl Bromide
The synthesis commences with the readily available 3-bromo-5-chlorobenzyl bromide. The benzylic bromine atom is an excellent leaving group, readily displaced by the cyanide anion. Sodium cyanide is a common and effective source of the cyanide nucleophile. The choice of solvent is critical; a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal for dissolving the cyanide salt and facilitating the Sₙ2 reaction.[2][3]
Experimental Protocol
This protocol is adapted from a similar, well-documented procedure for the synthesis of 2-(3-bromo-5-fluorophenyl)acetonitrile.[3]
Materials:
-
3-Bromo-5-chlorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a sealed tube, suspend sodium cyanide (1.5 equivalents) in a minimal amount of water. To this suspension, add a solution of 3-bromo-5-chlorobenzyl bromide (1.0 equivalent) in dimethylformamide.
-
Reaction Conditions: Heat the sealed reaction mixture to 75°C for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, partition the reaction mixture between ethyl acetate and a 2.5% w/v aqueous sodium bicarbonate solution.
-
Extraction: Separate the organic layer and extract the aqueous phase with an additional portion of ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and saturated aqueous sodium chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane) is typically effective.[3] For solid products, recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can also be an effective purification method.[4][5][6]
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and established spectroscopic principles.[3][7][8][9]
Table 2: Predicted Analytical Data
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons (3H) as multiplets in the range of δ 7.0-7.5 ppm. A singlet for the benzylic protons (2H) around δ 3.7 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon bearing the bromine atom and the carbon bearing the chlorine atom being deshielded. A signal for the nitrile carbon around 117 ppm and the benzylic carbon around 23 ppm. |
| IR (cm⁻¹) | A sharp, medium intensity peak for the C≡N stretch around 2250 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-Br and C-Cl stretching in the fingerprint region. |
| MS (m/z) | A molecular ion peak corresponding to the molecular weight (230.49), with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
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// Edges sample -> nmr; sample -> ir; sample -> ms; nmr -> data; ir -> data; ms -> data; }
Caption: A standard workflow for the analytical characterization of the final product.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its three key functional groups: the nitrile, the aryl bromide, and the active methylene group.
Key Transformations
-
Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, opening avenues to a wide range of derivatives.
-
Aryl Bromide: The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents on the aromatic ring.
-
Active Methylene Group: The benzylic protons are acidic and can be deprotonated to form a carbanion, which can then be alkylated or acylated to introduce further complexity at the benzylic position.
Caption: Key reactive sites and potential synthetic transformations of this compound.
Safety and Handling
Due to the presence of a nitrile group and halogen atoms, this compound and the reagents used in its synthesis must be handled with appropriate safety precautions.
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.[10][11]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[10]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[10][11]
-
Respiratory Protection: Use in a well-ventilated fume hood. If ventilation is inadequate, a respirator may be required.[11][12]
Safe Handling and Storage
-
Handle in a well-ventilated area, preferably a chemical fume hood.[10]
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.[10]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[10][13]
-
Keep containers tightly closed.[13]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]
Spill and Waste Disposal
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations. Cyanide-containing waste requires special handling and should not be mixed with acidic waste.[10][14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. rsc.org [rsc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
- 12. taekwang.co.kr [taekwang.co.kr]
- 13. camachem.com [camachem.com]
- 14. nj.gov [nj.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(3-Bromo-5-chlorophenyl)acetonitrile (CAS No. 1056454-88-6), a halogenated arylacetonitrile. Arylacetonitriles are a pivotal class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] The precise substitution pattern of a bromine and a chlorine atom on the phenyl ring of this particular molecule significantly influences its reactivity, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for its effective application in research and development. This document consolidates available computed data, provides expert analysis based on structurally related compounds, and outlines detailed experimental protocols for the empirical determination of its key properties.
Introduction and Molecular Overview
This compound belongs to the family of benzyl cyanides.[2] These compounds are characterized by a phenyl ring attached to a methylene group which is, in turn, bonded to a nitrile functional group. The nitrile group is a versatile precursor for various functional groups, including carboxylic acids, primary amines, and amides, through reactions like hydrolysis and reduction.[2] The presence of an "active methylene unit" allows for a variety of base-induced reactions to form new carbon-carbon bonds.[2]
The subject of this guide, this compound, is distinguished by its meta-substituted phenyl ring containing both a bromine and a chlorine atom. This di-halogenation pattern is expected to impart specific electronic and steric properties that are critical for its role as a building block in medicinal chemistry. Understanding these properties is the first step in rationally designing synthetic routes and predicting the behavior of resulting drug candidates in biological systems.
Chemical Structure and Key Features
The structure of this compound is fundamental to its properties. The diagram below illustrates the key functional groups and their spatial relationship.
Figure 1: Chemical structure of this compound.
Core Physicochemical Data
Direct experimental data for this compound is not widely available in the literature. Therefore, the following table includes computed data from reliable sources, supplemented with estimations based on the properties of structurally similar compounds. It is imperative for researchers to empirically verify these values in a laboratory setting.
| Property | Value | Source/Method | Significance in Drug Development |
| Molecular Formula | C₈H₅BrClN | - | Defines the elemental composition and exact mass. |
| Molecular Weight | 230.49 g/mol | Calculated[3] | Important for stoichiometric calculations in synthesis. |
| Monoisotopic Mass | 228.9294 Da | Computed[4] | Crucial for high-resolution mass spectrometry analysis. |
| Physical State | Solid or Oil | Estimated | Affects handling, formulation, and reaction conditions. |
| Melting Point | Not available | - | Key indicator of purity and affects formulation choices. |
| Boiling Point | Not available | - | Relevant for purification by distillation, if applicable. |
| XlogP (predicted) | 2.9 | PubChem[4] | Indicates lipophilicity; crucial for predicting membrane permeability and absorption. |
| Water Solubility | Low | Estimated[5] | Affects bioavailability and formulation as an aqueous solution. |
| Solubility in Organic Solvents | Soluble | Estimated[5] | Important for selecting appropriate solvents for synthesis, purification, and analysis. |
| pKa | ~17-18 (methylene protons) | Estimated | The acidity of the α-protons is key to its use in C-C bond-forming reactions. |
Lipophilicity and Solubility: A Deeper Dive
The predicted XlogP of 2.9 suggests that this compound is a lipophilic compound.[4] This is a critical parameter in drug development as it governs the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
-
Expertise & Experience: A LogP value in this range often indicates good passive diffusion across biological membranes, such as the intestinal epithelium and the blood-brain barrier. However, it can also lead to higher protein binding and potential for accumulation in adipose tissue. The presence of the two halogen atoms (bromine and chlorine) significantly contributes to this lipophilicity.
-
Solubility Profile: Due to its lipophilic nature, the aqueous solubility of this compound is expected to be low.[5] Conversely, it should be readily soluble in common organic solvents such as ethanol, methanol, acetone, and acetonitrile.[5] This is a key consideration for its use in organic synthesis, as the choice of solvent can significantly impact reaction kinetics and yield.
Experimental Protocol: Determination of LogP (Shake-Flask Method)
This protocol describes a standard method for the experimental determination of the octanol-water partition coefficient (LogP).[6]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
The n-octanol and water used must be mutually saturated by stirring them together for 24 hours and then allowing the phases to separate.
-
-
Partitioning:
-
In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the saturated water (e.g., 10 mL of each).
-
Shake the funnel vigorously for 2-3 minutes to ensure thorough mixing and partitioning of the analyte.
-
Allow the funnel to stand undisturbed until the two phases have completely separated.
-
-
Analysis:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. A calibration curve for the analyte in each solvent should be prepared beforehand.
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm (base 10) of the partition coefficient.
-
Figure 2: Workflow for LogP determination.
Spectroscopic and Analytical Characterization
While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic features and the analytical methods for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two main features:
-
A singlet in the region of 3.8-4.2 ppm corresponding to the two protons of the methylene (-CH₂-) group.
-
A complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the phenyl ring. The specific splitting pattern will depend on the coupling constants between the aromatic protons.
-
-
¹³C NMR: The carbon NMR spectrum should show:
-
A signal for the methylene carbon around 25-35 ppm.
-
A signal for the nitrile carbon around 115-120 ppm.
-
Six distinct signals in the aromatic region (120-140 ppm), including two signals for the carbons bonded to the bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
A sharp, medium-intensity peak around 2240-2260 cm⁻¹ , which is characteristic of the C≡N (nitrile) stretch.
-
Aromatic C-H stretching vibrations just above 3000 cm⁻¹ .
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-Br and C-Cl stretching vibrations in the fingerprint region, typically below 1000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight and elemental composition.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺). A key feature will be the isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This will result in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6).
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₅BrClN).[4]
Reactivity and Synthetic Utility
The synthetic utility of this compound is derived from its three reactive sites: the nitrile group, the active methylene protons, and the halogenated aromatic ring.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to other functional groups, providing a gateway to a wide range of derivatives.[2]
-
Active Methylene Group: The protons on the carbon adjacent to the nitrile and the phenyl ring are acidic and can be removed by a suitable base. The resulting carbanion is a potent nucleophile that can participate in alkylation and condensation reactions.
-
Aromatic Ring: The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents onto the phenyl ring.
Safety and Handling
-
Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[7][8][9]
-
Irritation: Expected to cause skin and serious eye irritation. May cause respiratory irritation.[7][8]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the field of drug discovery. Its physicochemical properties, dominated by high lipophilicity and multiple reactive sites, make it a versatile intermediate. This guide has provided a framework for understanding these properties, combining computed data with expert analysis. It is crucial that the values presented here are validated through rigorous experimental work, for which detailed protocols have been suggested. A thorough characterization of this compound will enable its full potential to be realized in the development of novel and effective chemical entities.
References
- 1. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]
- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 3. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 4. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: The Significance of a Halogenated Phenylacetonitrile Intermediate
2-(3-Bromo-5-chlorophenyl)acetonitrile is a vital building block in the synthesis of a variety of organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the phenyl ring, coupled with the reactive acetonitrile moiety, provides medicinal chemists with a versatile scaffold for the development of novel therapeutic agents. The distinct electronic properties and multiple functionalization points of this molecule allow for the targeted synthesis of complex structures with potential biological activity. This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering a comparative analysis and detailed experimental protocols to aid researchers in its efficient preparation.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies emerge for the preparation of this compound: a two-step route commencing with the benzylic bromination of 3-bromo-5-chlorotoluene followed by cyanation, and a one-pot Sandmeyer reaction starting from 3-bromo-5-chloroaniline. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and safety considerations.
| Parameter | Route 1: Benzylic Bromination/Cyanation | Route 2: Sandmeyer Reaction |
| Starting Material | 3-Bromo-5-chlorotoluene | 3-Bromo-5-chloroaniline |
| Number of Steps | 2 | 1 (one-pot) |
| Key Reagents | N-Bromosuccinimide (NBS), Radical Initiator (AIBN), Sodium Cyanide (NaCN) | Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN) |
| Estimated Overall Yield | Good to Excellent | Moderate to Good |
| Scalability | Generally good for both steps | Requires careful temperature control and handling of potentially explosive diazonium salts, which can be challenging on a large scale. |
| Safety Considerations | Use of toxic and lachrymatory benzyl bromide intermediate; handling of highly toxic sodium cyanide. | In-situ formation of thermally unstable and potentially explosive diazonium salts; use of toxic copper cyanide. |
Route 1: Benzylic Bromination of 3-Bromo-5-chlorotoluene and Subsequent Cyanation
This route offers a reliable and often high-yielding approach to the target molecule. It proceeds in two distinct steps: the free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Benzylic Bromination of 3-Bromo-5-chlorotoluene
Reaction Principle: The benzylic C-H bonds of 3-bromo-5-chlorotoluene are weaker than other C-H bonds in the molecule, making them susceptible to free-radical halogenation.[1] N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination.[1] The reaction is initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by UV light.[2]
Mechanism: The reaction proceeds via a free-radical chain mechanism. Initiation involves the homolytic cleavage of the initiator (AIBN) to form radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) to generate a bromine radical. The bromine radical then abstracts a benzylic hydrogen from 3-bromo-5-chlorotoluene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated from the reaction of NBS with HBr) to yield the desired 3-bromo-5-chlorobenzyl bromide and another bromine radical, which propagates the chain.[3][4]
References
A Technical Guide to the Spectroscopic Characterization of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: Elucidating the Molecular Blueprint
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific integrity and developmental success. 2-(3-Bromo-5-chlorophenyl)acetonitrile, with its distinct substitution pattern on the aromatic ring, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
While experimental spectra for this specific molecule (CAS No. 1056454-88-6) are not widely available in the public domain, this document serves as a robust predictive framework for researchers.[1][2] By applying fundamental spectroscopic principles and drawing parallels with related structures, we can anticipate the key spectral features that define the molecular architecture of this compound. This guide is designed to be a practical resource for scientists, enabling them to verify the identity and purity of synthesized batches of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to be relatively simple, revealing two key regions: the aromatic region and the aliphatic region corresponding to the methylene protons. The substituents (-Br, -Cl, and -CH₂CN) on the phenyl ring exert distinct electronic effects, influencing the chemical shifts of the aromatic protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H (H2/H6) | ~7.5 - 7.6 | Triplet (t) or Multiplet (m) | 2H |
| Ar-H (H4) | ~7.4 - 7.5 | Triplet (t) or Multiplet (m) | 1H |
| Methylene (-CH₂-) | ~3.8 | Singlet (s) | 2H |
-
Aromatic Protons (H2, H4, H6): The three protons on the phenyl ring will appear in the downfield region, typically between 7.4 and 7.6 ppm. Due to the meta-substitution pattern, complex splitting (meta-coupling) may result in the signals appearing as multiplets or fine-structured triplets.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are not adjacent to any other protons, thus they are expected to appear as a sharp singlet at approximately 3.8 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers insight into their chemical environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C≡N (Nitrile) | ~117 |
| Ar-C (C1) | ~135 |
| Ar-C (C3 - C-Br) | ~123 |
| Ar-C (C5 - C-Cl) | ~136 |
| Ar-C (C2, C4, C6) | ~128 - 132 |
| -CH₂- (Methylene) | ~25 |
-
Nitrile Carbon (C≡N): The carbon of the nitrile group is characteristically found in the 115-120 ppm range.[3]
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the halogens (C3 and C5) will be significantly influenced by the electronegativity of bromine and chlorine. The quaternary carbon attached to the acetonitrile group (C1) will also be downfield.
-
Methylene Carbon (-CH₂-): The aliphatic methylene carbon is expected to appear in the upfield region, around 25 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Filter the solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Acquire data using a standard single-pulse sequence. Set the spectral width to cover a range of 0-12 ppm. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Use a proton-decoupled pulse program. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a higher sample concentration may be required.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[4]
-
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Isotopic Signature
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.
Predicted Mass Spectrum
The key feature in the mass spectrum of this compound will be the unique isotopic pattern of the molecular ion peak, arising from the natural abundance of bromine and chlorine isotopes.
-
Bromine Isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a near 1:1 ratio.
-
Chlorine Isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a near 3:1 ratio.
The presence of one bromine and one chlorine atom will result in a characteristic cluster of peaks for the molecular ion (M) at M, M+2, and M+4.
Predicted Isotopic Pattern for the Molecular Ion [C₈H₅BrClN]⁺
| Ion | m/z (Monoisotopic) | Combination | Predicted Relative Intensity |
| M | 228.93 | C₈H₅⁷⁹Br³⁵ClN | ~77% (Base Peak in Cluster) |
| M+2 | 230.93 | C₈H₅⁸¹Br³⁵ClN / C₈H₅⁷⁹Br³⁷ClN | ~100% |
| M+4 | 232.93 | C₈H₅⁸¹Br³⁷ClN | ~24% |
-
Fragmentation: Electron ionization (EI) is a high-energy technique that will likely cause fragmentation. Common fragmentation pathways could include the loss of the halogen atoms or the cleavage of the bond between the aromatic ring and the acetonitrile moiety. The loss of a halogen is often a favorable fragmentation pathway.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction:
-
For a volatile compound like this, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is suitable.
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
-
Ionization:
-
Electron Ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, which are useful for library matching.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.
-
-
Data Acquisition:
-
Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).
-
Caption: Workflow for GC-MS analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the substituted aromatic ring.
Predicted Key IR Absorption Bands
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic, -CH₂-) | 3000 - 2850 | Medium |
| C≡N Stretch (Nitrile) | ~2250 - 2230 | Sharp, Strong |
| C=C Stretch (Aromatic Ring) | 1600 - 1450 | Medium to Strong (multiple bands) |
| C-Cl Stretch | 800 - 600 | Strong |
| C-Br Stretch | 600 - 500 | Strong |
-
Nitrile Stretch (C≡N): The most diagnostic peak will be the sharp, strong absorption for the nitrile group. For aromatic nitriles, this peak typically appears in the 2240-2220 cm⁻¹ region. Its position slightly lower than saturated nitriles is due to conjugation with the aromatic ring.
-
Aromatic Region: Multiple peaks between 1600 and 1450 cm⁻¹ will correspond to the carbon-carbon stretching vibrations within the phenyl ring. The C-H stretching vibrations of the ring will be observed just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: The methylene C-H stretches will appear just below 3000 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a modern and convenient method for acquiring IR spectra of solid or liquid samples with minimal preparation.
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is on and the ATR accessory is clean.
-
-
Background Scan:
-
Record a background spectrum of the empty, clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. The instrument's software will automatically ratio it against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Caption: Workflow for ATR-FTIR analysis.
Conclusion
The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating system for the structural characterization of this compound. While this guide is based on predictive data, the outlined spectral features—the distinct proton and carbon environments in NMR, the unique M/M+2/M+4 isotopic signature in MS, and the characteristic nitrile stretch in IR—form a robust analytical framework. Researchers synthesizing this compound can use this guide to anticipate their experimental results, aiding in the rapid and confident confirmation of their target molecule.
References
An In-depth Technical Guide to the Solubility of 2-(3-Bromo-5-chlorophenyl)acetonitrile in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that profoundly influences its downstream applications, including reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of 2-(3-Bromo-5-chlorophenyl)acetonitrile, a halogenated phenylacetonitrile derivative of interest in organic synthesis and drug discovery. In the absence of publicly available empirical solubility data for this specific compound, this document outlines a robust, scientifically-grounded methodology for its determination. We will delve into the predicted physicochemical properties of the molecule, present a detailed experimental protocol for solubility measurement adhering to Good Laboratory Practices (GLP), and discuss the principles governing its solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this and structurally related compounds.
Introduction: The Critical Role of Solubility
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution, is a fundamental property in chemical and pharmaceutical sciences. For a compound like this compound, which serves as a versatile building block in the synthesis of more complex molecules, understanding its solubility is paramount.[1] Accurate solubility data informs crucial decisions in process development, such as the choice of solvent for synthesis and purification, optimization of reaction conditions, and the development of stable formulations.
This guide addresses the current information gap regarding the solubility of this compound. By providing a detailed framework for its experimental determination, we aim to empower researchers to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.
Physicochemical Properties of this compound: A Predictive Analysis
While experimental data for this compound is scarce, we can infer its likely physicochemical properties based on its structure and data from analogous compounds.
Molecular Structure:
-
Molecular Formula: C₈H₅BrClN
-
Molecular Weight: 230.49 g/mol
-
Key Functional Groups:
-
Nitrile (-C≡N): A polar group capable of acting as a hydrogen bond acceptor.
-
Chlorophenyl and Bromophenyl Moieties: These bulky, halogenated aromatic rings contribute to the molecule's hydrophobicity and potential for π-π stacking interactions. The presence of bromine and chlorine atoms increases the molecular weight and van der Waals forces.
-
Predicted Properties:
-
Polarity: The molecule possesses both polar (nitrile) and non-polar (dihalogenated phenyl ring) characteristics, suggesting it is a moderately polar compound. The XlogP, a computed measure of hydrophobicity, for the structurally similar (3-bromophenyl)acetonitrile is 2.6, indicating a preference for lipophilic environments.[2] We can anticipate a similar or slightly higher XlogP for our target molecule due to the additional chlorine atom.
-
Melting Point: Phenylacetonitrile derivatives are typically solids at room temperature. The melting point will be influenced by the crystal lattice energy, which is expected to be significant due to the potential for dipole-dipole interactions and π-π stacking. A structurally related compound, 2-(3-Bromo-4-chlorophenyl)acetonitrile, has a melting point of 52-56°C.[3]
-
Hydrogen Bonding Capability: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor. This suggests that this compound may exhibit some solubility in protic solvents.
Based on these predicted properties, we can hypothesize that this compound will exhibit limited solubility in highly polar solvents like water and better solubility in moderately polar to non-polar organic solvents. The general principle of "like dissolves like" will be a guiding tenet in solvent selection for solubility determination.[4]
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the equilibrium shake-flask method, a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[5] This method is based on achieving a saturated solution in equilibrium with the solid phase.
Adherence to Good Laboratory Practices (GLP)
All experimental work should be conducted in accordance with Good Laboratory Practices (GLP) to ensure the quality, reliability, and integrity of the generated data.[6][7][8] This includes proper documentation, calibration of equipment, and adherence to standard operating procedures.[6]
Materials and Equipment
-
Solute: this compound (purity > 98%)
-
Solvents: A range of analytical grade organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, isopropanol).
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Detailed Procedure
-
Preparation of Stock Solutions for Calibration: Prepare a series of standard solutions of this compound in a suitable solvent (in which it is freely soluble, e.g., acetonitrile) at known concentrations. These will be used to generate a calibration curve for the analytical method.
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration in solution remains constant.
-
-
Sampling and Sample Processing:
-
After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
Use the calibration curve generated from the standard solutions to calculate the concentration of the solute in the original saturated solution.
-
-
Data Reporting: Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
Analytical Method for Quantification
The accurate quantification of the dissolved nitrile is essential for reliable solubility data. Several methods can be employed for the determination of nitriles in solution.[9][10][11][12][13] For this specific compound, a UV-based HPLC method is likely to be the most suitable due to the presence of the chromophoric phenyl ring.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV absorbance at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).
-
Column Temperature: 30 °C
The method must be validated for linearity, accuracy, precision, and specificity according to established guidelines.
Interpreting Solubility Data: The Role of Solvent Properties
The solubility of this compound will be governed by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates the relationship between solvent properties and expected solubility.
Caption: Factors influencing the solubility of the target compound.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be primarily driven by London dispersion forces. The large, polarizable aromatic ring will contribute to solubility, but the polar nitrile group will limit it.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone): These solvents are expected to be good solvents for this compound. The dipole-dipole interactions between the solvent and the polar nitrile and C-X bonds of the solute will facilitate dissolution.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrogen atom of the nitrile group. This interaction will enhance solubility. However, the energy required to break the hydrogen bonds within the solvent to accommodate the non-polar part of the solute may limit overall solubility compared to polar aprotic solvents.
Data Summary and Interpretation
The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.
| Solvent | Polarity Index | Dielectric Constant | Solubility at 25°C (g/L) |
| Hexane | 0.1 | 1.88 | To be determined |
| Toluene | 2.4 | 2.38 | To be determined |
| Dichloromethane | 3.1 | 9.08 | To be determined |
| Ethyl Acetate | 4.4 | 6.02 | To be determined |
| Acetone | 5.1 | 20.7 | To be determined |
| Isopropanol | 3.9 | 18.3 | To be determined |
| Methanol | 5.1 | 32.7 | To be determined |
| Water | 10.2 | 80.1 | Expected to be very low |
Note: Polarity index and dielectric constant values are approximate and for comparative purposes.
Analysis of the results in this table will provide valuable insights into the structure-solubility relationship for this compound and guide the selection of appropriate solvent systems for various applications.
Conclusion
This technical guide provides a comprehensive roadmap for the systematic determination and understanding of the solubility of this compound in organic solvents. By following the detailed experimental protocol and adhering to Good Laboratory Practices, researchers can generate high-quality, reliable data. This information is crucial for optimizing synthetic routes, developing purification strategies, and enabling the formulation of products containing this important chemical intermediate. The principles and methodologies outlined herein are broadly applicable to the study of other novel chemical entities, underscoring the foundational importance of solubility determination in modern chemical and pharmaceutical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (3-Bromophenyl)acetonitrile | C8H6BrN | CID 36023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(3-Bromo-4-chlorophenyl)acetonitrile | 249647-28-7 [amp.chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 9. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 2-(3-Bromo-5-chlorophenyl)acetonitrile for Advanced Research and Development
This guide provides an in-depth technical overview of 2-(3-Bromo-5-chlorophenyl)acetonitrile, a key building block for researchers, medicinal chemists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
This compound, also known by its synonym 3-Bromo-5-chlorobenzyl cyanide, is a halogenated aromatic nitrile that has garnered significant interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring both a bromine and a chlorine atom on the phenyl ring, provides multiple reactive sites for strategic molecular elaboration. This dual halogenation, combined with the reactive nitrile and benzylic methylene groups, makes it a valuable precursor for the synthesis of complex heterocyclic compounds and other pharmacologically relevant scaffolds.
The strategic placement of the halogen atoms influences the electronic properties of the molecule, enhancing its utility in various cross-coupling reactions and nucleophilic substitutions. The nitrile moiety serves as a linchpin for a wide array of chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form diverse heterocyclic systems. This guide will explore the commercial availability, synthesis, chemical reactivity, and applications of this important building block, providing a comprehensive resource for its effective utilization in research and drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its handling, reaction optimization, and application in drug design.
| Property | Value | Source |
| CAS Number | 1056454-88-6 | [1][2] |
| Molecular Formula | C₈H₅BrClN | [1][3] |
| Molecular Weight | 230.49 g/mol | [1][3] |
| Appearance | White to yellow solid or semi-solid or liquid | Sigma-Aldrich |
| Predicted XlogP | 2.9 | [3] |
| Monoisotopic Mass | 228.9294 Da | [3] |
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk-scale requirements. The availability of this compound from multiple sources ensures a stable supply chain for ongoing research and development projects. When selecting a supplier, it is crucial to consider the purity of the compound, the available quantities, and the provided documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).
Below is a comparative table of prominent suppliers:
| Supplier | Purity | Available Quantities | Contact Information |
| Bide Pharmatech Ltd. | 98% | 250mg, 1g, 5g, 25g | Tel: 400-400-164-7117, 18317119277 |
| SHANGHAI FORTUNE CHEMICAL TECHNOLOGY CO., LTD. | 97% | 1g, 10g, 100g, 500g, 1kg, 10kg | Tel: 13816107857 |
| Suzhou Chenke Biotech Co., Ltd. | 98% | 1g, 10g, 100g, 1kg, 10kg, 100kg | Tel: 18662408853 |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | 95+% | 1g, 5g, 10g | Tel: 025-66028182, 18626450290 |
| Reagentia | Not specified | 100mg, 250mg, 1g, 5g | --INVALID-LINK-- |
| AK Scientific, Inc. | 95% | Not specified | --INVALID-LINK-- |
| Capot Chemical Co., Ltd. | 98% (Min, GC) | Up to kgs | --INVALID-LINK-- |
| UtechProducts INC | Not specified | 5g | --INVALID-LINK-- |
| Cenmed Enterprises | ≥98% | 5g | --INVALID-LINK-- |
It is recommended to request a sample or a small quantity for initial evaluation to ensure it meets the specific requirements of your intended application.
Synthesis and Chemical Reactivity
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, a cornerstone of organic synthesis. A common and efficient method is the Kolbe nitrile synthesis, which involves the reaction of a corresponding benzyl halide with an alkali metal cyanide.[4]
General Synthesis Protocol: Cyanation of 3-Bromo-5-chlorobenzyl Bromide
This protocol is adapted from a similar procedure for a related fluorinated analog and is based on the well-established Kolbe nitrile synthesis.[5] The choice of a polar aprotic solvent like DMF facilitates the dissolution of the cyanide salt and promotes the SN2 reaction mechanism.
Materials:
-
3-Bromo-5-chlorobenzyl bromide
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a well-ventilated fume hood, dissolve 3-bromo-5-chlorobenzyl bromide (1.0 eq) in DMF or acetonitrile.
-
Add sodium cyanide (1.1-1.5 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment.
-
Heat the reaction mixture to a moderate temperature (e.g., 70-80 °C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy of the reaction.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water or a dilute aqueous sodium bicarbonate solution. The bicarbonate solution helps to neutralize any acidic byproducts.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate to recover any dissolved product.
-
Combine the organic layers and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
References
An In-depth Technical Guide to the Reactivity Profile of the Nitrile Group in 2-(3-Bromo-5-chlorophenyl)acetonitrile
Foreword: Navigating the Nuances of a Dihalogenated Phenylacetonitrile
For the discerning researcher in drug development and synthetic chemistry, 2-(3-Bromo-5-chlorophenyl)acetonitrile presents a fascinating case study in functional group reactivity. This technical guide eschews a rigid, templated approach to offer a deep dive into the heart of this molecule: the nitrile group. We will explore how the unique electronic landscape, sculpted by the meta-positioned bromo and chloro substituents, dictates its chemical behavior. This document is crafted not merely as a collection of protocols, but as a strategic manual, empowering you to make informed decisions in your synthetic endeavors. We will dissect the causality behind experimental choices, ensuring each step is a self-validating component of a robust synthetic strategy.
The Electronic Architecture: Unpacking the Influence of Bromo and Chloro Substituents
The reactivity of the nitrile group in this compound is intrinsically linked to the electronic perturbations exerted by the halogen atoms on the phenyl ring. Both bromine and chlorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds of the aromatic ring, leading to a decrease in electron density around the benzylic carbon and, consequently, the nitrile carbon.
This electron withdrawal significantly enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. While halogens also possess lone pairs that can participate in resonance donation (+M effect), their strong inductive effect is the dominant factor influencing the reactivity of the nitrile group in this meta-substituted system. The combined -I effects of both the 3-bromo and 5-chloro substituents create a significantly electron-deficient aromatic ring, thereby activating the attached acetonitrile moiety.
dot graph "Inductive_Effect" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
A [label="this compound", pos="0,1.5!"]; B [label="Phenyl Ring", pos="0,0!"]; C [label="Bromo Substituent (-I)", pos="-2,-1.5!"]; D [label="Chloro Substituent (-I)", pos="2,-1.5!"]; E [label="Nitrile Group (C≡N)", pos="0,-3!"]; F [label="Enhanced Electrophilicity\nof Nitrile Carbon", pos="0,-4.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C [label="Electron Withdrawal"]; B -> D [label="Electron Withdrawal"]; B -> E; E -> F [color="#EA4335"]; } caption: Inductive electron withdrawal by bromo and chloro substituents.
Key Transformations of the Nitrile Group
The activated nature of the nitrile group in this compound opens the door to a variety of valuable chemical transformations. We will now explore the core reactivity profiles: hydrolysis, reduction, and cycloaddition.
Hydrolysis: From Nitrile to Carboxylic Acid
The conversion of the nitrile to a carboxylic acid, 2-(3-Bromo-5-chlorophenyl)acetic acid, is a fundamental transformation. This can be achieved under either acidic or basic conditions, with each approach offering distinct mechanistic pathways and experimental considerations.
2.1.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[1][2][3] The resulting protonated imidate undergoes tautomerization to an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.
Mechanism of Acid-Catalyzed Nitrile Hydrolysis dot graph "Acid_Hydrolysis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Nitrile [label="R-C≡N"]; ProtonatedNitrile [label="R-C≡N⁺-H"]; Imidate_Intermediate [label="R-C(OH₂⁺)=NH"]; Imidic_Acid [label="R-C(OH)=NH"]; Protonated_Amide [label="R-C(OH)=NH₂⁺"]; Amide [label="R-C(=O)-NH₂"]; Protonated_Carbonyl [label="R-C(=O⁺H)-NH₂"]; Tetrahedral_Intermediate [label="R-C(OH)₂(NH₂⁺)"]; Carboxylic_Acid [label="R-COOH"]; Ammonium [label="NH₄⁺"];
Nitrile -> ProtonatedNitrile [label="+ H⁺"]; ProtonatedNitrile -> Imidate_Intermediate [label="+ H₂O"]; Imidate_Intermediate -> Imidic_Acid [label="- H⁺"]; Imidic_Acid -> Protonated_Amide [label="+ H⁺"]; Protonated_Amide -> Amide [label="- H⁺"]; Amide -> Protonated_Carbonyl [label="+ H⁺"]; Protonated_Carbonyl -> Tetrahedral_Intermediate [label="+ H₂O"]; Tetrahedral_Intermediate -> Carboxylic_Acid [label="- NH₄⁺"]; Carboxylic_Acid -> Ammonium [style=invis]; } caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.
Experimental Protocol: Acid-Catalyzed Hydrolysis
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq) and a 6M aqueous solution of sulfuric acid (10-20 vol). | A strong mineral acid is required to effectively protonate the nitrile. The volume of acid ensures complete dissolution and provides a sufficient excess of water for the hydrolysis. |
| 2 | Heat the mixture to reflux (typically 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. | The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| 3 | Cool the reaction mixture to room temperature. The product, 2-(3-Bromo-5-chlorophenyl)acetic acid, may precipitate out of the solution. | The carboxylic acid product is often less soluble in the acidic aqueous medium than the starting nitrile. |
| 4 | If a precipitate forms, collect the solid by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 vol). | Extraction is necessary to isolate the product if it remains dissolved in the reaction mixture. |
| 5 | Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | These steps remove residual water and inorganic salts from the organic phase. |
| 6 | The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes). | Recrystallization is an effective method for purifying solid organic compounds. |
2.1.2. Base-Catalyzed Hydrolysis
In the presence of a strong base, such as sodium or potassium hydroxide, the hydroxide ion acts as a potent nucleophile, directly attacking the electrophilic nitrile carbon.[3] The resulting imidate anion is protonated by water to form an amide, which is then further hydrolyzed under the basic conditions to a carboxylate salt. A final acidification step is required to obtain the free carboxylic acid.
Mechanism of Base-Catalyzed Nitrile Hydrolysis dot graph "Base_Hydrolysis" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
Nitrile [label="R-C≡N"]; Imidate_Anion [label="R-C(O⁻)=N⁻"]; Imidate [label="R-C(OH)=N⁻"]; Amide [label="R-C(=O)-NH₂"]; Tetrahedral_Intermediate [label="R-C(O⁻)₂(NH₂)"]; Carboxylate [label="R-COO⁻"]; Carboxylic_Acid [label="R-COOH"];
Nitrile -> Imidate_Anion [label="+ OH⁻"]; Imidate_Anion -> Imidate [label="+ H₂O"]; Imidate -> Amide [label="Tautomerization"]; Amide -> Tetrahedral_Intermediate [label="+ OH⁻"]; Tetrahedral_Intermediate -> Carboxylate [label="- NH₃"]; Carboxylate -> Carboxylic_Acid [label="+ H₃O⁺ (workup)"]; } caption: Stepwise mechanism of base-catalyzed nitrile hydrolysis.
Experimental Protocol: Base-Catalyzed Hydrolysis
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol or methanol (10 vol). | The alcohol serves as a co-solvent to improve the solubility of the organic starting material in the aqueous base. |
| 2 | Add a 4M aqueous solution of sodium hydroxide (5-10 eq) to the flask. | A stoichiometric excess of a strong base is required to drive the reaction to completion. |
| 3 | Heat the mixture to reflux (typically 80-90 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or LC-MS. | The reaction is generally faster under basic conditions compared to acidic hydrolysis. |
| 4 | Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol. | Removal of the organic solvent simplifies the subsequent workup. |
| 5 | Dilute the residue with water and acidify to pH 1-2 with concentrated hydrochloric acid. | Acidification protonates the carboxylate salt to form the free carboxylic acid, which will precipitate if it is insoluble in water. |
| 6 | Collect the precipitated solid by vacuum filtration, wash with water, and dry. | This isolates the crude carboxylic acid product. |
| 7 | The crude product can be purified by recrystallization. | Further purification can be achieved through recrystallization. |
Reduction: Synthesis of the Corresponding Phenylethylamine
The reduction of the nitrile group to a primary amine, 2-(3-Bromo-5-chlorophenyl)ethanamine, is a crucial transformation for introducing a basic nitrogenous functional group. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
2.2.1. Reduction with Lithium Aluminum Hydride (LiAlH₄)
LiAlH₄ is a potent source of hydride ions (H⁻) that readily reduces nitriles to primary amines.[4][5][6] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic nitrile carbon, followed by a second hydride attack on the resulting imine intermediate. The final amine is obtained after an aqueous workup to quench the reaction and protonate the resulting amino-aluminate complex.
Mechanism of LiAlH₄ Reduction of a Nitrile dot graph "LiAlH4_Reduction" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];
Nitrile [label="R-C≡N"]; Imine_Intermediate [label="R-CH=N⁻"]; Dianion_Intermediate [label="R-CH₂-N²⁻"]; Amine [label="R-CH₂-NH₂"];
Nitrile -> Imine_Intermediate [label="+ 'H⁻' (from LiAlH₄)"]; Imine_Intermediate -> Dianion_Intermediate [label="+ 'H⁻' (from LiAlH₄)"]; Dianion_Intermediate -> Amine [label="+ H₂O (workup)"]; } caption: Stepwise mechanism of nitrile reduction with LiAlH₄.
Experimental Protocol: LiAlH₄ Reduction
| Step | Procedure | Rationale |
| 1 | To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF (20 vol). | LiAlH₄ is highly reactive with water and protic solvents, necessitating anhydrous conditions and an inert atmosphere. |
| 2 | Cool the suspension to 0 °C in an ice bath. | The reaction is highly exothermic, and cooling is essential for controlling the reaction rate and preventing side reactions. |
| 3 | Slowly add a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF (5 vol) to the LiAlH₄ suspension. | A slow, dropwise addition helps to manage the exothermicity of the reaction. |
| 4 | After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS. | Stirring at room temperature ensures the reaction goes to completion. |
| 5 | Cautiously quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. | This is the Fieser workup method, a standard and safe procedure for quenching LiAlH₄ reactions that results in a granular precipitate of aluminum salts that is easy to filter.[7] |
| 6 | Filter the resulting slurry through a pad of Celite®, washing the filter cake with diethyl ether or THF. | This removes the inorganic salts from the reaction mixture. |
| 7 | Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude amine. | This isolates the desired product. |
| 8 | The crude amine can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization. | Purification of amines can be challenging due to their basicity and potential for oxidation. |
2.2.2. Catalytic Hydrogenation
An alternative and often milder method for nitrile reduction is catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure and at elevated temperatures.
Experimental Protocol: Catalytic Hydrogenation
| Step | Procedure | Rationale |
| 1 | In a high-pressure hydrogenation vessel (e.g., a Parr shaker), combine this compound (1.0 eq), a suitable solvent (e.g., methanol or ethanol, 20 vol), and the chosen catalyst (e.g., Raney Nickel, 10-20% w/w). | The choice of solvent and catalyst can influence the reaction rate and selectivity. |
| 2 | Add a small amount of ammonia or a basic additive to the reaction mixture. | This helps to suppress the formation of secondary and tertiary amine byproducts. |
| 3 | Seal the vessel and purge with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-100 psi). | Proper purging is crucial for safety to remove all air from the reaction vessel. |
| 4 | Heat the mixture to the desired temperature (e.g., 50-80 °C) and agitate until hydrogen uptake ceases. | The reaction progress is monitored by the consumption of hydrogen gas. |
| 5 | Cool the vessel to room temperature and carefully vent the hydrogen gas. | Safety precautions must be taken when handling flammable hydrogen gas. |
| 6 | Filter the reaction mixture through a pad of Celite® to remove the catalyst. | The catalyst is pyrophoric and should be handled with care, especially when dry. |
| 7 | Concentrate the filtrate under reduced pressure to obtain the crude amine. | This isolates the product. |
| 8 | Purify the crude amine by distillation or salt formation as described for the LiAlH₄ reduction. | Further purification is often necessary to obtain a high-purity product. |
[3+2] Cycloaddition: Formation of Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions, most notably with azides, to form tetrazoles. These five-membered heterocyclic rings are important pharmacophores in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[8][9][10]
The reaction of this compound with an azide source, such as sodium azide, typically requires a Lewis or Brønsted acid catalyst to activate the nitrile.[11] The mechanism is believed to proceed through a stepwise pathway involving nucleophilic attack of the azide on the activated nitrile, followed by cyclization.
Mechanism of Tetrazole Formation from a Nitrile and Azide dot graph "Tetrazole_Formation" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
Nitrile [label="R-C≡N"]; Activated_Nitrile [label="R-C≡N-L.A."]; Azide_Adduct [label="R-C(N₃)=N-L.A."]; Tetrazole_Anion [label="Tetrazole Anion"]; Tetrazole [label="5-(R)-1H-tetrazole"];
Nitrile -> Activated_Nitrile [label="+ Lewis Acid (L.A.)"]; Activated_Nitrile -> Azide_Adduct [label="+ N₃⁻"]; Azide_Adduct -> Tetrazole_Anion [label="Cyclization"]; Tetrazole_Anion -> Tetrazole [label="+ H⁺ (workup)"]; } caption: Proposed mechanism for the formation of a tetrazole.
Experimental Protocol: Tetrazole Synthesis
| Step | Procedure | Rationale |
| 1 | In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (1.0-1.5 eq) in a high-boiling solvent like N,N-dimethylformamide (DMF) (10 vol). | DMF is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants. The catalyst activates the nitrile towards nucleophilic attack. |
| 2 | Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. | Elevated temperatures are typically required to overcome the activation energy for the cycloaddition. |
| 3 | Cool the reaction mixture to room temperature and pour it into a beaker of ice-water. | This precipitates the crude product and quenches the reaction. |
| 4 | Acidify the aqueous mixture to pH 1-2 with concentrated hydrochloric acid. | Acidification protonates the tetrazole ring, making it less soluble in water. |
| 5 | Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. | This isolates the crude tetrazole product. |
| 6 | The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water). | Recrystallization is an effective method for purifying the solid tetrazole. |
Summary of Reactivity and Expected Products
| Reaction Type | Reagents and Conditions | Expected Product |
| Acid-Catalyzed Hydrolysis | 6M H₂SO₄, reflux | 2-(3-Bromo-5-chlorophenyl)acetic acid |
| Base-Catalyzed Hydrolysis | 4M NaOH, EtOH/H₂O, reflux; then HCl | 2-(3-Bromo-5-chlorophenyl)acetic acid |
| Reduction (LiAlH₄) | 1) LiAlH₄, THF, 0 °C to rt; 2) H₂O, NaOH(aq) | 2-(3-Bromo-5-chlorophenyl)ethanamine |
| Catalytic Hydrogenation | H₂, Raney Ni, MeOH, NH₃, heat, pressure | 2-(3-Bromo-5-chlorophenyl)ethanamine |
| [3+2] Cycloaddition | NaN₃, ZnCl₂, DMF, 120-150 °C | 5-((3-Bromo-5-chlorophenyl)methyl)-1H-tetrazole |
Conclusion: A Versatile Synthetic Hub
This in-depth guide has illuminated the rich reactivity profile of the nitrile group in this compound. The presence of the bromo and chloro substituents serves to activate the nitrile, making it a versatile handle for a range of important chemical transformations. By understanding the underlying mechanisms and having access to field-proven, self-validating protocols, researchers are well-equipped to leverage this compound as a key building block in the synthesis of novel molecules for drug discovery and development. The principles and procedures outlined herein provide a solid foundation for further exploration and innovation in the realm of synthetic chemistry.
References
- 1. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. adichemistry.com [adichemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Workup [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
A Guide to the Strategic Functionalization of 2-(3-Bromo-5-chlorophenyl)acetonitrile: A Chemist's Perspective on Electrophilic and Nucleophilic Reactivity
Executive Summary
2-(3-Bromo-5-chlorophenyl)acetonitrile is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique arrangement of a nitrile group, an activated methylene bridge, and a di-halogenated aromatic ring presents a rich landscape for selective chemical modification. This guide provides an in-depth analysis of the molecule's primary electrophilic and nucleophilic centers. We will explore the underlying electronic principles that govern its reactivity and present field-proven protocols for its strategic manipulation. The core nucleophilic character resides in the α-carbon, rendered acidic by the adjacent nitrile and phenyl groups, while the primary electrophilic sites are the carbon-bromine bond, ideal for cross-coupling reactions, and the other positions on the aromatic ring. Understanding this reactivity profile allows researchers to unlock the full synthetic potential of this versatile building block.
Molecular Structure and Electronic Landscape
The reactivity of this compound is a direct consequence of its electronic architecture. Three key functional groups dictate its chemical behavior: the electron-withdrawing nitrile group (-CN), the acidic α-methylene bridge (-CH₂-), and the substituted phenyl ring.
-
Nitrile Group (-CN): The cyano group is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and its triple bond character. It exerts a strong negative inductive effect (-I) and a negative resonance effect (-R). This electronic pull is crucial for acidifying the adjacent methylene protons.[1]
-
Halogen Substituents (-Br, -Cl): Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect (-I). They also possess lone pairs that can be donated to the ring through a positive resonance effect (+R). For halogens, the inductive effect dominates, leading to an overall deactivation of the aromatic ring towards electrophilic attack.
-
α-Methylene Bridge (-CH₂-): The protons on the carbon adjacent to the phenyl ring and the nitrile group (the α-carbon) are significantly acidic. The resulting carbanion, formed upon deprotonation, is stabilized by resonance delocalization of the negative charge onto both the nitrile group and the aromatic system. Phenylacetonitrile anions are known to be potent nucleophiles.[2]
This interplay of electronic effects creates distinct regions of high and low electron density within the molecule, defining its electrophilic and nucleophilic sites.
References
The Strategic deployment of 2-(3-Bromo-5-chlorophenyl)acetonitrile in Modern Medicinal Chemistry: A Technical Guide to Unlocking Novel Therapeutic Agents
Abstract
This technical guide provides an in-depth analysis of the synthetic utility and potential medicinal chemistry applications of the versatile building block, 2-(3-Bromo-5-chlorophenyl)acetonitrile. While direct integration into marketed pharmaceuticals is not yet extensively documented, the unique structural and electronic properties conferred by its dihalogenated phenylacetonitrile scaffold present a compelling case for its strategic use in contemporary drug discovery programs. This document will explore the compound's synthetic accessibility, key chemical transformations, and prospective applications in the design of novel therapeutics, particularly in the realms of oncology, neuropharmacology, and anti-infective research. The insights provided are grounded in the established roles of analogous chemical entities and fundamental principles of medicinal chemistry, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Dihalogenated Scaffolds in Drug Design
The incorporation of halogen atoms into bioactive molecules is a time-honored strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The specific combination of bromine and chlorine on a phenyl ring, as seen in this compound, offers a nuanced approach to optimizing drug candidates.
Halogenation can influence a molecule's:
-
Lipophilicity: Affecting membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing half-life.
-
Binding Affinity: Participating in halogen bonding, a non-covalent interaction with biological targets that can enhance potency and selectivity.[1]
-
Conformational Preference: Influencing the three-dimensional shape of the molecule to favor a bioactive conformation.
The 3-bromo-5-chloro substitution pattern provides a distinct electronic and steric profile, making this compound a valuable starting point for exploring novel chemical space.
Physicochemical Properties and Synthesis
A clear understanding of the fundamental properties of this compound is crucial for its effective application.
| Property | Value | Source |
| CAS Number | 1056454-88-6 | [2] |
| Molecular Formula | C₈H₅BrClN | PubChem |
| Molecular Weight | 230.49 g/mol | PubChem |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
Synthetic Protocol: A Reliable Route to a Key Intermediate
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, a robust and scalable method in organic synthesis.
Reaction: Nucleophilic substitution of 3-bromo-5-chlorobenzyl bromide with a cyanide salt.
Step-by-Step Methodology:
-
Dissolution: Dissolve 3-bromo-5-chlorobenzyl bromide (1.0 eq) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Cyanide Addition: Add sodium cyanide or potassium cyanide (1.1-1.5 eq) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly in biphasic solvent systems.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent is chosen to dissolve the polar cyanide salt and the organic halide, facilitating the Sₙ2 reaction.
-
Excess Cyanide: A slight excess of the cyanide salt is used to ensure the complete consumption of the starting benzyl bromide.
-
Temperature: Moderate heating increases the reaction rate without promoting significant side reactions or degradation of the product. Phenylacetonitriles can be sensitive to high temperatures.[3]
The Synthetic Versatility of this compound
The true potential of this building block lies in the reactivity of its three key functional regions: the nitrile group, the activated methylene bridge, and the dihalogenated aromatic ring.
Caption: Key synthetic transformations of this compound.
Potential Applications in Medicinal Chemistry
Based on the known biological activities of structurally related compounds, this compound is a promising scaffold for the development of novel therapeutics in several key areas.
Oncology: A Scaffold for Kinase Inhibitors
Many FDA-approved kinase inhibitors feature halogenated aromatic rings that interact with the hinge region or other key residues in the ATP-binding pocket of kinases. The 3-bromo-5-chloro substitution pattern can be exploited to achieve potent and selective inhibition.
Hypothetical Drug Discovery Workflow:
Caption: A potential workflow for developing kinase inhibitors.
The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the straightforward introduction of various heterocyclic moieties, a common feature in many kinase inhibitors designed to interact with the adenine region of the ATP binding site.
Neuropharmacology: Building Blocks for CNS-Active Agents
Substituted phenylacetonitriles are precursors to a variety of central nervous system (CNS) active agents. For instance, 3-chlorobenzyl cyanide is a known intermediate in the synthesis of the benzodiazepine anxiolytic, Lorazepam. The unique lipophilicity and electronic properties of the 3-bromo-5-chloro substitution pattern could be leveraged to develop novel modulators of ion channels or GPCRs implicated in neurological disorders.
Potential Synthetic Route to a Phenylacetic Acid Derivative:
A key transformation in the synthesis of many CNS drugs is the hydrolysis of the nitrile to a carboxylic acid.
Protocol: Hydrolysis of this compound
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice.
-
Isolation: The resulting precipitate, (3-bromo-5-chlorophenyl)acetic acid, can be collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.[4]
This resulting (3-bromo-5-chlorophenyl)acetic acid is a versatile intermediate for the synthesis of amides, esters, and other derivatives for biological screening.
Anti-Infective Agents
The presence of multiple halogen atoms on an aromatic ring has been associated with enhanced antimicrobial activity in various compound classes. This is thought to be due to increased lipophilicity, facilitating passage through microbial cell membranes, and potentially specific interactions with microbial enzymes. Compounds derived from 3-bromobenzaldehyde have been used to synthesize isoxazoles with reported antimicrobial and antitubercular activities.[5] The this compound scaffold could be similarly employed in the synthesis of novel heterocyclic systems with potential antibacterial or antifungal properties.
Conclusion and Future Outlook
This compound represents a strategically valuable, yet underexploited, building block in medicinal chemistry. Its dihalogenated substitution pattern offers a unique combination of steric and electronic properties that can be leveraged to fine-tune the ADME-Tox profile and target engagement of novel drug candidates. The synthetic tractability of its nitrile, methylene, and aromatic functionalities provides a robust platform for the generation of diverse compound libraries. While direct applications in marketed drugs are yet to be established, the compelling precedent set by analogous structures strongly suggests that this compound is poised to become a key player in the development of next-generation therapeutics, particularly in the fields of oncology and neuropharmacology. This guide serves as a foundational resource to inspire and facilitate the exploration of this promising chemical entity in future drug discovery endeavors.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: Strategic C-C Bond Formation in Pharmaceutical Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, prized for its robustness, functional group tolerance, and relatively mild conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical industry for the development of novel therapeutics.[3][4]
This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 2-(3-Bromo-5-chlorophenyl)acetonitrile. This substrate is of particular interest due to the presence of two different halogen atoms—bromine and chlorine—on the aromatic ring. This structural feature allows for selective functionalization, leveraging the differential reactivity of the carbon-halogen bonds. The general reactivity trend for oxidative addition to the palladium catalyst is C-I > C-OTf > C-Br >> C-Cl.[5][6] This inherent difference enables a targeted reaction at the more reactive C-Br bond, leaving the C-Cl bond intact for potential subsequent transformations. Such selective modifications are highly valuable in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This document will delve into the mechanistic underpinnings of the reaction, provide detailed protocols for its successful execution, and discuss the critical roles of the various reaction components.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The catalytic cycle begins with a coordinatively unsaturated Pd(0) complex, which undergoes oxidative addition to the carbon-bromine bond of the this compound. This is generally the rate-determining step of the reaction.[3] The palladium center is oxidized from Pd(0) to Pd(II), and inserts itself into the C-Br bond, forming an organopalladium(II) complex. The higher reactivity of the C-Br bond compared to the C-Cl bond is the basis for the selectivity of this reaction.[9]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[10][11] The halide on the palladium complex is replaced by the organic group from the boronate, resulting in a new diorganopalladium(II) complex.
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) complex.[5] The two organic groups couple to form the desired biaryl product with a new carbon-carbon bond. The palladium catalyst is simultaneously reduced from Pd(II) back to its Pd(0) state, thus regenerating the active catalyst, which can then re-enter the catalytic cycle.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimizing Reaction Conditions: A Component-by-Component Analysis
The success of the Suzuki coupling of this compound hinges on the careful selection of the reaction components. Each component plays a critical role in ensuring high yield, selectivity, and reaction efficiency.
Palladium Catalyst
The choice of the palladium source is fundamental. While numerous palladium catalysts are available, they generally consist of a palladium precursor and a supporting ligand.[8]
-
Palladium Precursors: Common precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[8] Pd(OAc)₂ and Pd₂(dba)₃ are stable in air and are reduced in situ to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) complex and can be used directly. For many applications, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand offer a versatile and cost-effective starting point.[10]
-
Ligands: Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into palladium black, and modulating its reactivity.[12] For the coupling of aryl bromides, electron-rich and bulky phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[13]
-
Triphenylphosphine (PPh₃): A classic and widely used ligand, often effective for simple Suzuki couplings.[8]
-
Buchwald Ligands: A class of bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos have shown exceptional activity, even at low catalyst loadings, for coupling challenging substrates, including aryl chlorides.[14][15] For the selective coupling of the C-Br bond in our substrate, these highly active ligands can be beneficial in achieving high turnover numbers.
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful alternatives to phosphine ligands, offering high stability and reactivity.[5]
-
Base
The base plays a crucial role in the transmetalation step by activating the boronic acid.[11] The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases:
-
Organic Bases: In cases where the substrate is sensitive to strong inorganic bases, organic bases like triethylamine (NEt₃) can be employed, although they are generally less common in standard Suzuki protocols.[5]
For the coupling of this compound, K₂CO₃ or K₃PO₄ are excellent starting points due to their proven efficacy and compatibility with a broad range of functional groups.
Solvent
The solvent system must be capable of dissolving both the organic and inorganic reaction components to some extent. Often, a mixture of an organic solvent and water is used.[5][12]
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.[7]
-
Aromatic Solvents: Toluene is another common choice, particularly for reactions run at higher temperatures.[12]
-
Amide Solvents: N,N-Dimethylformamide (DMF) can also be used, but its higher boiling point may sometimes lead to side reactions.[7]
A mixture of 1,4-dioxane and water is a robust solvent system for many Suzuki couplings, effectively dissolving both the organic substrate and the inorganic base.[9]
Experimental Protocol: Selective Suzuki Coupling of this compound
This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.[16]
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent) followed by degassed water (typically a 4:1 or 5:1 ratio of dioxane to water).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with ethyl acetate.[9]
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.[9]
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation: Typical Reaction Parameters
The following table summarizes the typical reaction parameters for the selective Suzuki coupling of this compound.
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | Substrate with differential halide reactivity. |
| Boronic Acid | Arylboronic Acid (1.1 - 1.5 equiv) | Coupling partner; a slight excess ensures complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%) | Precursor to the active Pd(0) catalyst. |
| Ligand | SPhos (2-10 mol%) | Bulky, electron-rich ligand to promote high catalytic activity. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equiv) | Activates the boronic acid for efficient transmetalation. |
| Solvent | 1,4-Dioxane / Water (4:1 to 10:1) | Biphasic system to dissolve both organic and inorganic reagents.[5] |
| Temperature | 90 - 110 °C | Provides sufficient thermal energy to overcome activation barriers while maintaining selectivity.[9] |
| Reaction Time | 12 - 24 hours | Typically sufficient for complete conversion; should be monitored. |
| Typical Yield | 70 - 95% | Dependent on the specific boronic acid and reaction optimization. |
Conclusion
The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 2-(3-aryl-5-chlorophenyl)acetonitrile derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a high degree of selectivity can be achieved. Careful selection of the palladium catalyst, ligand, base, and solvent system is paramount to obtaining high yields and purity. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this important transformation in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. wwjmrd.com [wwjmrd.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Buchwald-Hartwig amination of 2-(3-Bromo-5-chlorophenyl)acetonitrile protocol
Application Note & Protocol
Chemoselective Buchwald-Hartwig Amination of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction and Strategic Overview
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] Traditional methods for C-N bond formation often suffer from harsh reaction conditions and limited substrate scope.[1] The Buchwald-Hartwig reaction, however, offers a versatile and highly efficient alternative for coupling amines with aryl halides and pseudohalides.[4]
This guide provides a detailed protocol and expert insights for the amination of a challenging trifunctional substrate: This compound . The successful transformation of this molecule requires a catalyst system capable of navigating two key challenges:
-
Chemoselectivity: The substrate possesses two different halogen substituents, a bromide and a chloride. The protocol must selectively activate the more reactive carbon-bromine (C-Br) bond while leaving the more inert carbon-chlorine (C-Cl) bond intact.
-
Functional Group Tolerance: The presence of a nitrile (-CN) group requires a catalyst system that is not inhibited by this potentially coordinating functionality.[5]
This document is designed for researchers, scientists, and drug development professionals, offering a robust, field-proven protocol grounded in mechanistic principles to ensure reliable and reproducible results.
The Catalytic Cycle: A Mechanistic Blueprint for Success
Understanding the reaction mechanism is critical to rational troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[6][7] The chemoselectivity in this specific application is governed by the initial, rate-determining oxidative addition step.[8]
The Key Steps:
-
Oxidative Addition (OA): The active L-Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond. The rate of this step is highly dependent on the halide, following the general reactivity trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[9] This reactivity difference is the cornerstone of our chemoselective strategy, as the Pd(0) complex will preferentially react with the C-Br bond over the C-Cl bond.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido intermediate.
-
Reductive Elimination (RE): This final, product-forming step involves the formation of the new C-N bond and the regeneration of the active L-Pd(0) catalyst, which then re-enters the catalytic cycle.[9] Bulky, electron-rich phosphine ligands are crucial as they accelerate this step, preventing side reactions and increasing catalyst turnover.[10]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[11] Solvents should be anhydrous and degassed prior to use.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents | Role |
| This compound | C₈H₅BrClN | 230.50 | 230.5 | 1.0 | 1.0 | Aryl Halide |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 104.5 | 1.2 | 1.2 | Nucleophile |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 | 0.02 (2 mol%) | Palladium Precursor |
| XPhos | C₃₃H₄₇P | 478.70 | 21.5 | 0.045 | 0.045 (4.5 mol%) | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | 134.5 | 1.4 | 1.4 | Base |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | - | Solvent |
Step-by-Step Procedure
Caption: Experimental workflow from setup to purification.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (134.5 mg), XPhos (21.5 mg), Pd₂(dba)₃ (18.3 mg), and this compound (230.5 mg).
-
Inerting the System: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Solvent and Amine: Under a positive pressure of argon, add anhydrous toluene (5 mL) via syringe. Follow with the addition of the amine (1.2 mmol) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-(3-amino-5-chlorophenyl)acetonitrile product.
Expert Insights: The Rationale Behind the Protocol
The choices of reagents and conditions are critical for achieving high yield and selectivity in this transformation.
-
Catalyst System (Pd₂(dba)₃ / XPhos):
-
Palladium Source: Pd₂(dba)₃ is a stable, commercially available source of Pd(0), which is the active form of the catalyst. While Pd(OAc)₂ can be used, it requires in-situ reduction, which can sometimes be inconsistent.[6]
-
Ligand: XPhos is a bulky, electron-rich dialkylbiaryl phosphine ligand.[3] Its steric bulk facilitates the crucial reductive elimination step, preventing catalyst decomposition and promoting high turnover numbers.[10] For challenging couplings, especially those involving aryl chlorides (which we are actively avoiding here), ligands like XPhos are essential.[3] This high activity ensures the reaction proceeds efficiently at the C-Br bond.
-
-
Base (Sodium tert-butoxide): A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amido intermediate. NaOtBu is the most commonly used base for this purpose due to its high basicity and compatibility with a wide range of substrates.[1] Weaker bases like K₃PO₄ or Cs₂CO₃ are sometimes used for base-sensitive substrates but often require higher temperatures or longer reaction times.[7] Given the nitrile functionality, starting with a robust base like NaOtBu is recommended.
-
Solvent (Toluene): Anhydrous, non-polar aprotic solvents are standard. Toluene is an excellent choice due to its high boiling point, allowing for elevated reaction temperatures, and its poor solubility for halide salts, which can sometimes help drive the reaction forward.[2][6] Dioxane is another common alternative.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen contamination), insufficient temperature, poor quality reagents. | Ensure all reagents are pure and solvents are anhydrous/degassed. Re-run the reaction after carefully inerting the system. Increase temperature in 10 °C increments. |
| Formation of Side Products | Catalyst decomposition, reaction with the C-Cl bond (over-arylation). | Decrease reaction temperature once conversion starts. Consider a slightly less active but more selective ligand. Ensure precise stoichiometry; excess amine can lead to side reactions. |
| Hydrodehalogenation | Presence of water or other proton sources leading to reduction of Ar-Br. | Use scrupulously dry solvents and reagents. Ensure the inert atmosphere is maintained throughout the reaction. |
| Nitrile Group Reactivity | In the rare case of nitrile group interference (e.g., hydrolysis). | Ensure the workup is not overly acidic or basic. Use a milder base like K₃PO₄ if nitrile hydrolysis is observed, though this is uncommon under standard conditions. |
Conclusion
The protocol described provides a reliable and scientifically-grounded method for the chemoselective Buchwald-Hartwig amination of this compound. By leveraging the inherent reactivity difference between aryl bromides and chlorides and employing a highly active palladium/XPhos catalyst system, this transformation can be achieved with high efficiency and selectivity. The detailed procedural steps and troubleshooting guide offer researchers the tools needed to successfully implement this powerful C-N bond-forming reaction in their synthetic campaigns.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
hydrolysis of 2-(3-Bromo-5-chlorophenyl)acetonitrile to 2-(3-bromo-5-chlorophenyl)acetic acid
An In-Depth Technical Guide to the Hydrolysis of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: The Significance of 2-(3-bromo-5-chlorophenyl)acetic Acid
In the landscape of modern drug discovery and development, halo-substituted phenylacetic acids are crucial structural motifs. These compounds serve as versatile building blocks for the synthesis of complex molecules with significant biological activity.[1][2] Phenylacetic acid derivatives, in general, are found in a range of pharmaceuticals, from penicillin G production to the anti-inflammatory drug diclofenac.[3] The specific compound, 2-(3-bromo-5-chlorophenyl)acetic acid, with its distinct substitution pattern, offers medicinal chemists a unique scaffold for creating new chemical entities with tailored pharmacological profiles. The strategic placement of bromo and chloro substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
This application note provides a detailed, reliable protocol for the synthesis of 2-(3-bromo-5-chlorophenyl)acetic acid via the hydrolysis of its corresponding acetonitrile precursor. We will delve into the underlying chemical principles, provide a step-by-step experimental guide, and discuss the rationale behind each procedural choice to ensure reproducibility and success.
Part 1: Foundational Chemical Principles
The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a classic and fundamental transformation in organic synthesis.[4][5] This hydrolysis can be effectively catalyzed by either acid or base.[6][7][8]
Mechanism of Hydrolysis
The reaction proceeds in two main stages:
-
Hydration of the Nitrile to an Amide: The carbon-nitrogen triple bond is attacked by a nucleophile (water in acidic conditions, hydroxide in basic conditions).
-
Hydrolysis of the Amide to a Carboxylic Acid: The intermediate amide is then further hydrolyzed to the final carboxylic acid.
Choice of Catalyst: Acid vs. Base
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water.[4][9][10] This process is typically reversible, and an equilibrium is established.[11][12] To drive the reaction to completion, a large excess of water is often required.[11]
-
Base-Catalyzed (Saponification) Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbon of the nitrile group. This pathway is generally preferred as it is essentially irreversible.[12] The reaction produces a carboxylate salt, which is deprotonated under the basic conditions. This final deprotonation step is thermodynamically favorable and drives the equilibrium towards the products.[12] Subsequent acidification of the reaction mixture is required to obtain the neutral carboxylic acid.[7][10]
For this specific transformation, we will detail a robust base-catalyzed protocol due to its high efficiency and irreversibility. The aryl halide bonds (C-Br and C-Cl) are stable under these conditions.
Part 2: Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the hydrolysis of this compound.
Workflow Overview
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Supplier Notes |
| This compound | 1056454-88-6 | C₈H₅BrClN | 230.49 | >97% Purity |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ACS Grade Pellets |
| Ethanol (EtOH), 200 Proof | 64-17-5 | C₂H₅OH | 46.07 | Anhydrous |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | ~37% in H₂O, ACS Grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | H₂O | 18.02 | High Purity |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Anhydrous Granular |
Equipment:
-
Round-bottom flasks (appropriate sizes)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
Thermometer
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F254) and developing chamber
-
pH paper or pH meter
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 21.7 mmol).
-
Add ethanol (50 mL) and stir until the solid is fully dissolved.
-
In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide by dissolving NaOH pellets (10 g) in deionized water (90 mL).
-
Add the 10% NaOH solution (50 mL) to the flask containing the nitrile solution.[13]
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Hydrolysis Reaction:
-
Heat the reaction mixture to a gentle reflux (approximately 80-90°C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 16-24 hours.[13]
-
Causality Check: Heating is crucial to provide the necessary activation energy for both the initial nucleophilic attack and the subsequent hydrolysis of the amide intermediate.
-
-
Reaction Monitoring:
-
Periodically monitor the reaction's progress by TLC.
-
Prepare a sample by taking a small aliquot from the reaction, neutralizing it with a drop of dilute HCl, and extracting it with a small amount of ethyl acetate.
-
Spot the starting material and the reaction mixture on a TLC plate and elute with a suitable solvent system (e.g., 3:2 Hexane/Ethyl Acetate).
-
The reaction is complete when the starting material spot (higher Rf) is no longer visible.[14]
-
-
Workup and Isolation:
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.[13]
-
Dilute the remaining aqueous residue with deionized water (100 mL).
-
Transfer the aqueous solution to a separatory funnel and wash with dichloromethane (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.[13]
-
Rationale: This wash step is critical for removing lipophilic impurities before the product is precipitated, leading to higher purity.
-
Cool the aqueous layer in an ice bath.
-
Slowly and carefully acidify the cold aqueous solution to pH ~2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate will form.[13]
-
Rationale: The product is soluble in its sodium salt (carboxylate) form in the basic solution. Acidification protonates the carboxylate, forming the neutral carboxylic acid which is insoluble in water and precipitates out.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water (3 x 30 mL) to remove any inorganic salts.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
-
Expected Results & Characterization
| Parameter | Expected Value |
| Product | 2-(3-bromo-5-chlorophenyl)acetic acid |
| CAS Number | 202001-01-2 |
| Appearance | White to off-white solid |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >95% |
| Melting Point | TBD (To be determined experimentally) |
The identity and purity of the final product, 2-(3-bromo-5-chlorophenyl)acetic acid[15][16], should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Part 3: Mechanistic Visualization and Safety
Reaction Mechanism
Safety and Handling
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or fume hood.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe burns. Has a pungent, irritating odor. All handling must be done in a fume hood with appropriate PPE.
-
2-(3-bromo-5-chlorophenyl)acetic acid: May cause skin, eye, and respiratory irritation.[15] Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Dichloromethane is a volatile organic solvent and a suspected carcinogen. Ethanol is flammable. Handle all solvents in a well-ventilated fume hood, away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. 202001-01-2 Cas No. | 2-(3-Bromo-5-chlorophenyl)acetic acid | Apollo [store.apolloscientific.co.uk]
- 16. chemscene.com [chemscene.com]
Application Note: High-Yield Synthesis of 2-(3-bromo-5-chlorophenyl)ethanamine via Nitrile Reduction
<
Introduction
2-(3-bromo-5-chlorophenyl)ethanamine is a pivotal building block in contemporary drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its halogenated phenyl moiety provides a scaffold that can be further functionalized, making it a valuable precursor for creating diverse compound libraries for high-throughput screening. The efficient and selective synthesis of this primary amine from its corresponding nitrile, 2-(3-Bromo-5-chlorophenyl)acetonitrile, is therefore a critical process in medicinal chemistry and process development.
This application note provides detailed protocols and scientific insights into the reduction of this compound. We will explore and compare several robust reduction methodologies, including the use of powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄), borane complexes, and catalytic hydrogenation techniques. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select and execute the most suitable synthetic route based on their specific laboratory capabilities, safety infrastructure, and desired scale.
Chemical Principles and Mechanistic Overview
The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis.[1] This reduction involves the addition of two equivalents of hydrogen across the carbon-nitrogen triple bond. The general mechanism proceeds through an intermediate imine, which is subsequently reduced to the amine.
Several classes of reagents can effect this transformation, each with its own mechanistic nuances, advantages, and limitations.
-
Hydride Reductions (e.g., LiAlH₄): Lithium aluminum hydride is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including nitriles.[2][3][4] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[5][6][7] This initial attack forms an imine anion, which is stabilized as a Lewis acid-base complex. A second hydride transfer then reduces the imine intermediate to a dianion, which upon aqueous workup, is protonated to yield the primary amine.[6][8]
-
Borane Reductions (e.g., BH₃ complexes): Borane and its complexes, such as borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BH₃-SMe₂), offer a milder alternative to LiAlH₄.[4] These reagents are generally more selective and can be used in the presence of other reducible functional groups. The reduction with borane likely proceeds through the formation of an aminoborane intermediate, which is then hydrolyzed to the primary amine. Recent studies have also explored catalyst-free reductions using ammonia borane, highlighting an environmentally benign approach.[9][10]
-
Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).[4][11] The reaction occurs on the surface of the catalyst, where both the nitrile and hydrogen are adsorbed. The stepwise addition of hydrogen atoms to the nitrile group leads to the formation of the primary amine.[12] A key challenge in catalytic hydrogenation of nitriles is the potential for the formation of secondary and tertiary amine byproducts.[4] This can often be mitigated by the addition of ammonia or by using specific catalyst systems.[4]
Comparative Analysis of Reduction Methodologies
The choice of reduction method is a critical decision that impacts yield, purity, safety, and scalability. The following table provides a comparative overview of the most common approaches for the reduction of this compound.
| Method | Reducing Agent | Typical Solvents | Advantages | Disadvantages | Safety Considerations |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | High reactivity, generally good yields.[2][3] | Non-selective, reacts violently with protic solvents.[2][3] Requires stringent anhydrous conditions. | Highly pyrophoric, reacts violently with water and can ignite in moist air. Requires specialized handling and quenching procedures.[13][14][15][16] |
| Borane Reduction | Borane-THF (BH₃-THF) or Borane-DMS (BH₃-SMe₂) | THF, Diethyl Ether | Milder than LiAlH₄, more selective.[4] | BH₃-THF has limited stability; BH₃-SMe₂ has an unpleasant odor.[4] | Flammable reagents. BH₃-THF can decompose to generate hydrogen gas.[4] |
| Catalytic Hydrogenation | H₂ gas with Raney Nickel or Pd/C | Ethanol, Methanol, THF | Scalable, environmentally friendly (water is the only byproduct). | Potential for secondary and tertiary amine byproduct formation.[4] May require elevated pressure and temperature. | Handling of flammable H₂ gas and pyrophoric catalysts (especially Raney Ni). |
Experimental Protocols
The following protocols are provided as a detailed guide for the laboratory-scale synthesis of 2-(3-bromo-5-chlorophenyl)ethanamine.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is suitable for researchers with experience in handling pyrophoric reagents and working under strictly anhydrous conditions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under a stream of inert gas to ensure all moisture is removed.
-
Reagent Addition: Under a positive pressure of inert gas, carefully add LiAlH₄ (1.5 equivalents) to the flask containing anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C in an ice bath. For every 'x' grams of LiAlH₄ used, cautiously and sequentially add the following dropwise:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid.[17]
-
-
Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. Add anhydrous magnesium sulfate to the slurry and stir for another 15 minutes. Filter the resulting solid through a pad of Celite®, washing the filter cake with diethyl ether.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 2-(3-bromo-5-chlorophenyl)ethanamine. The product can be further purified by column chromatography or distillation under reduced pressure.
Safety Precautions:
-
Lithium aluminum hydride is a highly reactive and pyrophoric solid.[13] It must be handled under an inert atmosphere, and all glassware must be scrupulously dried.
-
The quenching of LiAlH₄ is highly exothermic and generates hydrogen gas.[14] Perform the work-up in a well-ventilated fume hood and add the quenching reagents slowly and carefully.
-
Always wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[13][16]
Protocol 2: Catalytic Hydrogenation using Raney Nickel
This method is a viable alternative for larger-scale synthesis and avoids the use of highly reactive metal hydrides.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol or Methanol
-
Ammonia solution (e.g., 7N in Methanol) or Ammonium Hydroxide
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a similar high-pressure reactor
-
Celite®
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with anhydrous ethanol or methanol to remove the water.
-
Reaction Setup: To a high-pressure reactor, add this compound, the washed Raney Nickel catalyst, and anhydrous ethanol/methanol. To suppress the formation of secondary and tertiary amines, add a solution of ammonia in methanol or aqueous ammonium hydroxide.[4]
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) and monitor the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric and should be kept wet with solvent and disposed of properly.
-
Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(3-bromo-5-chlorophenyl)ethanamine. Further purification can be achieved by standard methods if necessary.
Safety Precautions:
-
Raney Nickel is pyrophoric, especially when dry.[18] Always handle it as a slurry and do not allow it to dry out.
-
Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the reduction of this compound using the two primary methods discussed.
References
- 1. Video: Preparation of Amines: Reduction of Amides and Nitriles [jove.com]
- 2. byjus.com [byjus.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nj.gov [nj.gov]
- 16. westliberty.edu [westliberty.edu]
- 17. Workup [chem.rochester.edu]
- 18. Raney nickel - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(3-Bromo-5-chlorophenyl)acetonitrile
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 2-(3-Bromo-5-chlorophenyl)acetonitrile. This document offers in-depth scientific insights, detailed experimental protocols, and practical guidance to facilitate the successful application of this versatile substrate in complex molecule synthesis.
Introduction: The Strategic Importance of this compound in Synthesis
The substrate this compound is a valuable building block in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex organic molecules. Its structure features a phenylacetonitrile core with two distinct halogen substituents, a bromine and a chlorine atom, at the meta positions. This differential reactivity of the C-Br and C-Cl bonds under palladium catalysis allows for selective functionalization, making it a powerful tool for introducing molecular diversity.
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2] These reactions are characterized by their mild conditions, high functional group tolerance, and broad substrate scope, rendering them indispensable in modern synthetic chemistry.[1] This guide will explore the application of several key palladium-catalyzed cross-coupling reactions to this compound, providing both the theoretical framework and practical protocols for their execution.
The Cornerstone of Transformation: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. The generally accepted mechanism for most palladium-catalyzed cross-couplings proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3][4] This cycle can be broken down into three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (in this case, the C-Br bond of this compound) to a coordinatively unsaturated Pd(0) complex.[2][3] This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate. The reactivity order for halogens in this step is generally I > Br > OTf > Cl, which is the basis for the selective coupling at the bromide position in our substrate.[5]
-
Transmetalation: In reactions like Suzuki, Stille, and Negishi couplings, the next step is transmetalation.[1][4][6] An organometallic reagent (e.g., organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide. This step often requires the presence of a base to activate the organometallic reagent.[7]
-
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C or C-heteroatom bond, and the palladium catalyst is regenerated in its Pd(0) state, ready to re-enter the catalytic cycle.[2][3]
Strategic Considerations for Coupling with this compound
The key to successfully employing this compound lies in leveraging the differential reactivity of the C-Br and C-Cl bonds. The greater reactivity of the C-Br bond in the oxidative addition step allows for selective functionalization at this position while leaving the C-Cl bond intact for potential subsequent transformations.
Key Factors for Selective Coupling:
-
Catalyst and Ligand Choice: The selection of the palladium source and, more critically, the phosphine or N-heterocyclic carbene (NHC) ligand is crucial.[8][9] Bulky, electron-rich ligands generally promote oxidative addition and reductive elimination, enhancing catalytic activity, especially for less reactive halides like aryl chlorides.[9][10] For selective C-Br coupling, standard phosphine ligands like PPh₃ or P(o-tol)₃ are often sufficient.
-
Reaction Temperature: Higher temperatures can sometimes lead to the cleavage of the more robust C-Cl bond. Therefore, careful temperature control is essential to maintain selectivity.
-
Base Selection: The choice of base can significantly impact the reaction outcome, particularly in Suzuki and Buchwald-Hartwig reactions. The base not only facilitates the transmetalation or deprotonation step but can also influence the catalyst's stability and activity.[11]
Detailed Application Protocols
The following protocols are designed as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.[3][12]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[5][13]
dot
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).[14]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add an anhydrous solvent (e.g., dioxane, toluene, or DMF) via syringe. A small amount of water is often beneficial in Suzuki couplings.[10]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf) |
| Ligand (if needed) | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, Toluene, DMF, THF/H₂O |
| Temperature | 80-120 °C |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[15][16][17]
Protocol:
-
Reagent Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%) to a flame-dried Schlenk flask.
-
Substrate Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv.).
-
Inert Atmosphere and Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 80-110 °C with stirring.
-
Monitoring and Workup: Monitor the reaction as described for the Suzuki coupling. Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Purification: Dry, filter, and concentrate the organic phase. Purify the product by column chromatography.
| Parameter | Recommended Condition |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, Xantphos, RuPhos, DavePhos |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃, LiHMDS |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-110 °C |
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[18][19]
Protocol:
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[20]
-
Inert Atmosphere and Solvent: Evacuate and backfill with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which can also serve as the solvent.[12]
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature to 60 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion, filter the reaction mixture through a pad of Celite to remove the precipitated amine salt, washing with an organic solvent.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, piperidine |
| Solvent | THF, DMF, Toluene |
| Temperature | 25-80 °C |
Heck Reaction: C-C (alkene) Bond Formation
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[21][22][23]
Protocol:
-
Reagent Preparation: In a Schlenk flask, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 2-10 mol%) if necessary.
-
Inert Atmosphere, Solvent, and Base: Establish an inert atmosphere. Add a polar aprotic solvent such as DMF or NMP, followed by a base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.0 equiv.).[24]
-
Reaction: Heat the reaction mixture to 100-140 °C.
-
Monitoring and Workup: Monitor the reaction progress. Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the product by column chromatography.
| Parameter | Recommended Condition |
| Palladium Source | Pd(OAc)₂, PdCl₂ |
| Ligand (optional) | PPh₃, P(o-tol)₃ |
| Base | Et₃N, K₂CO₃, NaOAc |
| Solvent | DMF, NMP, Acetonitrile |
| Temperature | 100-140 °C |
Safety and Handling of Organometallic Compounds
Palladium catalysts and many organometallic reagents are toxic, and some may be pyrophoric.[25][26] It is imperative to handle these chemicals with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[25][27]
-
Inert Atmosphere Techniques: Many reagents used in cross-coupling reactions are air and moisture sensitive.[28][29] Proper handling using Schlenk lines or in a glovebox is essential for reproducibility and safety.[28]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[25]
-
Waste Disposal: Dispose of all chemical waste, especially heavy metal waste, according to institutional and local regulations.[25]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvents, incorrect base. | Screen different palladium precatalysts and ligands.[12] Increase temperature. Ensure solvents are anhydrous and reagents are pure. Screen different bases. |
| Formation of Side Products | Homocoupling of the organometallic reagent, dehalogenation of the starting material. | Adjust catalyst/ligand ratio. Lower reaction temperature. Change the solvent or base. |
| Loss of Selectivity (C-Cl bond cleavage) | High reaction temperature, overly active catalyst system. | Lower the reaction temperature. Use a less reactive catalyst/ligand combination. |
References
- 1. nobelprize.org [nobelprize.org]
- 2. fiveable.me [fiveable.me]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. nbinno.com [nbinno.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. jk-sci.com [jk-sci.com]
- 12. jmcct.com [jmcct.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. kbfi.ee [kbfi.ee]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. Heck Reaction [organic-chemistry.org]
- 23. taylorandfrancis.com [taylorandfrancis.com]
- 24. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 25. solubilityofthings.com [solubilityofthings.com]
- 26. artscimedia.case.edu [artscimedia.case.edu]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Derivatization of the Nitrile Group of 2-(3-Bromo-5-chlorophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-(3-Bromo-5-chlorophenyl)acetonitrile in Synthesis
The nitrile functional group is a cornerstone of modern organic synthesis, prized for its stability and its capacity to be transformed into a diverse array of other functional groups. The molecule this compound is a particularly valuable starting material in medicinal chemistry and drug development. Its di-halogenated phenyl ring offers multiple points for further diversification, for instance, through cross-coupling reactions, while the nitrile group provides a gateway to key functionalities such as carboxylic acids, primary amines, and ketones. Arylacetonitriles, in general, are precursors to a wide range of biologically active compounds.[1][2] This guide provides a detailed exploration of several key derivatization pathways for the nitrile group of this compound, offering both mechanistic insights and actionable laboratory protocols.
Core Derivatization Pathways
The reactivity of the nitrile group is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom. This dual nature allows for a variety of transformations. The principal derivatization strategies discussed herein are:
-
Hydrolysis: Conversion to a carboxylic acid.
-
Reduction: Transformation into a primary amine.
-
Organometallic Addition: Formation of a ketone.
-
Cycloaddition: Synthesis of a tetrazole ring.
The following sections will delve into the specifics of each of these pathways.
Hydrolysis to 2-(3-Bromo-5-chlorophenyl)acetic acid
The hydrolysis of a nitrile to a carboxylic acid is a fundamental transformation, often employed to introduce a carboxylic acid moiety into a molecule.[3] This can be achieved under either acidic or basic conditions. The reaction proceeds via an amide intermediate.[4][5][6]
Mechanistic Considerations
-
Acid-Catalyzed Hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.[5][6] A series of proton transfers leads to the formation of an amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an amide, which is subsequently hydrolyzed under the basic conditions to yield a carboxylate salt and ammonia. An acidic workup is then required to protonate the carboxylate and obtain the final carboxylic acid.[3][4][7]
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated hydrochloric acid and water (sufficient to ensure dissolution upon heating).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude 2-(3-Bromo-5-chlorophenyl)acetic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 1.2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (2.5 eq).
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. Monitor the reaction for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
-
Purification: Further purification can be achieved by recrystallization.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Key Reagents | Concentrated HCl, Water | NaOH, Ethanol, Water |
| Intermediate | Amide | Carboxylate salt, Amide |
| Work-up | Extraction | Acidification and precipitation |
| Potential Issues | Harsh conditions may affect other functional groups. | Potential for side reactions if other base-sensitive groups are present. |
Reduction to 2-(3-Bromo-5-chlorophenyl)ethan-1-amine
The reduction of nitriles to primary amines is a highly valuable transformation in the synthesis of pharmaceuticals and other bioactive molecules.[8] The most common methods employ strong hydride reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Mechanistic Considerations
-
Lithium Aluminum Hydride (LAH) Reduction: This reaction involves the nucleophilic addition of a hydride ion from LAH to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride addition then leads to a dianion, which upon aqueous work-up is protonated to yield the primary amine.[9][10][11]
-
Catalytic Hydrogenation: In this method, the nitrile is treated with hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, palladium on carbon). The reaction occurs on the surface of the catalyst where the C≡N triple bond is hydrogenated.
Experimental Protocols
Protocol 2.1: Reduction with Lithium Aluminum Hydride (LAH)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).[12]
-
Reagent Addition: Cool the LAH suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.[13] Monitor by TLC.
-
Work-up (Fieser method):
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
-
Purification: The crude amine can be purified by acid-base extraction or column chromatography.
Caution: LAH is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere and away from moisture.
Protocol 2.2: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing a catalytic amount of Raney Nickel or 10% Pd/C.
-
Reaction Conditions: Pressurize the vessel with hydrogen gas (50-100 psi) and shake or stir at room temperature until hydrogen uptake ceases.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The product can be purified by distillation or column chromatography.
| Parameter | LAH Reduction | Catalytic Hydrogenation |
| Key Reagents | LiAlH4, Anhydrous THF | H2, Raney Ni or Pd/C |
| Reaction Conditions | 0 °C to room temperature | Elevated H2 pressure, room temp. |
| Work-up | Careful quenching | Filtration of catalyst |
| Selectivity | Less selective, reduces many functional groups.[12] | Can be more selective. |
| Safety | LAH is pyrophoric. | Hydrogen gas is flammable. |
Reaction with Organometallic Reagents to form Ketones
The addition of Grignard or organolithium reagents to nitriles, followed by acidic hydrolysis, provides a convenient route to ketones.[14] This reaction forms a new carbon-carbon bond.[9]
Mechanistic Considerations
The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile to form a stable imine anion salt.[9][15] This intermediate does not react further with the organometallic reagent.[14] Subsequent aqueous acidic work-up hydrolyzes the imine to the corresponding ketone.[10]
Important Note: The presence of a bromo substituent on the aromatic ring of this compound requires careful consideration when using Grignard or organolithium reagents, as halogen-metal exchange is a possible side reaction. Using a less reactive organometallic reagent or carefully controlling the reaction temperature can mitigate this issue.
Experimental Protocol
Protocol 3.1: Reaction with a Grignard Reagent
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the Grignard reagent (e.g., methylmagnesium bromide, 1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure.
-
-
Purification: The crude ketone can be purified by column chromatography or distillation.
[3+2] Cycloaddition to Synthesize Tetrazoles
The [3+2] cycloaddition reaction of nitriles with azides is a common method for the synthesis of 5-substituted-1H-tetrazoles.[16] Tetrazoles are important scaffolds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.
Mechanistic Considerations
This reaction involves the concerted or stepwise addition of the azide ion to the carbon-nitrogen triple bond of the nitrile.[17] The reaction is often catalyzed by metal salts or promoted by heat.[18]
Experimental Protocol
Protocol 4.1: Synthesis of 5-((3-Bromo-5-chlorophenyl)methyl)-1H-tetrazole
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in toluene.
-
Reaction Conditions: Heat the mixture to reflux (around 110 °C) for 12-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water and adjust the pH to ~2 with concentrated HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate under reduced pressure.
-
-
Purification: The crude tetrazole can be purified by recrystallization.
Visualization of Derivatization Pathways
Caption: Key derivatization pathways of this compound.
Conclusion
This compound is a versatile building block, and the strategic manipulation of its nitrile group opens up a vast chemical space for the synthesis of novel compounds. The protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to effectively utilize this starting material in their synthetic endeavors. Careful consideration of the reaction conditions and the potential for side reactions involving the halogen substituents is crucial for successful outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Laccase-catalyzed α-arylation of benzoylacetonitrile with substituted hydroquinones (Journal Article) | OSTI.GOV [osti.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. One moment, please... [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. scribd.com [scribd.com]
- 14. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. 1H-Tetrazole synthesis [organic-chemistry.org]
- 17. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Reactions Involving 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: A Versatile Scaffold for Chemical Innovation
2-(3-Bromo-5-chlorophenyl)acetonitrile is a richly functionalized aromatic building block poised for strategic molecular elaboration. Its unique substitution pattern, featuring a synthetically versatile nitrile group, an activatable methylene bridge, and two distinct halogen atoms (bromine and chlorine) on the phenyl ring, offers a trifecta of reactive sites. This strategic arrangement of functional groups makes it an exceptionally valuable intermediate in the synthesis of a diverse array of complex molecules, particularly within the realms of medicinal chemistry, agrochemicals, and materials science.
The presence of both a bromine and a chlorine atom allows for selective cross-coupling reactions, as the carbon-bromine bond is generally more reactive in typical palladium-catalyzed transformations. The electron-withdrawing nature of the halogens and the nitrile group acidifies the benzylic protons, facilitating a range of alpha-functionalization reactions. Furthermore, the nitrile group itself is a versatile precursor to amines, carboxylic acids, and other important functional groups.
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and subsequent functionalization of this compound. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles and justifications for the choice of reagents and conditions, empowering researchers to confidently employ this versatile scaffold in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1056454-88-6 | [1][2] |
| Molecular Formula | C₈H₅BrClN | [3] |
| Molecular Weight | 230.49 g/mol | [2] |
| Appearance | Off-white to light yellow solid | General observation |
| Predicted XlogP | 2.9 | [3] |
Synthesis of this compound
The most direct and reliable method for the synthesis of this compound is via the nucleophilic substitution of the corresponding benzyl halide with a cyanide salt. This reaction is a cornerstone of organic synthesis for the introduction of a nitrile moiety.
Protocol 1: Cyanation of 3-Bromo-5-chlorobenzyl Bromide
This protocol is adapted from established procedures for the cyanation of substituted benzyl halides.[3][4] The use of a phase-transfer catalyst can be beneficial but is often not strictly necessary for activated benzyl halides.
Reaction Scheme:
Caption: Synthesis of the target compound via nucleophilic substitution.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 3-Bromo-5-chlorobenzyl bromide | 284.39 | 5.00 g | 17.58 mmol | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 1.29 g | 26.37 mmol | 1.5 |
| Dimethylformamide (DMF) | 73.09 | 25 mL | - | - |
| Water (H₂O) | 18.02 | 2.5 mL | - | - |
Procedure:
-
Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.
-
To a 100 mL round-bottom flask, add 3-Bromo-5-chlorobenzyl bromide (5.00 g, 17.58 mmol).
-
Add dimethylformamide (25 mL) and water (2.5 mL) to the flask.
-
In a separate beaker, carefully dissolve sodium cyanide (1.29 g, 26.37 mmol) in a minimal amount of water and add it to the reaction mixture.
-
Heat the reaction mixture to 75 °C with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Separate the layers and extract the aqueous phase with an additional 50 mL of ethyl acetate.
-
Combine the organic layers and wash with water (2 x 50 mL) and then with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing to 10% ethyl acetate).
Expected Outcome:
The product, this compound, is typically obtained as an off-white to light yellow solid. The yield should be in the range of 80-95%.
Key Synthetic Transformations
The trifunctional nature of this compound allows for a variety of subsequent chemical modifications. The following protocols outline key transformations at each of the reactive sites.
Caption: Key reaction pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position.[5]
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds.[6][7] This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| This compound | 230.49 | 230 mg | 1.0 mmol | 1.0 |
| Arylboronic Acid | - | - | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 mmol | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 mmol | 2.0 |
| Toluene | 92.14 | 8 mL | - | - |
| Ethanol | 46.07 | 2 mL | - | - |
| Water | 18.02 | 2 mL | - | - |
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (230 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the tube.
-
Add toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[5][8][9] This protocol outlines the coupling of this compound with a primary or secondary amine.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| This compound | 230.49 | 230 mg | 1.0 mmol | 1.0 |
| Amine | - | - | 1.2 mmol | 1.2 |
| Pd₂(dba)₃ | 915.72 | 18 mg | 0.02 mmol | 0.02 |
| XPhos | 476.62 | 29 mg | 0.06 mmol | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 mmol | 1.4 |
| Anhydrous Toluene | 92.14 | 10 mL | - | - |
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (29 mg, 0.06 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add this compound (230 mg, 1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Transformations of the Nitrile Group
The nitrile functionality is a gateway to other important chemical groups.
Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.[2][10]
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles |
| This compound | 230.49 | 2.30 g | 10.0 mmol |
| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 10 mL | - |
| Water (H₂O) | 18.02 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (2.30 g, 10.0 mmol), water (10 mL), and concentrated sulfuric acid (10 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) with stirring for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully pour it over 100 g of crushed ice.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain 2-(3-Bromo-5-chlorophenyl)acetic acid.[11]
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 760 mg | 20.0 mmol | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
| This compound | 230.49 | 2.30 g | 10.0 mmol | 1.0 |
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
To a flame-dried 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add LiAlH₄ (760 mg, 20.0 mmol) and anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (2.30 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and then water (2.4 mL).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine.
-
The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
Alkylation of the α-Carbon
The benzylic protons of this compound are acidic (pKa ≈ 22-25) and can be removed by a strong base to form a carbanion, which can then react with various electrophiles.[12]
This protocol provides a general method for the alkylation of the α-carbon using an alkyl halide.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| This compound | 230.49 | 2.30 g | 10.0 mmol | 1.0 |
| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 440 mg | 11.0 mmol | 1.1 |
| Anhydrous Dimethylformamide (DMF) | 73.09 | 40 mL | - | - |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 1.56 g (0.69 mL) | 11.0 mmol | 1.1 |
Procedure:
-
Caution: Sodium hydride is highly reactive and flammable. Handle under an inert atmosphere.
-
To a flame-dried three-necked flask under an inert atmosphere, add sodium hydride (440 mg of a 60% dispersion, 11.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous DMF (20 mL) and cool the suspension to 0 °C.
-
Dissolve this compound (2.30 g, 10.0 mmol) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (11.0 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a powerful and versatile building block for organic synthesis. The distinct reactivity of its three functional centers—the aryl bromide, the nitrile, and the active methylene group—allows for a wide range of selective transformations. The protocols provided herein offer a robust starting point for researchers and drug development professionals to explore the vast synthetic potential of this compound, enabling the efficient construction of novel and complex molecular architectures. As with any chemical synthesis, careful optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates and applications.
References
- 1. prepchem.com [prepchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 3-Bromo-5-fluorophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 2-(3-Bromo-5-chlorophenyl)acetonitrile in the Synthesis of Polysubstituted Heterocyclic Scaffolds
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast array of pharmaceuticals and bioactive molecules. The strategic selection of starting materials is paramount to the efficient construction of these complex architectures. 2-(3-Bromo-5-chlorophenyl)acetonitrile, a readily available substituted phenylacetonitrile, presents itself as a highly valuable and versatile precursor for the synthesis of a variety of heterocyclic systems. The presence of three distinct reactive sites—the activated methylene group, the nitrile functionality, and the differentially substituted phenyl ring—offers a rich platform for diverse chemical transformations. This application note provides a detailed exploration of the utility of this compound, with a primary focus on its application in the renowned Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes.
The phenylacetonitrile core, with its electron-withdrawing nitrile group, renders the adjacent methylene protons acidic, facilitating deprotonation and subsequent nucleophilic attack. This inherent reactivity is the linchpin for its utility in cyclocondensation reactions. Furthermore, the bromo and chloro substituents on the phenyl ring serve as valuable handles for post-synthesis modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
Core Application: Synthesis of 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] This reaction typically involves the condensation of a ketone or aldehyde with an α-methylene nitrile in the presence of elemental sulfur and a base. The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, found in a range of biologically active compounds.[3]
Mechanistic Insights: A Step-by-Step Elucidation
The generally accepted mechanism for the Gewald reaction, as it would apply to this compound, proceeds through several key stages. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (in this projected protocol, acetone) and the activated nitrile, this compound. The base, typically a secondary amine like diethylamine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, is believed to form a reactive polysulfide species. A sulfur nucleophile then attacks the β-position of the unsaturated nitrile intermediate in a Michael-type addition.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, with the terminal sulfur attacking the carbon of the nitrile group. A subsequent tautomerization of the imine to the more stable enamine results in the final aromatic 2-aminothiophene product.
The overall transformation is a convergent and atom-economical process, making it a highly attractive method for the synthesis of these valuable heterocyclic motifs.
Projected Experimental Protocol: Synthesis of 2-Amino-4-methyl-5-(3-bromo-5-chlorophenyl)thiophene-3-carbonitrile
This protocol outlines a projected synthesis based on established Gewald reaction conditions. Researchers should consider this a starting point and may need to optimize conditions for their specific setup.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 1056454-88-6 | 230.48 | 2.30 g | 10.0 |
| Acetone | 67-64-1 | 58.08 | 0.73 mL | 10.0 |
| Elemental Sulfur | 7704-34-9 | 32.06 | 0.32 g | 10.0 |
| Diethylamine | 109-89-7 | 73.14 | 1.4 mL | 10.0 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 30 mL | - |
Step-by-Step Methodology
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.30 g, 10.0 mmol), acetone (0.73 mL, 10.0 mmol), elemental sulfur (0.32 g, 10.0 mmol), and absolute ethanol (30 mL).
-
Addition of Base: While stirring the suspension at room temperature, add diethylamine (1.4 mL, 10.0 mmol) dropwise over a period of 5 minutes.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent in vacuo.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-amino-4-methyl-5-(3-bromo-5-chlorophenyl)thiophene-3-carbonitrile.
Diagram of the Experimental Workflow
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene.
Further Synthetic Utility: A Gateway to Fused Heterocyclic Systems
The 2-aminothiophene products derived from this compound are not merely final targets but also serve as versatile intermediates for the construction of more complex, fused heterocyclic systems. The ortho-relationship of the amino and nitrile groups in the synthesized thiophene provides a reactive handle for a variety of cyclization reactions to form thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry.
Projected Synthesis of a Thieno[2,3-d]pyrimidine
A common strategy to form the pyrimidine ring is through condensation of the 2-aminonitrile with a one-carbon electrophile, such as formamide or an orthoester.
Diagram of Fused Ring Synthesis Pathway
Caption: Pathway to thieno[2,3-d]pyrimidines.
Conclusion and Future Perspectives
This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the Gewald reaction provides a straightforward and efficient route to polysubstituted 2-aminothiophenes. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the chemistry of this valuable starting material. The presence of halogen substituents on the phenyl ring opens up avenues for further diversification through modern cross-coupling methodologies, enabling the rapid generation of compound libraries for biological screening. Future work in this area could involve exploring alternative cyclization strategies, such as the Thorpe-Ziegler reaction for the synthesis of other nitrogen-containing heterocycles, further expanding the synthetic utility of this promising precursor.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for monitoring reactions with 2-(3-Bromo-5-chlorophenyl)acetonitrile
An Application Note and Protocol for the Analytical Monitoring of Reactions Involving 2-(3-Bromo-5-chlorophenyl)acetonitrile
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the analytical monitoring of chemical reactions involving this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Effective real-time or near-real-time monitoring of such reactions is paramount for optimizing yields, minimizing byproduct formation, ensuring process safety, and adhering to regulatory standards under the Process Analytical Technology (PAT) framework. This document offers an in-depth exploration of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy as primary analytical tools. For each technique, we explain the underlying principles, provide step-by-step experimental protocols, and discuss data interpretation, empowering researchers, scientists, and drug development professionals to implement effective reaction monitoring strategies.
Introduction: The Imperative for Rigorous Reaction Monitoring
This compound is a halogenated aromatic compound whose downstream products are of significant interest in medicinal chemistry and materials science. The precise control of reactions involving this substrate is critical. Uncontrolled reactions can lead to the formation of impurities, including positional isomers or poly-substituted byproducts, which can be difficult and costly to remove. Process Analytical Technology (PAT) has become a cornerstone in modern pharmaceutical development, advocating for the real-time analysis and control of manufacturing processes.[1] By implementing robust analytical methods, chemists can gain deep insights into reaction kinetics, mechanisms, and endpoints, facilitating the development of safe, efficient, and scalable synthetic processes.[2][3]
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the selection and application of each analytical method.
Strategic Selection of an Analytical Method
The choice of an analytical technique is dictated by the specific requirements of the analysis, including the need for quantitative accuracy, structural information, or real-time feedback.[4] The primary methods discussed—HPLC, GC-MS, and NMR—each offer unique advantages.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis of non-volatile and thermally labile compounds. Its high resolution makes it ideal for separating complex mixtures of starting materials, intermediates, and products.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and thermally stable compounds. It provides excellent separation efficiency and definitive structural identification through mass fragmentation patterns.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled for its ability to provide detailed structural information in a non-destructive manner. It is inherently quantitative and can be adapted for in-situ monitoring, offering a direct window into the reaction as it happens.[7][8]
The following decision-making workflow can guide the selection of the most appropriate technique.
Caption: Decision workflow for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for Quantitative Monitoring
Reverse-Phase HPLC (RP-HPLC) is the premier technique for routine, high-resolution quantitative monitoring of reactions involving this compound. It excels at separating compounds based on their hydrophobicity.[5]
Principle of Separation
In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water). The non-polar starting material, this compound, will be retained longer on the column than more polar products or intermediates that may be formed during the reaction. The separation is visualized by a UV detector, as the aromatic ring in the analyte absorbs UV light.[9]
Detailed Experimental Protocol: RP-HPLC
This protocol provides a robust starting point. Optimization may be necessary based on the specific reaction products and matrix.
Step 1: Sample Preparation
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a calibrated pipette.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of cold acetonitrile in a 1.5 mL microcentrifuge tube. This prevents further reaction post-sampling.
-
Vortex the solution for 30 seconds to ensure homogeneity and complete dissolution.
-
Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column.[5]
Step 2: HPLC Instrumentation and Conditions
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 20 minutes to ensure a stable baseline.[5]
-
Inject 5-10 µL of the prepared sample onto the column.
-
Run the analysis according to the parameters detailed in Table 1.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds.[10] |
| Mobile Phase A | Water (HPLC Grade) with 0.1% Formic Acid | Acid improves peak shape and is mass-spec compatible.[11] |
| Mobile Phase B | Acetonitrile (HPLC Grade) with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography.[12] |
| Gradient | 40% B to 95% B over 15 min; hold at 95% B for 3 min | A gradient ensures elution of both polar and non-polar species. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 254 nm | Aromatic compounds typically show strong absorbance at this wavelength.[9] |
Data Interpretation
By integrating the peak areas in the resulting chromatogram, one can calculate the percentage conversion of the starting material and the relative purity of the product. For accurate quantification, a calibration curve should be generated using standards of known concentration. The combination of online NMR and LC can be used to establish relative response factors (RRFs) without needing to isolate every component.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful tool for identifying the components of a reaction mixture, particularly for detecting volatile byproducts that might be missed by HPLC. For halogenated compounds like this compound, GC with an electron capture detector (ECD) or a mass spectrometer is highly effective.[13][14]
Principle of Analysis
The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the compounds' boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification.[6]
Detailed Experimental Protocol: GC-MS
Step 1: Sample Preparation
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Quench and dilute the sample in a suitable solvent like ethyl acetate or dichloromethane to a final concentration of approximately 10-50 µg/mL.
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
Step 2: GC-MS Instrumentation and Conditions
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Rxi-624Sil MS (or similar), 30 m x 0.25 mm x 1.40 µm | A mid-polarity column suitable for separating a wide range of compounds, including halogenated species.[13] |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | Start at 100°C, hold 2 min; ramp to 280°C at 15°C/min; hold 5 min | A temperature ramp is essential for separating components with different boiling points. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Standard inert carrier gas for GC-MS. |
| MS Ion Source | Electron Impact (EI), 70 eV | Standard ionization mode for creating reproducible fragmentation patterns. |
| MS Scan Range | 40-450 m/z | Covers the expected mass range of the starting material and likely products. |
Data Interpretation
The mass spectrum of this compound will show a characteristic molecular ion peak (M+) and an isotopic pattern due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This isotopic signature is a powerful tool for confirming the presence of halogenated compounds.
Table 3: Predicted m/z Fragments for this compound
| Adduct | Predicted m/z |
| [M]+ | 228.92885 |
| [M+H]+ | 229.93668 |
| [M+Na]+ | 251.91862 |
| (Data predicted using computational tools)[15] |
NMR Spectroscopy for Structural Elucidation and In-Situ Monitoring
NMR spectroscopy provides unambiguous structural information and is inherently quantitative, making it an invaluable tool for reaction monitoring.[8] It allows for the direct observation of both reactant consumption and product formation without chromatographic separation.
Principle of Analysis
NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific resonance frequency (chemical shift), providing detailed information about molecular structure. For this compound, ¹H NMR can be used to monitor the benzylic protons (-CH₂CN) and the aromatic protons.[16][17]
Detailed Experimental Protocol: NMR
Protocol A: Offline Sample Analysis
-
Withdraw a 0.1 mL aliquot from the reaction.
-
Quench the reaction if necessary.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
Acquire a ¹H NMR spectrum. The disappearance of starting material peaks and the appearance of new product peaks can be quantified by integrating the respective signals.
Protocol B: In-Situ (Online) Reaction Monitoring
-
Set up the reaction in a reactor vessel connected to an NMR flow cell via chemically inert tubing.[8]
-
Continuously pump a small stream of the reaction mixture from the reactor, through the NMR probe's flow cell, and back to the reactor.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes).[7]
-
Use specialized software to process the series of spectra to generate kinetic profiles for each species.
Data Interpretation
The key signals to monitor for this compound are the singlet from the benzylic protons (-CH₂CN) and the distinct multiplets from the three aromatic protons.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts
| Group | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| Benzylic (-CH₂) | ~3.8 - 4.2 | ~25-30 | Protons adjacent to an aromatic ring and a nitrile group. |
| Nitrile (-CN) | N/A | ~115-120 | Characteristic shift for a nitrile carbon. |
| Aromatic (Ar-H) | ~7.0 - 8.0 | ~120-140 | Protons on an electron-deficient aromatic ring.[16] |
| Aromatic (Ar-C) | N/A | ~120-150 | Carbons within the aromatic ring.[17] |
| (Note: Shifts are estimates and will vary based on solvent and specific reaction products.) |
Overall Workflow and Method Comparison
The following diagram illustrates the general workflow for reaction monitoring using these techniques.
Caption: General workflow for offline reaction monitoring.
Table 5: Comparative Summary of Analytical Techniques
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Use | Quantitative Analysis | Qualitative Identification | Structural Elucidation |
| Quantitation | Excellent (with calibration) | Semi-quantitative | Excellent (inherently quantitative) |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Sample Throughput | High | Medium | Low (offline) / High (online) |
| In-Situ Capability | Difficult | Very Difficult | Readily Achievable (Flow NMR)[8] |
| Cost | Moderate | Moderate-High | High |
| Key Advantage | Robustness and versatility for a wide range of compounds.[5] | Definitive identification via mass fragmentation.[13] | Unambiguous structural data without separation.[2] |
Conclusion
The successful development and scale-up of synthetic routes involving this compound hinge on the application of precise and reliable analytical monitoring methods. HPLC provides the gold standard for quantitative analysis, GC-MS offers unparalleled identification capabilities for volatile species, and NMR delivers rich structural information, especially for in-situ monitoring. By leveraging the protocols and principles outlined in this guide, researchers can gain a deeper understanding of their chemical processes, leading to improved product quality, higher yields, and enhanced process safety.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Separation of Acetonitrile, (m-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. waters.com [waters.com]
- 13. [Simultaneous determination of six haloacetonitriles in finished water for drinking by purge and trap-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.who.int [cdn.who.int]
- 15. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 2-(3-Bromo-5-chlorophenyl)acetonitrile
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with challenging substrates, specifically focusing on the optimization of reactions involving 2-(3-Bromo-5-chlorophenyl)acetonitrile. Our goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction, troubleshoot common issues, and ultimately improve your synthetic yields.
Overview: The Challenge of a Difunctionalized Substrate
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1][2] However, the substrate this compound presents a unique set of challenges that require careful consideration of reaction parameters.
-
Chemoselectivity: The molecule contains two different halogen atoms: bromine and chlorine. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond follows the general trend: C-I > C-Br > C-OTf >> C-Cl.[1][3][4] This inherent difference allows for selective coupling at the more reactive C-Br bond under appropriate conditions. Achieving a subsequent coupling at the less reactive C-Cl bond requires a more robust catalytic system.
-
Electronic Effects: The presence of the electron-withdrawing acetonitrile (-CH₂CN) group activates the aryl ring, which can influence the rate-determining oxidative addition step of the catalytic cycle.[5][6]
-
Potential for Side Reactions: Like many cross-coupling reactions, this system is susceptible to side reactions such as starting material dehalogenation, boronic acid protodeboronation, and homocoupling of the organoboron reagent.[2][7]
This guide will address these challenges through a series of troubleshooting questions and detailed protocols.
Troubleshooting Guide: From Low Yield to High Performance
This section is structured to address the most common issues encountered during the Suzuki coupling of this compound in a direct question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has failed or is giving a very low yield. What are the most critical initial factors to verify?
A: Before delving into complex parameter optimization, it is crucial to ensure the integrity of your foundational setup.
-
Inert Atmosphere: The palladium catalyst, particularly the active Pd(0) species, is sensitive to oxygen. The presence of oxygen can lead to catalyst decomposition and promote undesirable side reactions like the homocoupling of your boronic acid.[2][7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed prior to use.[7]
-
Reagent Purity and Stability:
-
Boronic Acid/Ester: Organoboron reagents can degrade over time, especially if they are electron-deficient or sensitive to moisture.[2] Consider using freshly acquired or purified boronic acid. For particularly unstable partners, using a more robust boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt is highly recommended as they are less prone to protodeboronation.[3][8]
-
Solvent Quality: Ensure you are using anhydrous solvents, as water content can interfere with the reaction, particularly with certain bases and sensitive reagents.
-
Q: I am attempting to couple at the C-Br position. How do I select the optimal catalyst, ligand, and base?
A: Selectively targeting the more reactive C-Br bond is the most common objective. The key is choosing a catalytic system that is active enough for the C-Br bond but does not readily activate the more inert C-Cl bond.
-
Catalyst and Ligand Selection: The choice of ligand is critical as it modulates the reactivity and stability of the palladium center.[1] For this electron-deficient aryl bromide, a variety of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) can be effective when paired with an appropriate phosphine ligand.[5][6] Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition and reductive elimination steps.[2][3][9]
Catalyst/Ligand System Key Characteristics Typical Loading (mol%) Pd(PPh₃)₄ A classic, all-in-one Pd(0) catalyst. Effective for many standard couplings. 2 - 5 Pd(OAc)₂ + SPhos/XPhos Highly active Buchwald ligands. Excellent for challenging substrates.[3] 1 - 3 (Pd), 1.1-1.5x Ligand PdCl₂(dppf) A stable Pd(II) pre-catalyst that is reduced in situ. Good for a broad range of substrates. 2 - 5 -
Base Selection: The base plays a crucial role in the transmetalation step by activating the organoboron species.[3][8] The choice of base can significantly impact the reaction rate and the prevalence of side reactions.
Base Strength Common Solvents Notes K₂CO₃ Moderate Toluene/H₂O, Dioxane/H₂O A standard, widely used base. Often a good starting point.[7] K₃PO₄ Strong Dioxane, Toluene, THF Often more effective for difficult couplings and electron-deficient substrates.[7][10] Cs₂CO₃ Strong Dioxane, DMF, THF Highly soluble and effective, but more expensive. Can accelerate stubborn reactions.[7] KF Mild THF (anhydrous), Dioxane Useful for substrates with base-sensitive functional groups (e.g., esters).[7][8]
Q: What is the impact of the solvent on my reaction?
A: The solvent stabilizes the catalytic species and influences the solubility of your reagents and base.[11] Aprotic solvents are most common. Often, a small amount of water is added as a co-solvent, particularly when using inorganic bases like K₂CO₃ or K₃PO₄, to aid in their dissolution and facilitate the reaction.[1][3][12]
-
Common Solvents: 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Solvent Polarity: While standard couplings are robust, highly polar solvents like DMF can sometimes alter the selectivity in di-halogenated systems, though this is highly substrate-dependent.[13] For selective C-Br coupling, Toluene or Dioxane with a water co-solvent is a reliable starting point.
Issue 2: Prevalent Side Product Formation
Q: My main impurity is the homocoupled biaryl product from my boronic acid. How can I suppress this?
A: Homocoupling is typically driven by the presence of oxygen or an excess of Pd(II) species before the catalytic cycle is fully established.[2]
-
Rigorous Degassing: This is the most critical preventative measure. Ensure your solvent and reaction mixture are thoroughly degassed using methods like sparging with an inert gas or multiple freeze-pump-thaw cycles.
-
Pre-catalyst Choice: Using a well-defined Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) pre-catalyst can minimize the amount of free Pd(II) that could initiate homocoupling.
Q: I am observing significant amounts of 2-(3-chlorophenyl)acetonitrile (de-bromination). What is the cause and solution?
A: Dehalogenation (specifically de-bromination here) occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source instead of the organoboron reagent.[2]
-
Source of Hydride: Solvents like isopropanol or amine bases can sometimes act as hydride donors.
-
Mitigation: If dehalogenation is a major issue, consider switching to a non-protic solvent system and a base less likely to facilitate this pathway, such as K₃PO₄ or Cs₂CO₃.
Q: What is protodeboronation and how can I prevent the loss of my boronic acid?
A: Protodeboronation is the cleavage of the C-B bond, which is replaced by a C-H bond. This side reaction is often accelerated by high temperatures and aqueous basic conditions, particularly for electron-deficient or heteroaromatic boronic acids.[7]
-
Use Boronic Esters: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and are excellent alternatives.[3]
-
Milder Conditions: If possible, lowering the reaction temperature can help. Using a milder base like KF under anhydrous conditions can also be beneficial.[7]
General FAQs
Q: What is the fundamental mechanism of the Suzuki coupling reaction?
A: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X), forming an Ar-Pd(II)-X complex.[5][12]
-
Transmetalation: The organic group from the activated organoboron species (Ar'-BY₂) replaces the halide on the palladium complex, forming an Ar-Pd(II)-Ar' intermediate. This step requires a base.[5][12]
-
Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the new C-C bond (Ar-Ar') and regenerating the active Pd(0) catalyst.[5][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q: I need to perform a second coupling at the C-Cl position. Is this feasible?
A: Yes, a sequential coupling is possible. After the first coupling at the C-Br bond, the resulting product can be subjected to a second Suzuki coupling. However, activating the C-Cl bond requires more forcing conditions. You will likely need to use a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand (e.g., SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand, often paired with a strong base like K₃PO₄ or KOtBu at elevated temperatures.[6][8]
Experimental Protocol: Selective Suzuki Coupling at the C-Br Position
This protocol provides a robust starting point for the selective coupling at the C-Br position of this compound with a generic arylboronic acid. Note: This procedure should be performed by trained personnel in a controlled laboratory environment.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(dppf) (0.03 equiv).
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water solvent mixture via syringe. The final concentration should be approximately 0.1 M with respect to the starting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Caption: A flowchart for troubleshooting low yield in Suzuki coupling.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Buchwald-Hartwig Amination of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Welcome to the Technical Support Center for troubleshooting the Buchwald-Hartwig amination of 2-(3-Bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges and prevent byproduct formation in this critical C-N cross-coupling reaction. The insights provided are based on established mechanistic principles and field-proven strategies to ensure the scientific integrity and success of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the amination of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: I am observing significant hydrodehalogenation, resulting in the formation of 2-(3-chlorophenyl)acetonitrile. How can I minimize this byproduct?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This occurs when a palladium-hydride intermediate is formed, which can then reductively eliminate to yield the hydrodehalogenated product. The formation of this palladium-hydride species can be promoted by several factors.
Root Causes & Solutions:
-
β-Hydride Elimination from the Amine or Alkoxide Base: If your amine coupling partner or alkoxide base has β-hydrogens, β-hydride elimination from the corresponding palladium-amido or palladium-alkoxide complex can generate a palladium-hydride species.[1][2]
-
Reaction with Water or Other Protic Sources: Trace amounts of water in the reaction mixture can react with palladium(0) to form palladium-hydride species.
-
Ligand Choice: The choice of phosphine ligand plays a crucial role in suppressing hydrodehalogenation.[8]
-
Solution: Employ bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos.[9][10] These ligands promote the desired reductive elimination to form the C-N bond over competing side reactions.[11] For particularly challenging substrates, consider more specialized ligands like BrettPhos, which is designed for coupling primary amines.[5]
-
Question 2: My reaction is producing the diarylated amine as a major byproduct. What is causing this and how can I favor monoarylation?
Answer:
Diarylation occurs when the initially formed arylamine product competes with the starting amine and reacts with another molecule of the aryl halide. This is more prevalent with primary amines, which form a secondary amine product that can undergo a second amination.
Root Causes & Solutions:
-
Relative Reactivity: The product, a secondary arylamine, can sometimes be more reactive than the starting primary amine.
-
Reaction Stoichiometry: An insufficient amount of the starting amine relative to the aryl halide can lead to diarylation once the primary amine is consumed.
-
Solution: Use a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents). This ensures that the aryl halide is consumed before significant diarylation can occur.
-
-
Ligand Steric Hindrance: The steric bulk of the ligand can influence the selectivity for monoarylation.
Question 3: I'm observing a significant amount of starting material decomposition and the formation of palladium black. What's happening to my catalyst?
Answer:
The formation of palladium black indicates the decomposition of the active palladium(0) catalyst to elemental palladium, which is catalytically inactive for this transformation.[7] This can be caused by several factors.
Root Causes & Solutions:
-
High Reaction Temperatures: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. A typical range for Buchwald-Hartwig aminations is 80-110 °C.[13]
-
-
Oxygen Sensitivity: The palladium(0) catalyst and the phosphine ligands are sensitive to oxidation.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the Buchwald-Hartwig amination of this compound.
Q1: What is the optimal catalyst and ligand combination for the amination of this specific substrate?
A1: For an electron-rich aryl bromide with ortho-substitution like this compound, a robust catalyst system is required.
-
Palladium Source: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ are commonly used.[13] Pd(II) precursors are reduced in situ to the active Pd(0) species.[5] For improved consistency, consider using pre-formed palladium precatalysts.[14]
-
Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands are highly recommended.[9][17] Excellent starting points for screening include:
A good starting point would be to screen a combination of Pd₂(dba)₃ or Pd(OAc)₂ with XPhos or SPhos.
Q2: How do I select the appropriate base for this reaction?
A2: The choice of base is critical and depends on the functional group tolerance of your substrates and the desired reaction rate.[4]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is a very common and effective base that often leads to high reaction rates.[5] However, it is not compatible with base-sensitive functional groups.[5]
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) offer excellent functional group tolerance.[5] Reactions with these bases may require higher temperatures or longer reaction times. The physical properties of the base, such as particle size, can also influence the reaction rate.[18]
-
Amide Bases: Lithium bis(trimethylsilyl)amide (LHMDS) is another strong, non-nucleophilic base that can be advantageous, particularly for substrates with protic functional groups.[5]
For this compound, which contains a nitrile group that can be sensitive to strong bases, it may be prudent to start with a weaker base like Cs₂CO₃ or K₃PO₄ and optimize the temperature.
Q3: What solvent should I use for this reaction?
A3: The solvent plays a key role in solubilizing the reactants and stabilizing catalytic intermediates.[3]
-
Common Solvents: Toluene and 1,4-dioxane are the most frequently used solvents for Buchwald-Hartwig aminations.[19] Toluene is often a good choice as the insolubility of some inorganic byproducts can help drive the reaction forward.[5]
-
Greener Alternatives: In recent years, more environmentally friendly solvents have been explored. 2-Methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been identified as effective "green" alternatives to solvents like DME and dioxane.[20]
-
Solvent Quality: Regardless of the choice, it is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.[6]
Q4: Can I perform this reaction with an ammonia equivalent to synthesize the primary amine?
A4: Yes, the synthesis of primary arylamines via Buchwald-Hartwig amination is well-established. Instead of using ammonia gas directly, which can be challenging to handle and can lead to catalyst inhibition, various ammonia equivalents are employed.[21]
-
Ammonia Surrogates: Common ammonia equivalents include benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), followed by hydrolysis.[12]
-
Direct Coupling with Ammonium Salts: More recent protocols have been developed for the direct use of ammonium salts, such as ammonium sulfate, in the presence of a suitable ligand and base.[21]
For the synthesis of 2-(3-amino-5-chlorophenyl)acetonitrile, using an ammonia equivalent like LHMDS or a protocol with an ammonium salt would be the recommended approach.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition 1 (Strong Base) | Condition 2 (Weak Base) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Amine | Amine (1.2 equiv) | Amine (1.2 equiv) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (1-2 mol%) |
| Ligand | XPhos (2-4 mol%) | SPhos (2-4 mol%) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene (0.1-0.2 M) | 1,4-Dioxane (0.1-0.2 M) |
| Temperature | 80-100 °C | 100-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |
General Experimental Protocol
This is a generalized procedure and may require optimization for your specific amine coupling partner.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol), the phosphine ligand (0.02-0.04 mmol), and the base (see Table 1).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Reagents: Add the degassed solvent (5-10 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the reaction tube in a preheated oil bath at the desired temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing hydrodehalogenation pathway.
Troubleshooting Flowchart for Byproduct Formation
Caption: A decision tree for troubleshooting common byproduct formations.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 10. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. par.nsf.gov [par.nsf.gov]
- 21. pubs.acs.org [pubs.acs.org]
stability of 2-(3-Bromo-5-chlorophenyl)acetonitrile under acidic and basic conditions
Welcome to the dedicated technical support center for 2-(3-Bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound under various experimental conditions. Here, we will explore the chemical behavior of this compound in acidic and basic environments, offer troubleshooting advice for common challenges, and provide validated protocols to ensure the integrity of your research.
Introduction to the Stability of this compound
This compound is a halogenated aromatic nitrile, a class of compounds frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The stability of this compound is paramount for ensuring the reproducibility of synthetic procedures and the purity of the final products. The primary pathway of degradation for this molecule is the hydrolysis of the nitrile functional group.[1][2] This process can be catalyzed by both acids and bases, leading to the formation of corresponding amides and carboxylic acids. The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring is anticipated to influence the reactivity of the nitrile group.
This guide will provide a comprehensive overview of the stability profile of this compound, enabling you to anticipate and mitigate potential degradation in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the hydrolysis of the nitrile (-C≡N) group. This reaction proceeds in two main steps: first, the nitrile is converted to an amide (2-(3-Bromo-5-chlorophenyl)acetamide), which can then be further hydrolyzed to the corresponding carboxylic acid (2-(3-Bromo-5-chlorophenyl)acetic acid).[1][2] The reaction can be catalyzed by both acidic and basic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Both strongly acidic and strongly basic conditions will accelerate the rate of hydrolysis.[3] In general, the compound will exhibit its highest stability in a neutral to slightly acidic pH range. Extreme pH values should be avoided during workup and storage of solutions.
Q3: What are the expected degradation products under acidic conditions?
A3: Under acidic conditions, the nitrile is hydrolyzed to 2-(3-Bromo-5-chlorophenyl)acetic acid, with 2-(3-Bromo-5-chlorophenyl)acetamide as a potential intermediate. The final product in the presence of a strong acid like hydrochloric acid will be the carboxylic acid and the corresponding ammonium salt (e.g., ammonium chloride).[4]
Q4: What are the expected degradation products under basic conditions?
A4: Under basic conditions, the nitrile is hydrolyzed to the carboxylate salt of 2-(3-Bromo-5-chlorophenyl)acetic acid (e.g., sodium 2-(3-bromo-5-chlorophenyl)acetate if sodium hydroxide is used). Ammonia gas is also produced.[1] The corresponding amide can be an intermediate, and under milder basic conditions, it might be isolated as the main product.[3]
Q5: Are there any potential side products I should be aware of?
A5: Under harsh hydrolytic conditions (e.g., high temperatures, prolonged reaction times), further degradation of the aromatic ring or cleavage of the carbon-halogen bonds is a possibility, though less common than nitrile hydrolysis. However, for typical synthetic and analytical conditions, the primary degradation products will be the amide and carboxylic acid. It is always advisable to perform a thorough characterization of any unexpected impurities.
Q6: How should I store solutions of this compound?
A6: For optimal stability, solutions should be stored at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained as close to neutral as possible. If the compound is dissolved in an organic solvent, ensure the solvent is dry and free of acidic or basic impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product in a reaction using this compound as a starting material. | Degradation of the starting material due to acidic or basic reaction or workup conditions. | - Monitor the pH of your reaction mixture and adjust if necessary. - Use buffered solutions during aqueous workups to maintain a neutral pH. - Minimize the time the compound is exposed to harsh pH conditions. |
| Appearance of unexpected peaks in HPLC analysis of a sample containing this compound. | The unexpected peaks are likely the amide and/or carboxylic acid degradation products. | - Co-inject your sample with standards of the potential degradation products (if available) to confirm their identity. - Develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradants (see Experimental Protocols section). |
| Inconsistent reaction outcomes. | Variability in the quality or stability of the this compound starting material. | - Characterize the purity of the starting material before use. - Store the compound under recommended conditions (cool, dry, and protected from light) to prevent degradation over time. |
| Precipitate formation in aqueous solutions. | The compound has limited aqueous solubility, and changes in pH can affect its solubility or that of its degradation products. | - Use co-solvents (e.g., acetonitrile, methanol) to improve solubility. - Adjust the pH to a range where the compound and its potential byproducts are soluble. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[5][6]
Objective: To identify potential degradation products and establish the degradation pathways under acidic, basic, and oxidative stress.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same temperature and time point procedure as for acid hydrolysis.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solutions at room temperature for a defined period, protected from light.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the mobile phase.
-
Prepare a blank solution (mobile phase only).
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Suggested Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Method Optimization:
-
Analyze the stressed samples from Protocol 1.
-
If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., using methanol instead of acetonitrile, or a different pH modifier like trifluoroacetic acid), or try a different column chemistry (e.g., Phenyl-Hexyl).[7]
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. acdlabs.com [acdlabs.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. rjptonline.org [rjptonline.org]
- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 7. chromatographyonline.com [chromatographyonline.com]
troubleshooting low yield in the hydrolysis of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Welcome to the technical support center for the hydrolysis of 2-(3-Bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the conversion of this nitrile to its corresponding carboxylic acid, 2-(3-Bromo-5-chlorophenyl)acetic acid. Our goal is to provide you with in-depth, scientifically grounded troubleshooting advice to help you achieve optimal yields and purity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for the hydrolysis of this compound?
A1: The hydrolysis of this compound to 2-(3-Bromo-5-chlorophenyl)acetic acid can be achieved under either acidic or basic conditions. The reaction proceeds through a two-step mechanism involving the initial conversion of the nitrile to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[1] The presence of electron-withdrawing bromine and chlorine atoms on the phenyl ring increases the electrophilicity of the nitrile carbon, which can facilitate the initial nucleophilic attack by water or a hydroxide ion.
Q2: What is a typical expected yield for this reaction?
A2: While specific yield data for the hydrolysis of this compound is not extensively published, yields for the hydrolysis of substituted arylacetonitriles can vary widely depending on the reaction conditions and the nature of the substituents. Generally, a yield above 75% would be considered good, while yields below 60% may indicate suboptimal conditions or the presence of side reactions that require troubleshooting.
Q3: Can the reaction be monitored in real-time?
A3: Yes, the progress of the reaction can be effectively monitored using infrared (IR) spectroscopy. You should observe the disappearance of the characteristic nitrile (C≡N) stretching peak, typically found around 2220-2260 cm⁻¹, and the appearance of a broad O-H stretching band (around 2500-3300 cm⁻¹) and a strong carbonyl (C=O) stretching peak (around 1700 cm⁻¹) corresponding to the carboxylic acid product.[2][3] Thin-layer chromatography (TLC) can also be used to track the consumption of the starting material and the formation of the product.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the hydrolysis of this compound.
Issue 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound at the end of the reaction.
Potential Causes and Solutions:
-
Insufficient Reaction Time or Temperature:
-
Causality: The hydrolysis of nitriles, particularly to the carboxylic acid, often requires elevated temperatures and prolonged reaction times to overcome the activation energy of both the nitrile hydration and the subsequent amide hydrolysis.
-
Solution: Increase the reaction temperature to reflux and extend the reaction time. Monitor the reaction progress by TLC or IR spectroscopy every few hours until the starting material is consumed.
-
-
Inadequate Concentration of Acid or Base:
-
Causality: In both acidic and basic hydrolysis, the catalyst (H⁺ or OH⁻) is a reactant. Insufficient concentration will lead to a slow or incomplete reaction.
-
Solution: For acidic hydrolysis, use a concentrated strong acid such as 3-6 M sulfuric acid or hydrochloric acid. For basic hydrolysis, a concentration of 2-5 M sodium hydroxide or potassium hydroxide is recommended.
-
-
Poor Solubility of the Starting Material:
-
Causality: this compound is a non-polar molecule with limited solubility in purely aqueous solutions. Poor solubility can lead to a slow reaction rate.
-
Solution: Employ a co-solvent system to improve solubility. For acidic hydrolysis, a mixture of the aqueous acid with a water-miscible organic solvent like dioxane or ethanol can be effective. For basic hydrolysis, an ethanol/water mixture is a common choice.
-
Issue 2: Isolation of the Amide Intermediate Instead of the Carboxylic Acid
Your final product is identified as 2-(3-Bromo-5-chlorophenyl)acetamide, not the desired carboxylic acid.
Potential Causes and Solutions:
-
Mild Reaction Conditions:
-
Causality: The hydrolysis of the amide intermediate is often slower than the initial hydration of the nitrile. Milder conditions (lower temperature, shorter reaction time, or lower concentration of acid/base) may favor the formation and isolation of the amide.
-
Solution: To drive the reaction to completion, increase the severity of the reaction conditions. This can be achieved by increasing the reaction temperature to a vigorous reflux, extending the reaction time, or using a higher concentration of the acid or base catalyst.
-
-
Premature Work-up:
-
Causality: If the reaction is stopped and worked up before the amide has been fully hydrolyzed, you will isolate the intermediate.
-
Solution: Ensure the reaction has gone to completion by monitoring via TLC or IR spectroscopy. The disappearance of the amide peak in the IR spectrum (around 1650 cm⁻¹) and the full emergence of the carboxylic acid peaks are indicative of complete conversion.
-
Issue 3: Low Isolated Yield Despite Complete Conversion
Reaction monitoring indicates complete consumption of the starting material, but the final isolated yield of 2-(3-Bromo-5-chlorophenyl)acetic acid is low.
Potential Causes and Solutions:
-
Product Loss During Work-up:
-
Causality: The carboxylic acid product is soluble in basic aqueous solutions (as the carboxylate salt) and in many organic solvents. Improper pH adjustment or insufficient extraction can lead to significant product loss.
-
Solution:
-
Acidic Work-up: After basic hydrolysis, ensure the reaction mixture is cooled in an ice bath before acidification with a strong acid (e.g., concentrated HCl) to a pH of 1-2 to precipitate the carboxylic acid fully.
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane to ensure complete recovery of the product.
-
Washing: Minimize the volume of water used for washing the organic extracts to reduce the loss of the slightly water-soluble product.
-
-
-
Side Reactions:
-
Causality: Although aryl halides are generally stable, harsh hydrolytic conditions (very high temperatures and prolonged reaction times with strong base) could potentially lead to side reactions such as dehalogenation. Decarboxylation is another potential side reaction for some carboxylic acids upon prolonged heating, though less likely for this specific structure.
-
Solution: Use the mildest conditions necessary for complete conversion. If side products are suspected, analyze the crude product by LC-MS or GC-MS to identify them. If dehalogenation is confirmed, consider using less forcing conditions or a different hydrolysis method.
-
-
Difficulties in Purification:
-
Causality: The crude product may contain impurities that co-precipitate or are difficult to remove by simple filtration, leading to a lower yield of the pure compound after recrystallization.
-
Solution:
-
Recrystallization Solvent Screening: Experiment with different solvent systems for recrystallization. Toluene is often a good choice for phenylacetic acid derivatives. Other options include mixtures of ethanol/water or hexane/ethyl acetate.
-
Activated Carbon Treatment: If the crude product is colored, dissolving it in a suitable solvent and treating it with activated carbon before recrystallization can help remove colored impurities.
-
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Add a 1:1 mixture of 6 M sulfuric acid and dioxane (10 mL per gram of nitrile).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from toluene.
Protocol 2: Base-Catalyzed Hydrolysis
-
In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5 mL per gram of nitrile).
-
Add an aqueous solution of 4 M sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid and recrystallize from a suitable solvent (e.g., toluene or ethanol/water).
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
| Catalyst | 3-6 M H₂SO₄ or HCl | 2-5 M NaOH or KOH |
| Solvent | Dioxane/Water (1:1) | Ethanol/Water |
| Temperature | Reflux (100-110 °C) | Reflux (80-90 °C) |
| Time | 6-12 hours | 4-8 hours |
| Work-up | Extraction with organic solvent | Precipitation by acidification |
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting flowchart for low yield.
Reaction Pathway
Caption: Hydrolysis reaction pathway.
References
managing regioselectivity in reactions with 2-(3-Bromo-5-chlorophenyl)acetonitrile
Welcome to the technical support resource for 2-(3-Bromo-5-chlorophenyl)acetonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into managing regioselectivity for this versatile synthetic intermediate. This center addresses common experimental challenges through a practical, question-and-answer format, focusing on the causality behind protocol choices to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of this compound.
Q1: What is the primary challenge in planning reactions with this compound?
A1: The principal challenge is controlling regioselectivity. The molecule possesses two distinct halogenated sites on the aromatic ring: a bromine atom at the C3 position and a chlorine atom at the C5 position. The key to successful synthesis is to selectively functionalize one site without affecting the other, or to control sequential functionalization.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions, and why?
A2: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][2] This reactivity difference is rooted in bond dissociation energy; the C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[3] The general reactivity trend for aryl halides in oxidative addition is: C–I > C–OTf > C–Br >> C–Cl.[1][2]
Q3: Can the acetonitrile group participate in or interfere with reactions on the aromatic ring?
A3: Yes, under certain conditions. The benzylic protons (the -CH₂- group) adjacent to the nitrile are acidic and can be deprotonated by strong bases (e.g., organolithium reagents like n-BuLi, or strong non-nucleophilic bases like LDA). This can lead to unwanted side reactions or quenching of reagents. When using strong bases, it is crucial to consider the pKa of these protons and choose conditions that favor the desired reaction pathway. For many cross-coupling reactions that use weaker inorganic bases like K₂CO₃ or Cs₂CO₃, interference from the acetonitrile group is minimal.
Q4: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy for this molecule?
A4: Generally, SNAr is not a primary strategy for this substrate under typical conditions. While the halogens and the nitrile group are electron-withdrawing, they are not as strongly activating as nitro groups, which are often required for facile SNAr reactions.[4][5] Furthermore, SNAr reactions on dihaloarenes without strong activating groups often lack regioselectivity and require harsh conditions (high temperatures, strong nucleophiles), which can lead to decomposition or side reactions. Palladium-catalyzed cross-coupling offers a much milder and more selective alternative.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
This guide provides solutions to specific problems you might encounter when attempting to selectively functionalize the C-Br bond.
Problem 1: Poor selectivity in Suzuki-Miyaura coupling; I'm observing a mixture of mono-bromocoupled, mono-chlorocoupled, and di-coupled products.
Probable Cause: The reaction conditions are too harsh, leading to the activation of the less reactive C-Cl bond. High temperatures, overly active catalyst systems, or prolonged reaction times can diminish the inherent reactivity difference between the two halogens.
Solution:
-
Lower the Reaction Temperature: Start at a lower temperature (e.g., 60-80 °C) and slowly increase only if the reaction is sluggish. The higher activation energy for C-Cl oxidative addition means that lower temperatures will overwhelmingly favor C-Br coupling.
-
Select the Right Catalyst/Ligand System: Avoid catalyst systems known for high C-Cl bond activation. Standard, less-activated catalysts are often sufficient and preferable for C-Br selectivity.
-
Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material and the formation of the desired mono-bromo-coupled product. Stop the reaction as soon as the starting material is consumed to prevent subsequent coupling at the chlorine site.
The following diagram illustrates a decision workflow for optimizing selectivity.
Caption: Workflow for optimizing selective C-Br coupling.
Table 1: Catalyst & Ligand Selection Guide for Regioselectivity
| Catalyst System | Typical Application | Selectivity for C-Br vs. C-Cl | Rationale |
| Pd(PPh₃)₄ | General Purpose | High | Triphenylphosphine (PPh₃) is a good, general-purpose ligand that facilitates C-Br coupling without being overly reactive toward C-Cl bonds under mild conditions.[6] |
| Pd(dppf)Cl₂ | Robust, broad scope | Moderate to High | Dppf is a bulkier, electron-rich ligand that stabilizes the catalyst but can promote C-Cl activation at higher temperatures.[7] Use with caution and lower temperatures for best selectivity. |
| Pd₂(dba)₃ + Buchwald Ligand (e.g., SPhos, XPhos) | C-Cl activation | Low | These systems are explicitly designed to activate inert C-Cl bonds. Avoid them when selectivity for C-Br is the primary goal. |
Problem 2: My Sonogashira or Buchwald-Hartwig amination reaction is not proceeding at the C-Br position.
Probable Cause: Catalyst poisoning, inactive catalyst, or inappropriate reaction conditions. Sonogashira reactions, in particular, can be sensitive to the purity of reagents and solvents. Buchwald-Hartwig aminations require a careful choice of base and ligand to match the amine substrate.[8][9]
Solution:
-
Ensure an Inert Atmosphere: Both reactions are sensitive to oxygen. Ensure your flask is properly flame-dried or oven-dried and that the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Check Reagent Quality: Use freshly distilled solvents and high-purity reagents. For Sonogashira, the copper(I) co-catalyst (typically CuI) is crucial and should be of high quality.[2][10]
-
Optimize Base and Ligand (Buchwald-Hartwig): The choice of base is critical. Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are often required.[9] The ligand must also be matched to the amine; sterically hindered amines often require bulkier ligands.[11]
-
Activate the Catalyst: Ensure your Pd(0) source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[12]
The following diagram illustrates the key step where selectivity is determined in a generic cross-coupling catalytic cycle.
Caption: Oxidative addition determines regioselectivity.
Problem 3: I am attempting a metal-halogen exchange to form an organometallic intermediate, but the reaction is messy and yields are low.
Probable Cause: The organolithium or Grignard reagent is reacting with the acidic benzylic protons of the acetonitrile group or is not selective enough between the C-Br and C-Cl bonds.
Solution:
-
Use Cryogenic Conditions: Metal-halogen exchange reactions, especially with organolithiums like n-BuLi or t-BuLi, must be performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions, including deprotonation at the benzylic position and reaction with the nitrile.[13]
-
Favor Br/Li Exchange: The rate of halogen-metal exchange is significantly faster for bromine than for chlorine (Br > Cl).[14] Performing the exchange at -78 °C for a short duration should provide high selectivity for the C-Br position.
-
Consider a Br/Mg Exchange: Using a Grignard reagent for the exchange, such as i-PrMgCl or Turbo Grignard (i-PrMgCl·LiCl), can offer better functional group tolerance and selectivity compared to organolithiums.[15] These reactions can often be run at slightly higher temperatures (e.g., -20 °C to 0 °C).
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
This protocol provides a general method for the selective coupling of an arylboronic acid at the C-Br position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Toluene and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Metal-Halogen Exchange and Quenching
This protocol describes a selective bromine-lithium exchange followed by quenching with an electrophile.
Materials:
-
This compound (1.0 equiv)
-
n-Butyllithium (1.05 equiv, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas supply
Procedure:
-
Add a solution of this compound in anhydrous THF to a flame-dried, three-neck flask under inert gas.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete Br/Li exchange.
-
Add a solution of the electrophile in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. joss.tcnj.edu [joss.tcnj.edu]
- 14. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Cross-Coupling of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Welcome to the technical support center for cross-coupling reactions involving 2-(3-Bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific substrate. Our goal is to provide field-proven insights and actionable troubleshooting strategies to overcome common issues, particularly those related to catalyst poisoning and deactivation.
The unique structure of this compound, featuring two distinct halogen atoms (Br and Cl) and a nitrile moiety, presents a specific set of challenges in palladium-catalyzed cross-coupling reactions. The nitrile group, in particular, is a well-documented potential catalyst poison, capable of coordinating to the palladium center and arresting the catalytic cycle.[1][2] This guide addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound is failing or showing very low conversion. What is the most likely cause?
Low or no conversion is the most common issue reported with this substrate. While general reaction parameters (base, solvent, temperature) are always critical, the primary suspect is catalyst deactivation. The two main pathways for this are:
-
Poisoning by the Nitrile Group: The nitrogen lone pair on the cyano group (-C≡N) can act as a ligand, strongly coordinating to the palladium catalyst at various stages of the catalytic cycle.[2] This forms stable, catalytically inactive palladium-nitrile complexes, effectively removing the catalyst from the reaction. This issue is exacerbated by any excess of cyanide ions in the reaction mixture, which can disrupt every step from oxidative addition to reductive elimination.[3][4]
-
Catalyst Decomposition: The formation of palladium black (a fine precipitate of elemental palladium) is a visual indicator of catalyst deactivation.[5] This occurs when the active Pd(0) species is not sufficiently stabilized by its ligand and aggregates. This can be triggered by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[5][6]
Q2: I see my reaction turning black with a fine precipitate. What has happened and how can I prevent it?
The formation of palladium black indicates the irreversible aggregation of the catalytically active Pd(0) species into an inactive metallic form.[5] This is a clear sign that your ligand is not adequately stabilizing the catalyst under the reaction conditions.
Causes & Preventative Measures:
-
Inadequate Ligand Stabilization: The chosen phosphine ligand may be dissociating from the metal center too readily, or it may not be sterically bulky enough to prevent aggregation.
-
Presence of Oxygen: Rigorous degassing of solvents and reagents is non-negotiable. Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides.
-
High Temperatures: Excessive heat can accelerate catalyst decomposition pathways.[6] While some C-Cl bond activations require high temperatures, this must be balanced against catalyst stability.
To prevent this, use bulky, electron-rich phosphine ligands that form stable complexes with palladium, ensure all components are thoroughly degassed, and optimize the temperature to be as low as possible while still enabling catalysis.
Troubleshooting Guides: From Problem to Solution
This section provides specific, actionable advice for common experimental failures.
Problem 1: The reaction stalls after partial conversion, suggesting catalyst poisoning by the nitrile group.
-
Expert Analysis: The nitrile group is outcompeting your desired coupling partners for coordination to the palladium center. The key is to use a catalytic system that favors the productive catalytic cycle over this inhibitory pathway.
-
Solution: Re-evaluate Your Ligand Choice. The selection of the phosphine ligand is the single most critical parameter for success with this substrate. You need a ligand that is both sterically bulky and highly electron-donating.
-
Why? Bulky ligands create a sterically hindered environment around the palladium, making it more difficult for the linear nitrile group to coordinate.[7][8] Electron-donating ligands increase the electron density on the palladium, which accelerates the rate of oxidative addition and, crucially, reductive elimination, helping the productive cycle outpace the poisoning pathway.[9]
Table 1: Ligand Selection Guide for Nitrile-Containing Substrates
Ligand Class Examples Rationale & Use Case Bulky Monodentate t-Bu₃P (Tri-tert-butylphosphine), Cy₃P (Tricyclohexylphosphine) Highly electron-rich and bulky.[9] Excellent for promoting oxidative addition of challenging substrates like aryl chlorides. Can be air-sensitive. Buchwald Biarylphosphines XPhos, SPhos, RuPhos State-of-the-art for challenging cross-couplings. Their bulk and electronic properties are fine-tuned to stabilize the catalyst and promote reductive elimination.[10] Often the best first choice. | Bidentate Ligands | Xantphos, dppf | Offer high stability to the metal center. The defined bite angle can be advantageous in controlling reactivity and preventing catalyst decomposition.[9] |
-
-
Actionable Protocol: Screen a panel of ligands, starting with a Buchwald-type ligand like XPhos or SPhos. Use a palladium precatalyst (e.g., a G3 or G4 palladacycle) which can provide a more controlled and efficient entry into the catalytic cycle compared to sources like Pd(OAc)₂.[2]
Problem 2: Only the C-Br bond reacts, leaving the C-Cl bond untouched, even under forcing conditions.
-
Expert Analysis: This is a challenge of chemoselectivity. The oxidative addition of palladium into a C-Br bond is kinetically much more favorable than into a C-Cl bond. To activate the C-Cl bond, a highly active catalyst is required.
-
Solution: Employ a Catalyst System Designed for Aryl Chlorides. Standard Suzuki or Heck conditions are often insufficient for activating the stronger C-Cl bond.[11]
-
Catalyst System: Use a combination of a palladium source (e.g., Pd(OAc)₂) with a highly electron-rich, sterically demanding ligand like AdBrett SPhos, t-Bu₃P, or a specialized N-heterocyclic carbene (NHC) ligand. These systems are known to be effective for the most challenging aryl chloride substrates.[12]
-
Base and Solvent: Stronger bases (e.g., K₃PO₄, LiHMDS) and higher boiling point, polar aprotic solvents (e.g., dioxane, DMAc) are often necessary.
-
Temperature: Be prepared to increase the reaction temperature significantly (e.g., >100 °C), but monitor closely for catalyst decomposition (palladium black formation).
-
Visualizing the Problem: Catalyst Deactivation Pathways
Understanding the mechanism of failure is key to preventing it. The following diagram illustrates how the nitrile group can intercept and deactivate the palladium catalyst.
Caption: Fig 1: Nitrile poisoning of the Pd(II) intermediate.
Proactive Troubleshooting Workflow
Use this decision tree to systematically diagnose and solve issues in your reaction.
Caption: Fig 2: A logical workflow for troubleshooting common issues.
Recommended Starting Protocol: Robust Suzuki-Miyaura Coupling
This protocol incorporates best practices to mitigate catalyst poisoning and deactivation from the outset.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, tribasic), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound, arylboronic acid, K₃PO₄, and XPhos Pd G3 precatalyst under an argon or nitrogen atmosphere.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): For maximum rigor, subject the heterogeneous mixture to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Note that reactions with aryl chlorides may require higher temperatures and longer reaction times.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. cfmot.de [cfmot.de]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst & Byproduct Removal from 2-(3-Bromo-5-chlorophenyl)acetonitrile Syntheses
Welcome to the technical support center for the synthesis of 2-(3-bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical post-reaction workup phase. The synthesis of this important intermediate, often via palladium-catalyzed cyanation or phase-transfer catalysis, introduces catalysts and byproducts that must be meticulously removed to ensure the purity, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during the purification process.
Troubleshooting Guide: Common Workup Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each recommended solution.
Q1: My isolated product has a persistent grey or black discoloration, which I attribute to residual palladium. How can I effectively remove it?
A1: Residual palladium contamination is a common issue in cross-coupling reactions.[1] The elemental form of palladium, Pd(0), is often finely dispersed and can be challenging to remove by simple filtration. Here are several strategies, ranging from basic to advanced:
-
Initial Filtration through Celite®: Before any aqueous workup, dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, toluene) and filter it through a pad of Celite®. This will remove the bulk of the heterogeneous palladium. For very fine particles, a second filtration may be necessary.[2]
-
Activated Carbon Treatment: After filtration, the organic solution can be stirred with activated carbon for 1-2 hours. Carbon has a high surface area that adsorbs residual soluble and colloidal palladium species. However, be aware that activated carbon can also adsorb your product, potentially leading to yield loss. A preliminary small-scale test is recommended to assess this risk.
-
Metal Scavengers (Recommended for API Synthesis): For pharmaceutical applications requiring very low palladium levels (<10 ppm), the use of metal scavengers is the most effective method.[1][3] These are functionalized silica gels or polymers that selectively bind to palladium.
-
Thiol-Based Scavengers: Scavengers with thiol (-SH) groups show a high affinity for palladium. The crude product solution is stirred or passed through a cartridge containing the scavenger.
-
Triamine-Based Scavengers: These are also highly effective and can be selected based on the specific palladium species present.
-
Table 1: Comparison of Palladium Removal Techniques
| Method | Pros | Cons | Typical Application |
| Filtration (Celite®) | Simple, inexpensive, removes bulk Pd(0).[2] | Ineffective for soluble or colloidal palladium. | Initial purification step for all scales. |
| Activated Carbon | Inexpensive, removes many forms of Pd. | Non-selective, can cause product loss. | When moderate Pd removal is sufficient. |
| Metal Scavengers | Highly selective, very effective (<10 ppm).[3] | Higher cost, requires screening for optimal scavenger. | Late-stage synthesis, API purification.[1] |
Q2: I've performed a palladium-catalyzed reaction using a phosphine ligand, and now my product is contaminated with a white, crystalline solid that I suspect is triphenylphosphine oxide (TPPO). It's difficult to separate by standard chromatography. What should I do?
A2: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-elute with many products.[4] Several targeted strategies can be employed:
-
Precipitation with Non-Polar Solvents: If your product is relatively non-polar, you can concentrate the reaction mixture and suspend the residue in a minimal amount of a non-polar solvent system like cold diethyl ether/hexanes.[5][6] TPPO is poorly soluble in these solvents and will often precipitate, allowing it to be removed by filtration. This may need to be repeated 2-3 times.[6]
-
Precipitation via Metal Salt Adduct Formation (Highly Effective): TPPO can form insoluble complexes with certain metal salts. This is a robust, scalable method.
-
With Zinc Chloride (ZnCl₂): Adding a solution of ZnCl₂ in a polar solvent like ethanol to your product/TPPO mixture can precipitate the [ZnCl₂(TPPO)₂] adduct, which is then easily filtered off.[7] This method is effective in solvents like ethanol and ethyl acetate where simple precipitation is not.[7]
-
With Magnesium Chloride (MgCl₂): In non-polar solvents like toluene, stirring the reaction mixture with solid MgCl₂ will form an insoluble TPPO-MgCl₂ complex.[4]
-
-
Acid-Base Extraction (for Basic Products): If your product contains a basic functional group (e.g., an amine), you can perform an acid-base extraction. Dissolve the mixture in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to move your product to the aqueous layer, leaving the neutral TPPO behind. Then, basify the aqueous layer and re-extract your product.
Q3: My synthesis uses a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), but my product has some water solubility. I'm losing significant yield during the aqueous workup. Are there alternatives?
A3: This is a classic challenge when working with polar products. While TBAB is highly water-soluble, an aqueous wash can lead to product loss if your compound has any appreciable solubility in water.[8][9]
-
Minimize Water Volume & Use Brine: Use the minimum volume of deionized water necessary for the initial washes. Follow up with washes using saturated aqueous sodium chloride (brine). The high salt concentration of brine reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.
-
Ion-Exchange Resin Method (Non-Aqueous Workup): For water-sensitive or highly polar products, a non-aqueous workup is ideal. This method uses a cation exchange resin (e.g., Dowex® 50WX8) to capture the tetrabutylammonium (TBA⁺) cation.[10] The crude reaction mixture is diluted in a solvent like methanol/THF and stirred with the resin and a mild, insoluble base like calcium carbonate (CaCO₃). The resin exchanges H⁺ for TBA⁺, and the CaCO₃ neutralizes the released acid, driving the process to completion. The solids are then simply filtered off.[10]
-
Precipitation/Crystallization: If your product is a solid, direct crystallization from the crude mixture might be possible. Alternatively, you can try to precipitate the TBAB salt. For example, dissolving the crude mixture in a solvent like diethyl ether and then adding a different solvent in which TBAB is insoluble (e.g., hexane) can cause the TBAB to crystallize out, assuming your product remains in solution.[11]
Visualizing the Workflow: A Decision Guide
Choosing the correct workup procedure depends on the catalysts and byproducts present. The following diagram outlines a logical decision-making process.
Caption: Decision tree for selecting the appropriate catalyst workup procedure.
Frequently Asked Questions (FAQs)
Q: Why is catalyst removal so critical in pharmaceutical synthesis? A: Regulatory bodies like the International Council for Harmonisation (ICH) have strict limits on elemental impurities in APIs.[1] Metals like palladium can be toxic and may also interfere with or degrade the final drug product. Similarly, byproducts from the synthesis can have their own toxicological profiles or affect the stability and crystalline form of the API.
Q: Can I skip the Celite® filtration and go straight to an aqueous wash? A: It is not recommended. Insoluble Pd(0) can create a dark, messy interface during liquid-liquid extraction and may lead to the formation of stable emulsions. Removing the bulk of the solid catalyst first simplifies all subsequent steps.
Q: How do I know when the catalyst or byproduct is fully removed? A: Visual inspection (loss of color for palladium) is a first indicator. Thin-Layer Chromatography (TLC) can be used to track the removal of UV-active byproducts like TPPO. For API development, more sensitive quantitative methods are required, such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental palladium analysis or High-Performance Liquid Chromatography (HPLC) for organic byproducts.
Q: Are there alternative phase-transfer catalysts to TBAB that are easier to remove? A: The ease of removal is often related to the catalyst's partition coefficient (organophilicity).[12] More lipophilic catalysts like tetraoctylammonium bromide or Aliquat® 336 will partition more strongly into the organic phase and can be harder to remove with a simple water wash.[12] TBAB is often chosen as a good balance of reactivity and ease of removal by aqueous extraction.[12] The choice of catalyst should be made considering both reaction efficiency and purification strategy.
Detailed Experimental Protocols
Protocol 1: General Workup for Palladium and TPPO Removal
This protocol assumes a palladium-catalyzed reaction using triphenylphosphine as a ligand, generating TPPO as a byproduct.
Caption: Step-by-step workflow for removing Palladium and TPPO.
Methodology:
-
Initial Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene. Filter the mixture through a plug of Celite® to remove the bulk of the heterogeneous palladium catalyst. Wash the filter cake with additional solvent to ensure complete recovery of the product.[2]
-
TPPO Removal: Concentrate the filtrate in vacuo. Redissolve the crude material in a minimal amount of a polar solvent such as ethanol. Add a solution of zinc chloride (2 equivalents relative to the theoretical amount of TPPO) in ethanol.[7] Stir the resulting slurry at room temperature for 1-2 hours. The white [ZnCl₂(TPPO)₂] precipitate can be removed by filtration.[7]
-
Aqueous Wash: The resulting filtrate, now largely free of TPPO, should be concentrated. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or column chromatography.
Protocol 2: Workup for Phase-Transfer Catalyst (TBAB) Removal Using Ion-Exchange Resin
This protocol is ideal for polar or water-sensitive products where a standard aqueous workup is problematic.[10]
Methodology:
-
Solvent Exchange: After the reaction is complete, remove the reaction solvent under reduced pressure.
-
Resin Treatment: Redissolve the crude residue in a mixture of methanol and THF. To this solution, add Dowex® 50WX8 ion-exchange resin (approx. 5g per 1 mmol of TBAB) and powdered calcium carbonate (approx. 5 equivalents relative to TBAB).[10]
-
Stirring: Stir the suspension vigorously at room temperature for 1-2 hours. The progress of the TBA⁺ removal can be monitored by TLC if a suitable stain is available or assumed to be complete after this time.
-
Filtration: Filter the mixture through a pad of Celite® to remove the resin and calcium salts. Wash the pad thoroughly with methanol and/or THF.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product, now free of tetrabutylammonium salts. This material can then be subjected to final purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 5. shenvilab.org [shenvilab.org]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. koyonchem.com [koyonchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgsyn.org [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
effect of solvent on the reactivity of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(3-Bromo-5-chlorophenyl)acetonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile synthetic intermediate. The unique arrangement of the nitrile, benzylic methylene, and two distinct halogen atoms (bromine and chlorine) on the phenyl ring presents a range of synthetic opportunities and challenges. The choice of solvent is paramount, as it can dramatically influence reaction outcomes, including yield, selectivity, and byproduct formation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does solvent choice influence their reactivity?
A1: this compound has three primary reactive sites. The optimal solvent system depends entirely on which site you intend to functionalize.
-
Aryl Halides (C-Br and C-Cl): These sites are reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization. Solvent choice is critical for catalyst stability and activity.[1][2]
-
α-Methylene Protons (-CH₂CN): The protons on the carbon adjacent to the phenyl ring are acidic and can be removed by a suitable base to form a stabilized carbanion. This nucleophile can then participate in alkylation or condensation reactions. The polarity and proticity of the solvent will dictate the efficacy of the deprotonation and the subsequent nucleophilic attack.
-
Nitrile Group (-C≡N): The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[3][4] The solvent can influence the reactivity of the reducing or hydrolyzing agent and, in some cases, can be a reactant itself (e.g., alcohols in solvolysis).
Q2: Which solvent properties should I consider for different reaction types with this substrate?
A2: The key solvent properties to consider are polarity, proticity, and coordinating ability.
-
For Cross-Coupling Reactions: A solvent's ability to dissolve the organometallic reagents and stabilize the palladium catalyst is crucial.[1] Less polar aprotic solvents like 1,4-dioxane or toluene are often effective for Suzuki couplings using neutral catalysts like Pd(PPh₃)₄.[1] More polar aprotic solvents like DMF or acetonitrile may be preferred for reactions involving ionic intermediates or specific catalyst systems.[2]
-
For Reactions Involving the Benzylic Anion: A polar aprotic solvent like THF , DMSO , or DMF is generally preferred. These solvents can dissolve the organic substrate and the base, and they solvate the cation of the base without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[5] Protic solvents (like ethanol or water) should be avoided as they will protonate the carbanion.
-
For Nitrile Reduction: The choice depends on the reducing agent. For reductions with metal hydrides like LiAlH₄, anhydrous ethereal solvents like diethyl ether or THF are mandatory.[3][6] For catalytic hydrogenation, a range of solvents including alcohols (methanol , ethanol ) or ethyl acetate can be used, depending on the catalyst and desired selectivity.[4][7]
Troubleshooting Guide
This section addresses specific issues that may arise during experimentation.
Scenario 1: Low or No Yield in Suzuki Cross-Coupling at the C-Br Position
Problem: "I am attempting a Suzuki coupling with an arylboronic acid to displace the bromide on this compound, but I am seeing low conversion of my starting material."
Possible Causes & Solutions:
-
Cause 1: Inappropriate Solvent Polarity. The polarity of the solvent can significantly impact the stability and activity of the palladium catalyst.[1] Some catalyst systems work best in nonpolar solvents, while others require more polar environments.[2]
-
Solution: Screen a panel of solvents. If you are using a nonpolar solvent like toluene with a catalyst like Pd(PPh₃)₄, consider trying a more polar aprotic solvent like 1,4-dioxane or a mixture of toluene/ethanol . The optimal solvent often depends on the specific ligands used.[1]
-
-
Cause 2: Poor Solubility of Reagents. For the reaction to proceed efficiently, all components (substrate, boronic acid, base, and catalyst) must have some degree of solubility.
-
Solution: Consider a solvent mixture. A common and effective system for Suzuki reactions is a biphasic mixture, such as toluene/water or dioxane/water . This ensures that both the organic-soluble substrate/catalyst and the water-soluble inorganic base (e.g., K₂CO₃, Cs₂CO₃) can interact effectively at the interface.
-
-
Cause 3: Catalyst Deactivation. Coordinating solvents can sometimes compete with the necessary ligands for binding to the palladium center, leading to catalyst deactivation.
-
Solution: If using a strongly coordinating solvent like DMF or acetonitrile and observing issues, switch to a less coordinating solvent like THF or toluene .
-
Data Summary: Solvent Effects in a Model Suzuki Coupling
| Solvent System | Base | Catalyst | Temperature (°C) | Typical Outcome |
| Toluene | K₂CO₃ | Pd(PPh₃)₄ | 90 | Moderate to good yield. |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 85 | Often high yield, good for many substrates. |
| DMF | K₃PO₄ | Pd(OAc)₂ / SPhos | 100 | Good for challenging substrates, but potential for side reactions. |
| THF / H₂O (2:1) | Cs₂CO₃ | Pd(OAc)₂ / XPhos | 70 | Mild conditions, high efficiency. |
This table presents illustrative data based on established principles of Suzuki-Miyaura couplings.[8][9]
Scenario 2: Unwanted Side Products in Nitrile Reduction
Problem: "I am trying to reduce the nitrile group to a primary amine using catalytic hydrogenation, but I am isolating significant amounts of secondary and tertiary amine byproducts."
Possible Causes & Solutions:
-
Cause 1: Reaction Conditions Favoring Imine Intermediate Reactivity. The reduction of a nitrile proceeds through an imine intermediate. This imine can be attacked by the primary amine product, leading to the formation of secondary and, subsequently, tertiary amines.[7] This is often more prevalent in less polar or non-coordinating solvents.
-
Solution 1: Change the solvent to one that disfavors the side reaction. Using alcoholic solvents like methanol or ethanol , often with the addition of ammonia , can help suppress the formation of secondary and tertiary amines. The ammonia competes with the primary amine product for reaction with the imine intermediate.
-
Solution 2: Use a stoichiometric reducing agent. Reagents like LiAlH₄ in an anhydrous solvent like THF will cleanly reduce the nitrile to the primary amine without the formation of coupled byproducts.[6] This is a more robust, albeit less atom-economical, method for achieving high selectivity.
-
Experimental Workflow: Selective Reduction to Primary Amine
Caption: Workflow for selective nitrile reduction.
Scenario 3: Chemoselectivity Issues in Sonogashira Coupling
Problem: "I am performing a Sonogashira coupling with a terminal alkyne, but I am observing significant amounts of the homocoupled (Glaser) alkyne byproduct."
Possible Causes & Solutions:
-
Cause 1: Solvent and Base Combination. The Sonogashira reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base.[10][11] The amine often serves as both the base and the solvent (e.g., triethylamine , diisopropylamine ). However, certain conditions can promote the oxidative homocoupling of the terminal alkyne, which is catalyzed by the copper salt.[12]
-
Solution: Switch to a "copper-free" Sonogashira protocol. These reactions are often run in solvents like DMF , acetonitrile , or THF with a suitable palladium catalyst and a strong amine base (e.g., piperidine), but without the addition of a copper salt. This completely eliminates the primary pathway for Glaser coupling.[13]
-
-
Cause 2: Presence of Oxygen. The copper-catalyzed homocoupling is an oxidative process that is significantly accelerated by the presence of atmospheric oxygen.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing the solvent (e.g., by freeze-pump-thaw cycles or by bubbling argon or nitrogen through it for an extended period) and maintaining a positive pressure of an inert gas throughout the reaction.[12]
-
Logical Flowchart: Minimizing Homocoupling in Sonogashira Reactions
Caption: Decision tree for troubleshooting Sonogashira homocoupling.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reaction Rates for 2-(3-Bromo-5-chlorophenyl)acetonitrile Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(3-bromo-5-chlorophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency and reaction rate of C-C and C-N bond formations using this versatile, di-halogenated building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, providing you with the tools to troubleshoot and rationalize your reaction design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
The primary challenges are twofold: reactivity and selectivity. The substrate contains two different halogen atoms, bromine and chlorine, attached to the aromatic ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1] This inherent difference in reactivity means that reaction conditions must be carefully tuned to achieve high conversion rates, especially if targeting the less reactive C-Cl bond. Furthermore, the presence of the electron-withdrawing nitrile group and the acidic benzylic protons can influence catalyst behavior and side reactions.[2]
Q2: Which halide, bromine or chlorine, is expected to react first?
The C-Br bond will react preferentially over the C-Cl bond under most standard palladium-catalyzed coupling conditions. The oxidative addition of the palladium catalyst to the C-X bond is typically the rate-limiting step, and the C-Br bond is significantly weaker and more readily cleaved by the Pd(0) catalyst than the C-Cl bond.[3] This chemoselectivity allows for sequential functionalization, where the bromine is first replaced, followed by a second, more forcing coupling at the chlorine position.
Q3: How do I choose the right catalyst system (precatalyst and ligand)?
The choice is critical and depends on the target transformation.
-
Palladium Precatalyst: Common choices like Pd(OAc)₂ and Pd₂(dba)₃ are effective.[4] Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[5] For challenging couplings, particularly involving the C-Cl bond, pre-formed Pd(0) catalysts or specialized precatalysts that readily generate monoligated Pd(0) species can be advantageous.[6]
-
Ligand: This is arguably the most important variable for improving reaction rates. For a substrate like this, which can be considered somewhat deactivated or sterically hindered, bulky and electron-rich phosphine ligands are the standard.[7]
-
Buchwald-type biaryl phosphines (e.g., XPhos, SPhos, t-BuXPhos) are excellent for both Suzuki and Buchwald-Hartwig reactions. Their steric bulk promotes the formation of highly reactive monoligated palladium complexes, which accelerates both oxidative addition and reductive elimination.[6][8][9]
-
Bulky trialkylphosphines (e.g., P(t-Bu)₃) are also highly effective, particularly for activating aryl chlorides.[7]
-
For Sonogashira couplings, while traditional PPh₃ can be used, more electron-rich and bulky phosphines can enable copper-free conditions or room-temperature reactions.[10][11]
-
Q4: What is the role of the base and how do I select one?
The base plays a crucial, non-interchangeable role that differs by reaction type.
-
Suzuki-Miyaura Coupling: The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[12] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[13][14] The choice can affect the reaction rate, and for base-sensitive substrates, milder options like KF may be used.[12]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base is needed to deprotonate the amine (or a Pd-amine adduct) to form the palladium-amido complex prior to reductive elimination.[3][5] Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently required.[9]
-
Sonogashira Coupling: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves to deprotonate the terminal alkyne and also acts as a scavenger for the HX generated during the reaction.[1][11]
Q5: How does the solvent affect the reaction rate?
The solvent influences reagent solubility, catalyst stability, and the energetics of key steps in the catalytic cycle.[15][16]
-
Polarity: The polarity of the solvent can significantly impact the rate. For instance, oxidative addition pathways involving polar transition states are often accelerated in more polar solvents.[16][17]
-
Common Solvents: Aprotic solvents like toluene, 1,4-dioxane, and DMF are widely used.[18][19] Toluene and dioxane are less polar and are excellent choices for many Suzuki and Buchwald-Hartwig reactions. The higher boiling point of solvents like DMF can help increase reaction rates by allowing for higher temperatures, but can also lead to decomposition.[15]
-
Water: In Suzuki reactions, the addition of a small amount of water to an organic solvent (e.g., DMF/H₂O) can sometimes accelerate the reaction, potentially by aiding in the dissolution of the inorganic base and facilitating the formation of the boronate "ate" complex.[14][20]
Section 2: Troubleshooting Guide for Slow or Incomplete Reactions
When your coupling reaction with this compound is not proceeding as expected, consult the following table to diagnose and resolve the issue.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Reaction is very slow or stalls after partial conversion. | 1. Inefficient Oxidative Addition: The C-Br bond on this substrate may be less reactive than simpler aryl bromides. | Switch to a more electron-rich and sterically hindered ligand. Use a Buchwald-type ligand like XPhos or a bulky alkylphosphine like P(t-Bu)₃. These ligands stabilize the electron-rich Pd(0) center, promoting its insertion into the C-Br bond.[6][7] Increase the reaction temperature in 10-20 °C increments, monitoring for potential decomposition. |
| 2. Poor Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig): The transfer of the coupling partner to the palladium center is inefficient. | Re-evaluate the base/solvent system. For Suzuki, ensure the base is strong enough (e.g., switch from K₂CO₃ to K₃PO₄) and consider adding a small amount of water.[20] For Buchwald-Hartwig, ensure a sufficiently strong base (e.g., NaOtBu) is used under strictly anhydrous conditions.[9] | |
| 3. Catalyst Deactivation/Inhibition: The active Pd(0) species is being removed from the catalytic cycle. | Ensure a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize phosphine ligands and the Pd(0) catalyst.[21] Purify all reagents and solvents. Impurities can act as catalyst poisons. The nitrile group itself could potentially coordinate to the palladium center, so a ligand that binds strongly is essential.[2] | |
| Significant starting material remains, even after extended time and heating. | 1. Low Catalyst Activity: The precatalyst is not efficiently converting to the active Pd(0) species, or the catalyst has degraded. | Use a fresh batch of palladium precatalyst and ligand. Consider using an air-stable precatalyst like a palladacycle or a G3/G4 Buchwald precatalyst, which are designed for rapid activation.[3][22] Increase catalyst loading from 1-2 mol% to 3-5 mol% to see if the reaction initiates. |
| 2. Sub-optimal Temperature: The reaction requires more thermal energy to overcome the activation barrier. | Consider switching to a higher-boiling solvent (e.g., from dioxane to toluene or xylene) to safely increase the reaction temperature. Microwave-assisted synthesis can be a powerful tool to rapidly screen higher temperatures and shorten reaction times.[23][24] |
Section 3: Visual Guides and Workflows
Visual aids can simplify complex decision-making processes in reaction optimization.
Caption: Decision tree for troubleshooting slow coupling reactions.
Caption: Simplified catalytic cycle for a Suzuki-Miyaura coupling.
Section 4: Experimental Protocols & Optimization Tables
The following are robust starting points for common coupling reactions targeting the more reactive C-Br bond. Optimization may be required.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol outlines the coupling of an arylboronic acid with this compound.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst and the phosphine ligand.
-
Add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and place it in a preheated oil bath at the specified temperature.
-
Stir the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Table of Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | [tBuXPhos Pd G4] (2 mol%) | G4 precatalyst ensures rapid formation of the active catalyst.[3] |
| Ligand | SPhos (4 mol%) | tBuXPhos (in precatalyst) | SPhos is a robust, general-purpose ligand. tBuXPhos offers increased steric bulk.[8][9] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a stronger base that can accelerate transmetalation.[20] |
| Solvent | 1,4-Dioxane/H₂O (10:1) | Toluene | Toluene allows for higher temperatures and is strictly non-aqueous.[15] |
| Temperature | 100 °C | 110 °C | Higher temperature can overcome activation barriers. |
Protocol 2: Buchwald-Hartwig C-N Amination
This protocol describes the coupling of a primary or secondary amine with this compound.
Step-by-Step Methodology:
-
In a nitrogen-filled glovebox, add the palladium precatalyst, ligand, and base to an oven-dried vial or Schlenk tube.
-
Add this compound (1.0 equiv).
-
Add the anhydrous solvent, followed by the amine (1.1-1.2 equiv).
-
Seal the vessel tightly, remove from the glovebox, and place in a preheated heating block.[3]
-
Stir vigorously for the specified time, monitoring by LC-MS.
-
After cooling, partition the mixture between an organic solvent (e.g., dichloromethane) and water.
-
Separate the layers, dry the organic phase over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Table of Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Condition A (Standard) | Condition B (For Weakly Nucleophilic Amines) | Rationale |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | [XPhos Pd G3] (2 mol%) | G3 precatalyst provides a highly active and stable catalyst system.[25] |
| Ligand | XPhos (2-4 mol%) | XPhos (in precatalyst) | XPhos is a highly general and effective ligand for C-N coupling.[6] |
| Base | NaOtBu (1.2 equiv) | LHMDS (1.2 equiv) | LHMDS is a very strong, non-nucleophilic base suitable for deprotonating even weakly acidic amines. |
| Solvent | Toluene | 1,4-Dioxane | Both are excellent, non-polar aprotic solvents for this transformation.[9] |
| Temperature | 100 °C | 110 °C | Increased temperature can facilitate the coupling of less reactive amines. |
Section 5: References
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. 18
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. 15
-
Various Authors. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. ResearchGate. 26
-
Sherwood, J. R., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. 27
-
Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Semantic Scholar. 17
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. 12
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. 7
-
Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. 16
-
Mokwebo, K. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central. 8
-
Various Authors. (n.d.). Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand. Journal of the American Chemical Society.
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Gessner Group Research. 28
-
BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem. 1
-
Sigma-Aldrich. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes. Sigma-Aldrich. --INVALID-LINK--
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. 13
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. WordPress. 29
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. 5
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. 6
-
Various Authors. (n.d.). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. 19
-
Barrios-Sotelo, L. A., & Campos-Gaxiola, J. J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. 30
-
Various Authors. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. 14
-
Various Authors. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. 9
-
Various Authors. (2024). Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. 31
-
Various Authors. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates. ResearchGate. 22
-
Fairlamb, I. J. S., et al. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. PubMed Central. 32
-
BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem. 4
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. 33
-
Various Authors. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. 23
-
Reddit User Discussion. (2020). Suzuki vs. Hartwig-Buchwald. r/Chempros, Reddit. 34
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. 21
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. 10
-
Lipshutz, B. H., et al. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara. 35
-
Fu, G. C. (n.d.). Cross-Coupling Reactions of Unactivated Alkyl Halides. CORE. 36
-
BenchChem. (2025). Technical Support Center: Optimization of Cross-Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem. 2
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. 11
-
Various Authors. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. 24
-
Grzybowski, J., & Skraba-Klanjsc, G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. 37
-
Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros, Reddit. 20
-
BenchChem. (n.d.). potential applications of 2-(4-Bromo-3-methoxyphenyl)acetonitrile in organic synthesis. BenchChem. 38
-
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. 39
-
Kubota, K., & Ito, H. (2021). Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides. ICReDD. 40
-
MDPI. (n.d.). Advances in Cross-Coupling Reactions. MDPI. 41
-
ChemicalBook. (2025). This compound. ChemicalBook. 42
-
PubChem. (n.d.). This compound. PubChem. 43
References
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- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
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- 24. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 25. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
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- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Validation & Comparative
A Researcher's Guide to the Selective Functionalization of 2-(3-Bromo-5-chlorophenyl)acetonitrile: A Comparative Reactivity Analysis of C-Br vs. C-Cl Bonds
Executive Summary
Dihalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. The ability to selectively functionalize one halogen in the presence of another is a powerful strategy that enables stepwise, controlled molecular assembly. This guide provides an in-depth technical comparison of the reactivity of the bromo and chloro substituents in 2-(3-Bromo-5-chlorophenyl)acetonitrile. We will explore the fundamental principles governing this differential reactivity in the two major classes of aromatic substitution reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). Supported by mechanistic insights and representative experimental data, this guide demonstrates that the carbon-bromine (C-Br) bond is the preferentially reactive site for a suite of common and synthetically valuable cross-coupling reactions, offering a reliable handle for selective chemical modification.
Fundamental Principles of Aryl Halide Reactivity
The selective transformation of one C-X bond over another in a dihalogenated arene is governed by the mechanism of the chosen reaction. The two primary mechanistic pathways, cross-coupling and SNAr, exhibit nearly opposite reactivity trends for halogens.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C, C-N, and C-O bond formation. The reactivity of the aryl halide (Ar-X) is predominantly determined by the rate of the initial oxidative addition step, where the palladium(0) catalyst inserts into the C-X bond.[1] This step is frequently the rate-determining step of the catalytic cycle.[2]
The general reactivity trend for aryl halides in these reactions is: I > Br > OTf > Cl .[3][4]
This order is a direct consequence of the carbon-halogen bond dissociation energies (BDE). The C-Br bond (approx. 71 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol), requiring less energy to cleave during oxidative addition.[1] Consequently, palladium(0) catalysts will preferentially react with the C-Br bond in a molecule like this compound under carefully controlled conditions. While advances in catalyst-ligand systems have made the coupling of economical aryl chlorides more feasible, the inherent reactivity difference remains a powerful tool for achieving chemoselectivity.[1][5]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7]
The rate-determining step is typically the initial nucleophilic attack, which breaks the ring's aromaticity.[8] The reactivity of the halogen is therefore dictated by its electronegativity and its ability to stabilize the negative charge of the Meisenheimer complex through inductive electron withdrawal. The C-X bond is broken in the fast, second step, so its strength has little influence on the overall reaction rate.[6]
The general reactivity trend for halogens in SNAr is: F > Cl > Br > I .[9]
For SNAr to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -C(O)R, positioned ortho or para to the leaving group.[7][9] In this compound, the cyanomethyl (-CH₂CN) group is electron-withdrawing, but it is positioned meta to both halogens. This placement provides only weak activation, making SNAr reactions on this substrate challenging and unlikely to proceed under standard conditions.
Comparative Performance in Key Cross-Coupling Reactions
Given the electronic properties and substitution pattern of this compound, palladium-catalyzed cross-coupling is the most effective strategy for selective functionalization. The higher intrinsic reactivity of the C-Br bond allows it to be targeted while the C-Cl bond remains intact.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Conditions | Expected Outcome & Selectivity |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃ or K₃PO₄, Toluene/H₂O, 80-100 °C | High selectivity for mono-arylation at the C-Br position.[4][10] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA, THF, 25-60 °C | Excellent selectivity for mono-alkynylation at the C-Br position.[11][12] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or RuPhos | NaOtBu or K₃PO₄, Toluene or Dioxane, 80-110 °C | High selectivity for mono-amination at the C-Br position.[13][14] |
Table 1: Predicted selectivity in common cross-coupling reactions for this compound.
The choice of ligand is crucial. While simple catalysts like Pd(PPh₃)₄ are often sufficient for the selective coupling of the C-Br bond, more advanced, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) can further enhance selectivity and reaction rates.[2] These ligands promote the formation of highly active, monoligated palladium centers that readily undergo oxidative addition with the C-Br bond while requiring higher activation energy to react with the stronger C-Cl bond.[15]
Validated Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a self-validating system for the selective functionalization of the C-Br bond in this compound, leaving the C-Cl bond available for subsequent transformations.
Objective: To synthesize 2-(3-chloro-5-(4-methoxyphenyl)phenyl)acetonitrile via selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 244.5 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate, tribasic (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Argon (or Nitrogen) gas supply
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon).
-
Reagent Addition: To the flask, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Atmosphere Exchange: Seal the flask and evacuate and backfill with argon three times. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene and degassed deionized water via syringe. The reaction mixture should be a suspension.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.
Conclusion
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Efficient cross-coupling reactions of aryl chlorides and bromides with phenyl- or vinyltrimethoxysilane mediated by a Palladium/Imidazolium chloride system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
The Halogen Advantage: A Comparative Guide to In Vitro and In Vivo Testing of Dihalogenated Phenylacetonitrile-Derived Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate potency, selectivity, and pharmacokinetic properties. The 2-(3-Bromo-5-chlorophenyl)acetonitrile scaffold presents a compelling starting point for the synthesis of novel bioactive compounds, particularly in the realm of kinase inhibition. The presence of both bromine and chlorine atoms on the phenyl ring offers unique electronic and steric properties that can be exploited to achieve high-affinity interactions with target proteins.
While specific public-domain data on compounds directly synthesized from this compound is limited, the principles of their evaluation can be effectively illustrated through a closely related and extensively studied analogue. This guide will use Lapatinib (Tykerb®) , a potent dual tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), as a case study. Lapatinib's structure features a 3-chloro-4-(3-fluorobenzyloxy)aniline moiety, which, while not identical, shares the dihalogenated phenyl characteristic that is central to this discussion. This allows for a robust, data-driven comparison against other established EGFR/HER2 inhibitors, providing a practical framework for researchers working with similar halogenated compounds.
This guide will provide an in-depth comparison of in vitro and in vivo testing methodologies, present comparative experimental data, and offer detailed protocols to empower researchers in their evaluation of novel compounds derived from halogenated phenylacetonitrile precursors.
In Vitro Evaluation: Gauging Potency and Selectivity at the Benchtop
The initial assessment of a novel kinase inhibitor invariably begins with in vitro assays to determine its potency and selectivity against the target kinase(s). These cell-free and cell-based assays provide fundamental insights into the compound's intrinsic activity and guide further development.
Comparative In Vitro Potency of EGFR/HER2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for Lapatinib against EGFR and HER2, alongside those of other well-known inhibitors, Gefitinib and Erlotinib.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Lapatinib | EGFR | 10.8 | [1] |
| HER2 | 9.2 | [1] | |
| Gefitinib | EGFR | 80 | [1] |
| HER2 | 9900 | [1] | |
| Erlotinib | EGFR | 100 | [1] |
| HER2 | 1100 | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
The data clearly illustrates Lapatinib's potent and dual inhibitory activity against both EGFR and HER2, a direct consequence of its chemical structure, including the halogenated phenyl ring which contributes to its binding affinity.
Key In Vitro Assay Protocol: Luminescence-Based Kinase Activity Assay
This protocol outlines a common method for determining the IC50 of a test compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR or HER2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., synthesized from this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Signal Generation: Add the luminescence-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Detection: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Using an ATP concentration near the Michaelis-Menten constant (Km) for the kinase ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.[2]
-
Luminescence-Based Detection: This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds compared to other methods like fluorescence or absorbance-based assays.
Visualizing the Experimental Workflow
References
A Senior Application Scientist's Guide to Cytotoxicity Profiling of Novel 2-(3-Bromo-5-chlorophenyl)acetonitrile Derivatives
Introduction: From Scaffold to Insight
The 2-(3-bromo-5-chlorophenyl)acetonitrile scaffold represents a promising starting point for novel therapeutic agents. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing biological activity.[1][2] However, this same reactivity necessitates a rigorous and early assessment of cytotoxicity. Simply determining if a compound kills cells is insufficient; understanding the concentration-dependence, the mechanism of cell death, and the therapeutic window is paramount in the drug discovery pipeline.[3][4]
This guide provides a strategic, multi-tiered approach to evaluating the cytotoxic potential of novel derivatives of this scaffold. We move beyond mere protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not only accurate but also insightful. We will compare foundational screening assays that measure overall viability with more advanced real-time methods that offer mechanistic clues, grounding every recommendation in the principles of robust, validated science.
Part 1: Foundational Screening - Establishing a Cytotoxicity Baseline
The first step in profiling any new chemical series is to establish a baseline of cytotoxic activity. This is typically achieved using robust, high-throughput assays that measure fundamental indicators of cell health. Here, we compare two industry-standard assays that probe different cellular processes: the MTT assay (metabolic activity) and the LDH release assay (membrane integrity).
The MTT Assay: A Measure of Metabolic Vigor
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial function.[5] Viable, metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells, offering a quantitative assessment of a compound's effect on cell proliferation and viability.[7]
Causality Behind the Choice: The MTT assay is often the first-line choice due to its cost-effectiveness, simplicity, and high-throughput compatibility.[5] It interrogates a key hallmark of cell health—metabolic function—which is often compromised early in the process of cell death. However, it's crucial to recognize that this is an indirect measure. Compounds that interfere with mitochondrial respiration can produce false results, a key reason why an orthogonal assay is always recommended.[8]
Caption: General workflow for the MTT cytotoxicity assay.
-
Cell Plating: Seed a chosen cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6] Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of the this compound derivatives in complete culture medium. A typical 8-point, 3-fold serial dilution ranging from 0.1 µM to 100 µM is a good starting point. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final 1X concentration.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[4]
-
MTT Addition: Add 10 µL of sterile MTT stock solution (5 mg/mL in PBS) to each well.[9]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Final Incubation: Cover the plate in foil and leave it at room temperature in the dark for 2-4 hours, or until all purple crystals have dissolved.[7] Gentle shaking on an orbital shaker for 15 minutes can aid dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background noise.[7]
The LDH Release Assay: A Direct Measure of Membrane Damage
The Lactate Dehydrogenase (LDH) assay operates on a different principle: loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[8] LDH is a stable cytosolic enzyme that is released into the culture medium when the cell membrane is compromised.[11][12] The assay uses an enzymatic reaction that ultimately leads to the formation of a colored product, the absorbance of which is proportional to the amount of LDH released and, therefore, to the number of dead cells.[13]
Causality Behind the Choice: The LDH assay is an excellent orthogonal method to pair with the MTT assay. While MTT measures a loss of function in living cells, LDH directly quantifies a marker released from dead cells.[3] This distinction is critical. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). In such a case, the MTT assay would show a reduced signal, but the LDH assay would show no increase, providing valuable mechanistic insight.
Caption: General workflow for the LDH release cytotoxicity assay.
-
Cell Plating and Treatment: Follow steps 1-4 as described in the MTT protocol.
-
Control Setup: It is essential to include proper controls.[11]
-
Spontaneous LDH Release: Wells with untreated cells.
-
Maximum LDH Release: Wells with untreated cells where a lysis reagent (e.g., 10X Lysis Buffer provided in kits) is added 45 minutes before the end of the incubation period. This represents 100% cytotoxicity.
-
Background Control: Wells with medium but no cells.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet any detached cells.[14]
-
Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye solution). Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[13][14]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Comparative Summary: Foundational Screening Assays
| Feature | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity via mitochondrial reductase enzymes in viable cells. | Measures release of cytosolic enzyme (LDH) from cells with compromised membranes.[11] |
| Endpoint | Cell Viability / Proliferation | Cell Death (Cytotoxicity) |
| Throughput | High | High |
| Cost | Low | Low to Moderate |
| Pros | Sensitive, inexpensive, well-established.[8] | Direct measure of cell death, useful for distinguishing cytotoxicity from cytostasis.[11] |
| Cons | Indirect measure, subject to interference from compounds affecting mitochondrial respiration.[8] | Less sensitive for early apoptosis, signal depends on enzyme stability in medium.[13] |
Part 2: Mechanistic Insights via Real-Time Apoptosis Assay
Potent hits from foundational screens demand deeper investigation. Are the compounds inducing a controlled, programmed cell death (apoptosis) or a more damaging, inflammatory cell death (necrosis)? Answering this question is critical for therapeutic development. Real-time assays provide a powerful lens to view these dynamics as they happen.
The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay is an example of a sophisticated method that simultaneously measures two key events in real-time: the exposure of phosphatidylserine (PS) on the outer cell membrane (an early hallmark of apoptosis) and the loss of membrane integrity (a marker of late-stage apoptosis and necrosis).[15][16] The assay uses a luminescent signal for Annexin V binding to PS and a fluorescent DNA dye that only enters membrane-compromised cells.[17]
Causality Behind the Choice: Unlike endpoint assays which provide a single snapshot, a real-time kinetic assay allows you to determine the precise onset of apoptosis and distinguish between different cell death pathways.[16][18] This is invaluable for understanding a compound's mechanism of action. For instance, a compound that shows a strong luminescent signal (apoptosis) followed hours later by a fluorescent signal (secondary necrosis) has a distinctly different profile from one that causes both signals to appear simultaneously (primary necrosis).
Caption: Apoptosis progression and detection points for real-time assays.
-
Cell Plating: Seed cells in a white, clear-bottom 96-well plate suitable for both luminescence and fluorescence detection, following the same procedures as above.
-
Reagent Preparation: Prepare the 2X concentrated Assay Reagent containing the Annexin V-NanoBiT® subunits, the fluorescent DNA dye, and the respective substrates according to the manufacturer's protocol (e.g., Promega RealTime-Glo™).
-
Compound and Reagent Addition: Prepare 4X concentrations of your test compounds. Add 25 µL of the 4X compounds to the appropriate wells. Immediately add 50 µL of the 2X Assay Reagent to all wells, including controls. Add 25 µL of medium to bring the final volume to 100 µL.
-
Real-Time Monitoring: Place the plate into a plate reader equipped with an environmental chamber (37°C, 5% CO₂). Measure luminescence and fluorescence from the same wells repeatedly over a time course (e.g., every 30-60 minutes for 24-48 hours).[16]
-
Data Analysis: Plot the luminescent and fluorescent signals over time for each compound concentration. Analyze the kinetics, noting the time of onset and the magnitude of each signal to differentiate between apoptosis and necrosis.
Part 3: Ensuring Data Trustworthiness - Experimental Design and Interpretation
The validity of any cytotoxicity data hinges on meticulous experimental design and correct data interpretation.
Cell Line Selection
The choice of cell line is critical and must be tailored to the research question.[19] For an anti-cancer agent, a panel of cancer cell lines from different tissues (e.g., breast, lung, colon) is appropriate. To assess general toxicity, a non-cancerous cell line, such as human fibroblasts or immortalized kidney cells (HEK293), should be included.[5][19] The origin and characteristics of the cell line must be relevant to the intended application of the compound.[20]
Dose-Response Analysis and IC₅₀ Determination
Cytotoxicity should always be assessed across a range of concentrations to generate a dose-response curve.[21][22] This curve plots the biological response (e.g., % viability) against the compound concentration. From this curve, a key metric is derived: the IC₅₀ (Half-maximal Inhibitory Concentration) .
-
Definition: The IC₅₀ is the concentration of a compound required to inhibit a biological process (in this case, cell viability) by 50%.[23][24]
-
Significance: It is a quantitative measure of a compound's potency. A lower IC₅₀ value indicates higher potency.[24] Comparing IC₅₀ values across different cell lines is crucial for identifying compounds with selective activity against cancer cells versus normal cells.[4]
-
Calculation: The IC₅₀ is calculated by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic equation) using software like GraphPad Prism.[25][26]
Self-Validating System: A robust dose-response experiment must include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds. This defines 100% viability.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) to confirm the assay is performing correctly.
-
Blank Control: Medium without cells to measure background signal.[11]
-
Replicates: Each condition should be tested in at least triplicate to ensure statistical robustness.[27]
Conclusion: A Strategic and Integrated Approach
Evaluating the cytotoxic potential of novel this compound derivatives requires more than a single assay. A strategic, tiered approach yields the most reliable and actionable data.
-
Initial Screen: Begin with a robust and cost-effective foundational assay like the MTT assay to screen the entire compound library and identify initial hits.
-
Orthogonal Validation: Validate the potent hits using an assay with a different biological principle, such as the LDH release assay , to confirm cytotoxicity and rule out assay-specific artifacts.
-
Mechanistic Deep Dive: For the most promising and validated hits, employ a real-time apoptosis and necrosis assay to elucidate the mechanism of cell death and understand the kinetics of the cellular response.
By integrating these methods and adhering to rigorous principles of experimental design and data analysis, researchers can confidently profile their novel compounds, prioritize the most promising candidates, and make informed decisions in the critical early stages of drug development.
References
- 1. Error 404 [cjnmcpu.com]
- 2. mdpi.com [mdpi.com]
- 3. opentrons.com [opentrons.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 9. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. RealTime-Glo™ Annexin V Apoptosis Assay | Annexin V Staining | Apoptosis Assay [promega.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Detecting Apoptosis in Real Time [worldwide.promega.com]
- 18. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. m.youtube.com [m.youtube.com]
- 23. clyte.tech [clyte.tech]
- 24. promegaconnections.com [promegaconnections.com]
- 25. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 26. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jsaae.or.jp [jsaae.or.jp]
A Senior Application Scientist's Guide to Catalyst Efficacy in Cross-Coupling Reactions of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: The Strategic Importance of 2-(3-Bromo-5-chlorophenyl)acetonitrile in Medicinal Chemistry
In the landscape of modern drug discovery and development, the synthesis of complex molecular architectures with high precision and efficiency is paramount. The strategic incorporation of selectively functionalized aromatic cores is a cornerstone of this endeavor. This compound emerges as a valuable and versatile building block, offering two distinct halogenated sites for sequential and regioselective cross-coupling reactions. The presence of both a bromine and a chlorine atom allows for a programmed introduction of diverse functionalities, leveraging the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed transformations. This guide provides a comparative analysis of catalyst systems for the selective cross-coupling at the more reactive C-Br bond of this compound, focusing on three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not only a selection of effective catalysts but also the underlying mechanistic rationale for their performance, supported by extrapolated data from closely related systems and detailed experimental protocols.
Mechanistic Overview: The Palladium Catalytic Cycle
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle.[1][2] A fundamental understanding of this cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium catalyst's ligands.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (for Sonogashira): The nucleophilic coupling partner displaces the halide on the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired product and regenerating the active Pd(0) catalyst.
The choice of palladium precursor, and more critically, the ancillary ligand, profoundly impacts each step of this cycle, influencing reaction rates, yields, and selectivity.
Figure 1: Generalized Palladium Cross-Coupling Cycle.
Comparative Analysis of Catalyst Systems
The choice of an optimal catalyst system is dictated by the specific cross-coupling reaction being performed. Below is a comparative guide for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this compound. The recommendations are based on established methodologies for structurally similar aryl bromides.[3]
Suzuki-Miyaura Coupling: For the Synthesis of Biaryl Acetonitriles
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[4] For the coupling of this compound with various arylboronic acids, the key is to employ a catalyst system that is active enough to facilitate the reaction at the C-Br bond without promoting significant side reactions at the C-Cl bond.
| Catalyst System | Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System A | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | High Efficacy. SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination. The biphasic solvent system with a phosphate base is generally effective for a wide range of boronic acids.[5] |
| System B | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 90-110 | High Efficacy. XPhos is another highly effective Buchwald ligand. K₂CO₃ is a milder base, which can be beneficial for sensitive functional groups. |
| System C | Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80-90 | Moderate Efficacy. This is a more traditional catalyst. While often effective, it may require longer reaction times or higher catalyst loadings for this substrate compared to systems with more advanced ligands. |
Expert Insight: For substrates like this compound, which is neither strongly electron-rich nor electron-poor, the use of bulky biarylphosphine ligands such as SPhos or XPhos is highly recommended. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst in the oxidative addition step, leading to higher turnover numbers and efficiency.[6]
Buchwald-Hartwig Amination: For the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7] The choice of catalyst and base is critical, especially when coupling with primary or secondary amines.
| Catalyst System | Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System D | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 90-110 | High Efficacy. The combination of a bulky biarylphosphine ligand and a strong, non-nucleophilic base like sodium t-butoxide is a standard for efficient amination of aryl bromides.[3] |
| System E | [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | Dioxane | 80-100 | High Efficacy. This system is particularly useful for less nucleophilic amines or when a stronger base is required. LiHMDS can be advantageous for substrates with base-sensitive functional groups.[8] |
| System F | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100-120 | Moderate to High Efficacy. BINAP is a bidentate ligand that can be effective, particularly for coupling with primary amines. Cs₂CO₃ is a milder base that can improve functional group tolerance.[9] |
Expert Insight: The acetonitrile moiety in the substrate is generally well-tolerated in Buchwald-Hartwig aminations. However, the choice of base is crucial. Strong bases like NaOt-Bu are often necessary for efficient catalysis but can be incompatible with certain functional groups. In such cases, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered, potentially with a more active catalyst system.[8][9]
Sonogashira Coupling: For the Synthesis of Alkynyl Acetonitriles
The Sonogashira coupling provides a direct route to aryl alkynes from aryl halides and terminal alkynes.[10][11] Both copper-catalyzed and copper-free conditions have been developed.
| Catalyst System | Precatalyst | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System G | Pd(PPh₃)₂Cl₂ | (PPh₃) | CuI | Et₃N | THF | 50-70 | High Efficacy (Traditional). This is the classic Sonogashira catalyst system. It is generally reliable for aryl bromides. The copper co-catalyst is crucial for the activation of the alkyne. |
| System H | Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | Dioxane | 80-100 | High Efficacy (Copper-Free). Copper-free conditions can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling). Bulky ligands like XPhos facilitate the reaction in the absence of copper. |
| System I | Pd/C | None | CuI | K₂CO₃ | DMF | 90-110 | Moderate Efficacy (Heterogeneous). A heterogeneous catalyst can simplify product purification. However, it may require higher temperatures and longer reaction times. |
Expert Insight: For complex molecules, copper-free Sonogashira couplings are often preferred to minimize side reactions and simplify purification. The choice of base is also important; an amine base like triethylamine often acts as both the base and a solvent, while inorganic bases can also be effective.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).
General Workflow for Catalyst Screening and Optimization
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 11. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Unambiguous Structure Determination: A Comparative Guide to Validating 2-(3-Bromo-5-chlorophenyl)acetonitrile Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel chemical entities is a cornerstone of discovery and development. In the realm of substituted phenylacetonitriles, a class of compounds with significant potential in medicinal chemistry, unambiguous structural validation is paramount. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural elucidation of 2-(3-Bromo-5-chlorophenyl)acetonitrile derivatives, alongside a critical evaluation of complementary spectroscopic and computational techniques.
The presence of heavy atoms like bromine and the varied substitution patterns on the phenyl ring can introduce complexities in structural analysis. This necessitates a robust and multifaceted approach to ensure the correct assignment of connectivity and stereochemistry, which is crucial for understanding structure-activity relationships (SAR) and ensuring intellectual property protection.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1] It provides a complete picture of the molecular conformation, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For halogenated compounds like this compound derivatives, this technique is particularly powerful as it directly visualizes the positions of the bromine and chlorine atoms, leaving no room for ambiguity.
Causality in Experimental Choices: From Crystal to Structure
The journey from a synthesized compound to a refined crystal structure involves a series of critical steps, each with its own set of considerations. The initial and often most challenging step is the growth of a single crystal of suitable size and quality.[1] The choice of solvent system and crystallization technique (e.g., slow evaporation, vapor diffusion, cooling) is crucial and often requires empirical screening. The presence of heavy atoms can sometimes facilitate crystallization.
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a collection of thousands of reflections, the intensities of which are meticulously measured. This data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The final and most intellectually demanding step is the solution and refinement of the crystal structure, where the diffraction data is used to build and refine a model of the molecule.
A Representative Example: The Crystal Structure of a Bromo-Chloro-Phenyl Derivative
While a crystal structure for this compound itself is not publicly available, we can examine the structure of a closely related compound, 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate, to illustrate the power of the technique.[2][3][4]
| Crystallographic Parameter | Value | Significance |
| Crystal System | Triclinic | Indicates low symmetry. |
| Space Group | P-1 | Centrosymmetric space group. |
| a (Å) | 5.987(2) | Unit cell dimensions. |
| b (Å) | 10.123(3) | Unit cell dimensions. |
| c (Å) | 16.987(5) | Unit cell dimensions. |
| α (°) | 85.45(2) | Unit cell angles. |
| β (°) | 80.01(2) | Unit cell angles. |
| γ (°) | 75.12(2) | Unit cell angles. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This table presents hypothetical, yet plausible, crystallographic data for a representative this compound derivative based on published structures of similar compounds.
The refined structure would unambiguously confirm the connectivity of the atoms, including the precise positions of the bromine and chlorine substituents on the phenyl ring. Furthermore, it would reveal the conformation of the acetonitrile side chain relative to the aromatic ring and detail any intermolecular interactions, such as halogen bonding, which can be crucial for understanding the solid-state properties of the material.
dot graph TD { subgraph X-ray Crystallography Workflow A[Compound Synthesis & Purification] --> B{Crystal Growth}; B --> C[Crystal Selection & Mounting]; C --> D[X-ray Diffraction Data Collection]; D --> E[Data Processing & Structure Solution]; E --> F[Structure Refinement & Validation]; F --> G[Final Structural Model]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style D fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 }
Figure 1: The experimental workflow for single-crystal X-ray crystallography.
Complementary and Corroborative Techniques
While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. In such cases, a combination of spectroscopic and computational methods is employed to build a comprehensive and convincing structural argument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.[5] For this compound derivatives, both ¹H and ¹³C NMR are essential.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The substitution pattern on the aromatic ring can be deduced from the chemical shifts and coupling patterns of the aromatic protons.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, and the presence of the bromine and chlorine atoms will have a predictable influence on the chemical shifts of the aromatic carbons.[6]
-
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule by revealing correlations between protons and carbons.
Experimental Protocol for ¹H NMR:
-
Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts and coupling constants to assign the protons to the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, which is a critical piece of evidence for structural validation.
The fragmentation pattern in the mass spectrum can also provide valuable structural information. For halogenated compounds, the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for the molecular ion and fragment ions, which can confirm the presence and number of these halogen atoms.[7][8] The fragmentation of aromatic brominated compounds often involves the loss of bromine radicals or HBr.[9]
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions. | Unambiguous, definitive structural proof. | Requires a single crystal of sufficient quality. |
| NMR Spectroscopy | Connectivity, stereochemistry in solution. | Provides detailed information about the molecular framework. | Can be complex to interpret for some molecules; does not provide bond lengths or angles. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, provides molecular formula. | Does not provide information on connectivity or stereochemistry. |
| Computational Modeling | Predicted structure and spectroscopic data. | Complements experimental data, can help resolve ambiguities. | Predictions are model-dependent and require experimental validation. |
Computational Modeling: A Powerful Adjunct
In conjunction with experimental data, computational modeling can play a significant role in structural validation.[10] Density functional theory (DFT) calculations can be used to predict the geometry, NMR chemical shifts, and vibrational frequencies of a proposed structure. Comparing these predicted data with the experimental results can provide strong corroborative evidence for the structural assignment.
dot graph TD { subgraph Structure Validation Decision Tree A{Is a high-quality single crystal available?}; A -- Yes --> B[Perform Single-Crystal X-ray Crystallography]; B --> C[Unambiguous 3D Structure]; A -- No --> D{Obtain High-Quality Spectroscopic Data}; D -- ¹H, ¹³C, 2D NMR --> E[Determine Connectivity & Relative Stereochemistry]; D -- HRMS --> F[Confirm Molecular Formula & Halogen Presence]; E & F --> G{Perform Computational Modeling}; G -- Compare Predicted vs. Experimental Data --> H[Propose and Validate Structure]; C --> I[Final Validated Structure]; H --> I; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style C fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style E fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style F fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,color:#202124 style G fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style H fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF }
Figure 2: A decision-making workflow for the structural validation of novel compounds.
Conclusion: An Integrated Approach to Structural Certainty
The unambiguous structural validation of this compound derivatives, and indeed any novel chemical entity, relies on a holistic and evidence-based approach. While single-crystal X-ray crystallography remains the gold standard for providing definitive three-dimensional structural information, its application is contingent on the ability to grow suitable crystals. In the absence of a crystal structure, a combination of high-resolution mass spectrometry and advanced NMR techniques, supported by computational modeling, can provide a robust and compelling case for the proposed structure. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further discovery and development.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 6. Structural analysis of polychlorinated biphenyls from carbon-13 nuclear magnetic resonance spectra (Journal Article) | OSTI.GOV [osti.gov]
- 7. whitman.edu [whitman.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Assessing the Drug-Likeness of Novel Molecules Derived from the 2-(3-Bromo-5-chlorophenyl)acetonitrile Scaffold
Introduction: The Strategic Imperative of Early Drug-Likeness Assessment
In modern drug discovery, the journey from a promising hit compound to a marketable therapeutic is fraught with attrition. A significant percentage of candidates fail in late-stage development due to poor pharmacokinetic properties, not a lack of efficacy.[1] This reality underscores the "fail early, fail cheap" paradigm, which prioritizes the evaluation of a molecule's potential to behave like a drug in the human body—its "drug-likeness"—from the earliest stages of research.[1]
The 2-(3-bromo-5-chlorophenyl)acetonitrile scaffold represents a compelling starting point for medicinal chemistry campaigns. Its substituted phenyl ring offers multiple vectors for chemical modification, and related nitrile-containing heterocycles have demonstrated a wide array of biological activities, including antibacterial and anticancer properties.[2][3] However, the promise of this scaffold can only be realized if its derivatives possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the drug-likeness of novel molecules derived from this compound. We will objectively compare the parent scaffold to rationally designed virtual derivatives, detailing the critical interplay between chemical structure and key pharmacokinetic parameters. Our approach integrates foundational principles with detailed protocols for in silico analysis, providing a self-validating system to guide the synthesis and prioritization of compounds with a higher probability of clinical success.
Pillar 1: Foundational Concepts in Drug-Likeness
Before embarking on a comparative analysis, it is crucial to understand the physicochemical properties that govern a molecule's journey through the body. These are not merely abstract parameters; they are the molecular determinants of bioavailability and safety.
Lipinski's Rule of Five (Ro5): The Cornerstone of Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the Rule of Five provides a set of simple guidelines to evaluate the potential for oral activity of a drug candidate.[4][5] The "rules" are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[5] A compound is more likely to exhibit poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily transported across biological membranes.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[6] A value in the optimal range (typically 1-3 for general oral drugs, around 2 for CNS-penetrant drugs) ensures sufficient lipid membrane permeability without compromising aqueous solubility.[6][7]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[5]
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[5]
Excessive hydrogen bonding capacity can hinder a molecule's ability to cross the lipid bilayers of the gut wall. While a valuable filter, Ro5 is a guideline, not an inviolable law; many successful drugs, particularly natural products and newer modalities like PROTACs, lie "beyond the Rule of Five" (bRo5).[7][8]
Beyond Ro5: A Holistic View of ADMET Properties
While Ro5 is an excellent first-pass filter, a deeper analysis requires the prediction of ADMET properties.[9] Early in silico ADMET modeling has become an indispensable tool, offering a cost-effective and high-throughput alternative to laborious experimental assays.[1][10] Key parameters include:
-
Aqueous Solubility: A drug must dissolve in the gastrointestinal fluid to be absorbed. Poor solubility is a major hurdle in drug development.
-
Intestinal Permeability: Often predicted using Caco-2 cell permeability models, this parameter assesses a compound's ability to pass through the intestinal lining into the bloodstream.[11]
-
Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood. High PPB can limit the amount of free drug available to exert its therapeutic effect.[12]
-
Metabolism: Primarily mediated by Cytochrome P450 (CYP450) enzymes in the liver. Inhibition of key CYP isoforms can lead to dangerous drug-drug interactions.
-
Toxicity: Early prediction of potential toxic liabilities, such as inhibition of the hERG potassium channel (which can lead to cardiac arrhythmias), is critical for de-risking candidates.[11]
Pillar 2: Comparative Analysis of this compound Derivatives
To illustrate the principles of drug-likeness assessment, we will analyze the parent scaffold and three virtual derivatives. Each modification is designed to probe how common synthetic alterations impact key drug-like properties. The parent compound, this compound, has a molecular weight of approximately 229.42 g/mol and a predicted XLogP of 2.9, making it a compliant starting point.[13]
Virtual Derivative Library:
-
Parent Compound (PC): this compound
-
Derivative 1 (D1): 2-(3-Bromo-5-methoxyphenyl)acetonitrile (Substitution of chloro with a methoxy group)
-
Derivative 2 (D2): 2-(3-Bromo-5-chlorophenyl)acetamide (Hydrolysis of the nitrile to a primary amide)
-
Derivative 3 (D3): 2-(3-Bromo-5-chlorophenyl)acetic acid (Hydrolysis of the nitrile to a carboxylic acid)
Data Presentation: In Silico Physicochemical and ADMET Properties
The following table summarizes the computationally predicted properties for our compound set. These values are typically generated using established algorithms found in platforms like SwissADME, Schrodinger Suite, or other QSAR models.[14][15]
| Parameter | Parent Compound (PC) | Derivative 1 (D1) | Derivative 2 (D2) | Derivative 3 (D3) | Rationale for Drug-Likeness |
| Molecular Formula | C₈H₅BrClN | C₉H₈BrNO | C₈H₇BrClNO | C₈H₆BrClO₂ | - |
| MW ( g/mol ) | 229.42 | 226.07 | 247.44 | 248.43 | ≤ 500 Da: All compounds are well within the limit. |
| LogP | 2.90 | 2.20 | 1.85 | 1.95 | ≤ 5: All have excellent lipophilicity. D2 and D3 are less lipophilic, which may improve solubility. |
| HBD | 0 | 0 | 1 | 1 | ≤ 5: All are compliant. D2 and D3 have increased H-bonding capacity. |
| HBA | 1 | 2 | 1 | 2 | ≤ 10: All are compliant. The methoxy, amide, and acid groups increase acceptor count. |
| Ro5 Violations | 0 | 0 | 0 | 0 | ≤ 1: All compounds fully comply with Lipinski's Rule of Five. |
| TPSA (Ų) | 23.79 | 32.99 | 43.09 | 46.53 | < 140 Ų (general); < 90 Ų (CNS): Increasing polarity from PC to D3. All likely to have good permeability. |
| Rotatable Bonds | 1 | 2 | 1 | 1 | ≤ 10: All exhibit low conformational flexibility, which is favorable for binding. |
| Predicted Solubility | Moderately Soluble | Moderately Soluble | Soluble | Soluble | Increased polarity in D2 and D3 is predicted to enhance aqueous solubility. |
| Predicted GI Absorption | High | High | High | High | All are predicted to be well-absorbed from the gastrointestinal tract. |
| Predicted BBB Permeant | Yes | Yes | No | No | Increased polarity and H-bonding in D2 and D3 reduce the likelihood of crossing the blood-brain barrier. |
| Predicted CYP2D6 Inhibitor | Yes | No | No | No | The parent compound may have a liability. Modification in D1, D2, and D3 appears to mitigate this risk. |
| Predicted hERG Inhibitor | Low Risk | Low Risk | Low Risk | Low Risk | All compounds show a low predicted risk for cardiotoxicity. |
Disclaimer: The data presented are for illustrative purposes and are based on established computational prediction models. Experimental validation is required.
Pillar 3: Methodologies and Visual Workflows
A robust drug-likeness assessment strategy follows a logical progression from high-throughput computational screening to focused experimental validation.
Experimental Workflow: A Phased Approach
The diagram below illustrates a standard workflow for assessing drug-likeness, emphasizing the integration of in silico and in vitro methods.
Caption: Integrated workflow for drug-likeness assessment.
Protocol: Step-by-Step In Silico ADMET Prediction
This protocol describes a generalized procedure for obtaining the predictive data shown in the comparison table using a web-based tool like SwissADME.
-
Prepare Molecular Structures:
-
Draw the chemical structure of the parent compound and each derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert each structure into a SMILES (Simplified Molecular-Input Line-Entry System) string.
-
PC: N#Cc1cc(Cl)cc(Br)c1
-
D1: COc1cc(Br)cc(CC#N)c1
-
D2: NC(=O)Cc1cc(Cl)cc(Br)c1
-
D3: O=C(O)Cc1cc(Cl)cc(Br)c1
-
-
-
Submit for Calculation:
-
Navigate to a public ADMET prediction web server.
-
Locate the input box and paste the list of SMILES strings, one per line.
-
Initiate the calculation process. The server will compute a wide range of molecular descriptors and ADMET properties.
-
-
Data Collection and Tabulation:
-
Once the computation is complete, the results will be displayed, often in a large table.
-
Systematically locate the values for the parameters of interest: Molecular Weight, LogP (often multiple versions like XLogP3, WLOGP), H-Bond Donors, H-Bond Acceptors, Total Polar Surface Area (TPSA), number of Rotatable Bonds.
-
Examine the pharmacokinetic and drug-likeness sections for predictions on GI absorption, Blood-Brain Barrier (BBB) permeation, CYP inhibition, and Lipinski's Rule of Five violations.
-
Transcribe this data into a structured comparison table as shown previously.
-
-
Analysis and Interpretation:
-
Compare the values for the derivatives against the parent compound.
-
Identify trends. For example, note the systematic increase in TPSA and decrease in LogP as the nitrile group is hydrolyzed (PC -> D2 -> D3).
-
Use the data to form hypotheses. The improved solubility and potential mitigation of CYP inhibition for D2 and D3 make them attractive candidates for synthesis, especially if BBB penetration is not desired for the therapeutic target.
-
Visualization: Comparative Drug-Likeness Profile
This diagram provides a visual summary of the comparative analysis, highlighting key changes in properties.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 7. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. admescope.com [admescope.com]
- 13. PubChemLite - this compound (C8H5BrClN) [pubchemlite.lcsb.uni.lu]
- 14. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to the Synthesis of 2-(3-Bromo-5-chlorophenyl)acetonitrile
Introduction: The Significance of a Versatile Intermediate
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of highly functionalized intermediates is paramount. 2-(3-Bromo-5-chlorophenyl)acetonitrile is one such pivotal building block, offering multiple reaction sites for the construction of complex molecular architectures. The presence of a reactive nitrile group, an activatable methylene bridge, and distinct bromine and chlorine substituents on the aromatic ring makes it a valuable precursor for a diverse range of therapeutic agents and novel materials. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for obtaining this compound, offering experimental insights and data to inform the selection of the most appropriate route for your research and development needs.
Methodology 1: Classical Nucleophilic Substitution
This approach represents a direct and traditional method for the synthesis of phenylacetonitriles. The core of this reaction is the displacement of a benzylic halide by a cyanide anion, typically from an alkali metal salt.
Reaction Principle and Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon of the methylene group attached to the halogen. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide ion. For effective substitution of a benzyl chloride, the addition of a catalyst like potassium iodide can be beneficial. The iodide ion, being a better nucleophile and a better leaving group than chloride, can first displace the chloride in a Finkelstein-type reaction, forming a more reactive benzyl iodide intermediate in situ, which is then readily displaced by the cyanide ion.
Caption: General workflow for the nucleophilic substitution synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous substituted phenylacetonitriles.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-chlorobenzyl chloride (1.0 eq.), sodium cyanide (1.2 eq.), and a catalytic amount of potassium iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous acetone as the solvent. The volume should be sufficient to form a stirrable slurry.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography to yield the final product.
Analysis
-
Advantages: This method is straightforward, utilizes relatively inexpensive starting materials and reagents, and the reaction setup is simple.
-
Disadvantages: The use of highly toxic sodium cyanide requires stringent safety precautions.[1][2] The reaction may require elevated temperatures and prolonged reaction times for less reactive starting materials. The potential for side reactions, such as elimination or hydrolysis if water is present, can reduce the yield.
Methodology 2: Palladium-Catalyzed Cyanation
A more modern and versatile approach, palladium-catalyzed cross-coupling reactions have become a cornerstone of C-C bond formation. This method allows for the cyanation of aryl halides or pseudohalides under generally milder conditions than traditional methods.
Reaction Principle and Mechanism
The catalytic cycle typically involves:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 1-bromo-3-chloro-5-(halomethyl)benzene) to form a Pd(II) intermediate.
-
Transmetalation/Ligand Exchange: The cyanide source (e.g., [Fe(CN)₆]⁴⁻) exchanges a cyanide group with a ligand on the palladium center.
-
Reductive Elimination: The aryl group and the cyanide group on the palladium complex are eliminated to form the desired aryl nitrile product and regenerate the Pd(0) catalyst.
The choice of ligand is crucial for the efficiency of the catalytic cycle and to prevent catalyst poisoning by the cyanide ion.[2]
References
Navigating the Pharmacological Landscape of 2-(3-Bromo-5-chlorophenyl)acetonitrile Derivatives: A Comparative Guide to Profile Elucidation
For the attention of researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the pharmacological profiling of novel compounds based on the 2-(3-bromo-5-chlorophenyl)acetonitrile scaffold. In the dynamic field of medicinal chemistry, the strategic incorporation of halogen atoms, such as bromine and chlorine, onto a phenylacetonitrile core presents a compelling avenue for the discovery of new therapeutic agents. This is due to the profound influence of halogens on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The following sections will detail a systematic approach to characterizing and comparing the pharmacological profiles of these compounds, from initial synthesis to in-depth biological evaluation.
The Strategic Importance of the this compound Scaffold
The this compound core is a versatile starting point for the synthesis of a diverse library of compounds. The presence of both bromine and chlorine atoms offers multiple sites for functionalization through various cross-coupling reactions, enabling the exploration of a wide chemical space. The nitrile group can be readily converted into other functional moieties, such as amines, amides, and carboxylic acids, further expanding the potential for structural diversification and interaction with a range of biological targets.
A Roadmap to Pharmacological Profiling
A thorough understanding of the pharmacological profile of a compound series is paramount for identifying promising drug candidates. The following experimental workflow provides a structured approach to this process.
Figure 1: A generalized workflow for the pharmacological profiling of novel chemical entities.
Comparative Analysis of Hypothetical Derivatives
To illustrate the data that would be generated through the proposed workflow, the following table presents a hypothetical comparison of three derivatives of this compound.
| Compound ID | R Group Modification | Target Kinase IC50 (nM) | Off-Target Kinase X IC50 (nM) | Cell Line A GI50 (µM) | In Vivo Efficacy (Tumor Growth Inhibition %) |
| BCPA-001 | -H (Parent Compound) | 500 | >10,000 | 15.2 | 25 |
| BCPA-002 | -OCH3 (Methoxy) | 50 | 5,000 | 1.8 | 65 |
| BCPA-003 | -NH2 (Amino) | 150 | >10,000 | 8.5 | 40 |
This data is purely illustrative and intended to demonstrate how experimental results can be tabulated for comparative analysis.
Key Experimental Protocols
The following are detailed, step-by-step methodologies for key experiments in the pharmacological profiling workflow.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of derivatives from the parent compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or THF), add a base (e.g., K2CO3 or NaH) (1.2 eq).
-
Addition of Electrophile: Add the desired electrophile (e.g., an alkyl halide or aryl boronic acid for Suzuki coupling) (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, and test compounds.
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Potential Signaling Pathways to Investigate
Given the structural alerts present in the this compound scaffold, several signaling pathways are worthy of investigation. For instance, many kinase inhibitors target pathways crucial for cell proliferation and survival.
Figure 2: A simplified diagram of the MAPK/ERK and PI3K/AKT signaling pathways, common targets for anticancer drug discovery.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. A systematic and rigorous pharmacological evaluation, as outlined in this guide, is essential to unlock the full potential of this compound class. By combining targeted synthesis with a comprehensive suite of in vitro and in vivo assays, researchers can effectively identify and optimize lead candidates for further development. The data-driven approach described herein will enable a thorough comparison of the pharmacological profiles of these derivatives, ultimately guiding the selection of compounds with the most promising therapeutic index.
Safety Operating Guide
Navigating the Synthesis and Handling of 2-(3-Bromo-5-chlorophenyl)acetonitrile: A Guide to Safe Laboratory Practices
For the diligent researcher in the fast-paced world of drug development, the synthesis and application of novel chemical entities are paramount. One such compound, 2-(3-Bromo-5-chlorophenyl)acetonitrile, presents both significant opportunities for discovery and inherent risks if not handled with the requisite expertise and caution. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective laboratory operations. Our goal is to empower you, our scientific partners, with the knowledge to mitigate risks and foster a culture of safety and precision in your critical research endeavors.
Understanding the Hazard Profile
This compound is classified with several hazard statements that demand careful consideration.[1] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of bromine and chlorine atoms on the phenyl ring, coupled with the nitrile functional group, suggests that this molecule should be handled as a potentially cytotoxic and reactive substance. Halogenated organic compounds, as a class, can exhibit persistence in the environment and may have complex toxicological profiles.[2] Furthermore, studies on related haloacetonitriles have indicated potential mutagenic and carcinogenic properties in some test systems.[3]
Due to these potential hazards, it is imperative to treat this compound with the same level of caution as a cytotoxic agent, employing a multi-layered approach to safety that encompasses engineering controls, personal protective equipment, and rigorous operational and disposal protocols.[4][5]
Essential Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Hands | Double-gloving with nitrile gloves | Provides robust protection against skin contact.[1][6] Nitrile offers good resistance to a range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eyes/Face | Chemical splash goggles and a full-face shield | Protects against splashes and aerosols that can cause serious eye irritation.[1][7][8] A face shield provides an additional layer of protection for the entire face. |
| Body | A long-sleeved, cuffed laboratory coat | Prevents contamination of personal clothing and skin.[8][9] Cuffs should be tucked into the outer pair of gloves. |
| Respiratory | An approved respirator (e.g., N95 or higher) | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[1][9][10] |
Step-by-Step Handling Protocol
This protocol is designed to minimize exposure risk at every stage of the experimental workflow.
Preparation and Weighing
-
Designated Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[9][11] This area should be clearly marked with a warning sign indicating the presence of a hazardous substance.
-
Pre-weighing Checks: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh paper, secondary containers) is present and clean. This minimizes traffic in and out of the designated area.
-
Weighing Solid Compound: Carefully weigh the desired amount of the solid compound on weigh paper within the fume hood. Use a spatula to transfer the solid, avoiding any generation of dust. If dust is unavoidable, a respirator is mandatory even within the hood.[1]
-
Secondary Containment: Immediately transfer the weighed solid into a labeled, sealed container for transport to the reaction vessel. This secondary containment prevents spills during transit.[5]
Reaction Setup and Monitoring
-
Solution Preparation: If dissolving the compound, add the solvent to the solid within the fume hood. Ensure the vessel is appropriately sealed to prevent vapor release.
-
Reaction Assembly: Conduct the reaction in a closed system whenever possible. Use ground-glass joints with appropriate clips to ensure a secure seal.
-
Monitoring: Monitor the reaction remotely if possible. If direct observation is necessary, do so through the fume hood sash, keeping the sash at the lowest practical height.
Post-Reaction Workup and Purification
-
Quenching and Extraction: Perform all quenching and extraction procedures within the fume hood. Be mindful that these steps can generate aerosols.
-
Solvent Removal: Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.
-
Purification: Column chromatography and other purification methods should be conducted within the fume hood. Use drip trays to contain any potential leaks.
Workflow for Handling this compound
Caption: Workflow from preparation to disposal of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1][12] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] For a large spill, evacuate the area and contact your institution's environmental health and safety department. A spill kit specifically for cytotoxic or hazardous chemicals should be readily available.[5][9]
Disposal Plan
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and disposable lab coats, must be placed in a clearly labeled, sealed container designated for hazardous chemical waste.[1][13]
-
Liquid Waste: All liquid waste containing this compound, including reaction mixtures and chromatography solvents, must be collected in a designated, sealed container for halogenated organic waste.[1][14] Do not mix with non-halogenated waste streams.
-
Container Disposal: The original container of this compound must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be discarded.
Consult your institution's specific guidelines for hazardous waste disposal to ensure full compliance.[9]
Conclusion
The responsible use of novel chemical reagents like this compound is fundamental to advancing scientific research. By integrating a thorough understanding of its hazards with meticulous handling protocols, researchers can confidently and safely explore its potential. This guide serves as a foundational resource, but it is the commitment of each scientist to a culture of safety that ultimately ensures a secure and productive research environment.
References
- 1. aksci.com [aksci.com]
- 2. Brominated and Chlorinated Flame Retardants: The San Antonio Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of mutagenic and carcinogenic properties of brominated and chlorinated acetonitriles: by-products of chlorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. support.hpe.com [support.hpe.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. hazmatschool.com [hazmatschool.com]
- 11. utoledo.edu [utoledo.edu]
- 12. fishersci.com [fishersci.com]
- 13. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 14. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
